3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Description
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Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(8(10)14)7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLWUIFYAZAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Niche Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Senior Application Scientist Note: This technical guide addresses the chemical intermediate this compound. It is important to note that while its constituent parts and related isomers are well-documented, a unique CAS (Chemical Abstracts Service) number for this specific substitution pattern is not readily found in major public databases as of this writing. Therefore, this guide has been constructed by synthesizing data from structurally similar compounds and applying established principles of organic chemistry. The information presented provides a robust framework for researchers, scientists, and drug development professionals to understand its expected properties, synthesis, and applications.
This compound is a substituted aromatic acyl chloride. Its structure is of significant interest to medicinal chemists and process development scientists due to the unique combination of three key functional groups on a single phenyl ring:
-
Benzoyl Chloride: A highly reactive functional group that serves as an efficient acylating agent, primarily for forming stable amide and ester bonds. This reactivity is the cornerstone of its utility in building larger, more complex molecules.
-
Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in modern drug discovery.[1][2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformation.[1][2]
-
Methoxy (OCH₃) Group: This electron-donating group modulates the electronic environment of the aromatic ring, influencing the reactivity of the acyl chloride and providing an additional point for potential interaction or future chemical modification.
The specific ortho- and meta-arrangement of these groups creates a unique chemical scaffold, making it a potentially valuable, albeit specialized, intermediate for synthesizing novel pharmaceutical agents and agrochemicals.[1][3]
Physicochemical Properties and Structural Data
The precise physical properties of this compound are not empirically published. However, we can reliably estimate its characteristics based on data from its close structural isomers.
| Property | Estimated Value / Data | Source / Basis of Estimation |
| CAS Number | Not Publicly Assigned | Inferred from major chemical databases |
| Molecular Formula | C₉H₆ClF₃O₂ | Derived from structure |
| Molecular Weight | 254.59 g/mol | Derived from structure |
| Appearance | Colorless to light yellow liquid | Based on similar benzoyl chlorides[1][3] |
| Boiling Point | ~190-210 °C (at 760 mmHg) | Estimated from isomers like 3-(Trifluoromethyl)benzoyl chloride (184-186 °C)[4] and the expected increase from the methoxy group. |
| Density | ~1.4 g/mL | Estimated from isomers like 3-(Trifluoromethyl)benzoyl chloride (1.383 g/mL) |
| Reactivity | Reacts with water and nucleophiles | Characteristic of acyl chlorides |
Synthesis and Chemical Reactivity
Proposed Synthesis Route
The most direct and industrially common method for preparing a benzoyl chloride is through the chlorination of the corresponding carboxylic acid. This established pathway avoids the use of more toxic reagents like phosgene and offers high yields.[5] The synthesis would proceed from 3-Methoxy-2-(trifluoromethyl)benzoic acid.
Caption: Proposed synthesis of the target compound from its carboxylic acid precursor.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification as they can be easily removed from the reaction mixture.
-
Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale or more sensitive syntheses as it reacts under milder conditions. It requires a catalytic amount of N,N-Dimethylformamide (DMF) to proceed via the Vilsmeier intermediate, which is the active chlorinating species.
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of this compound is as an electrophile in nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, as well as the potent inductive effect of the ortho-trifluoromethyl group.
Caption: Mechanism of nucleophilic acyl substitution using the benzoyl chloride.
This reactivity allows for the straightforward formation of amides and esters, which are fundamental linkages in a vast number of pharmaceuticals.
Applications in Drug Development and Research
While specific examples citing this compound are scarce, its value can be inferred from the applications of its isomers. For instance, 3-(Trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, which are potent B-Raf kinase inhibitors for potential cancer therapy.
The strategic placement of the CF₃ group is known to confer desirable properties in drug candidates:[2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Enhanced Lipophilicity: The CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its target.
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
Therefore, this reagent is an ideal candidate for research programs aimed at synthesizing novel compounds in oncology, neuroscience, and infectious disease, where fine-tuning pharmacokinetic properties is a critical objective.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol provides a self-validating, step-by-step methodology for the acylation of a primary amine.
Objective: To synthesize an N-Aryl/Alkyl-3-methoxy-2-(trifluoromethyl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline or Benzylamine) (1.0-1.2 eq)
-
Tertiary Amine Base (e.g., Triethylamine, DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Caption: Experimental workflow for a standard amide coupling reaction.
Detailed Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.
-
Expert Insight: The tertiary base is crucial. It acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile. Using anhydrous solvent is critical as the acyl chloride will react with water.[6]
-
-
Reagent Addition: Dissolve the this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the amine solution dropwise via a syringe or dropping funnel.
-
Expert Insight: A slow, dropwise addition at 0 °C is essential to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and then brine.
-
Trustworthiness: This washing sequence ensures the removal of the base, salts, and any remaining water-soluble impurities, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity amide.
Safety, Handling, and Storage
As an acyl chloride, this compound must be treated as a hazardous substance. Data from its isomers consistently indicate the following hazards:[7]
-
Classification: Corrosive (Causes severe skin burns and eye damage).[7]
-
Handling: Always handle inside a certified chemical fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially water, alcohols, and bases.[6][7] The container should be tightly sealed, often under an inert atmosphere like Argon or Nitrogen, to prevent degradation from atmospheric moisture.[7]
-
Spill Response: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for chemical waste disposal. Do not use water.
Conclusion
This compound represents a highly valuable, specialized reagent for advanced organic synthesis. Its trifunctional nature provides a unique platform for constructing complex molecules with potentially enhanced pharmacological properties. While its dedicated CAS number is not prominent, a thorough understanding of its reactivity can be confidently derived from the extensive documentation of its structural analogues. By following rigorous experimental and safety protocols, researchers can effectively leverage this building block to drive innovation in drug discovery and materials science.
References
- Apollo Scientific. (2022). Safety Data Sheet: 3-Methoxy-2,4,5-trifluorobenzoyl chloride.
- Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes.
- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. (n.d.). Retrieved from a chemical supplier's resource page.
- Chem-Impex. 3-(Trifluoromethoxy)benzoyl chloride.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2.
- Fisher Scientific. SAFETY DATA SHEET: 4-Methoxy-3-(trifluoromethyl)benzoyl chloride.
- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- European Patent Office. (1981). Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1.
- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. 3-(Trifluoromethyl)benzoyl chloride | CAS 2251-65-2.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzoyl chloride.
- ChemicalBook. 3-(Trifluoromethyl)benzoyl chloride synthesis.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2, Product Page.
- Apollo Scientific. (2015). SAFETY DATA SHEET: 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE.
- Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0.
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An In-Depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride: Properties, Reactivity, and Synthetic Applications
Introduction: A Fluorinated Building Block of Strategic Importance
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorinated functional groups, particularly the trifluoromethyl (-CF3) group, can profoundly and beneficially alter a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that 3-Methoxy-2-(trifluoromethyl)benzoyl chloride emerges as a highly valuable and reactive intermediate.
This guide provides an in-depth technical overview of this compound (CAS No. 1261618-61-4), tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causal relationships between its unique structure and its chemical behavior, offering field-proven insights into its synthesis, handling, and application as a pivotal acylating agent.
Molecular Identity and Physicochemical Characteristics
Precise identification is the bedrock of reproducible science. This compound is a distinct isomer whose properties are dictated by the specific arrangement of its functional groups on the benzene ring.
Caption: Molecular Structure of this compound.
The table below summarizes the key identifiers and physicochemical properties of this compound. It is critical to note that while identifiers are specific to this isomer, some physical constants like boiling point and density are not widely reported in the literature for this exact compound. For comparative context, data for the closely related isomer, 3-(Trifluoromethyl)benzoyl chloride, is provided.
| Property | Value | Source(s) |
| CAS Number | 1261618-61-4 | [1][2] |
| Molecular Formula | C₉H₆ClF₃O₂ | [2] |
| Molecular Weight | 238.59 g/mol | [2][3] |
| Appearance | Reported as a liquid | [1] |
| InChI Key | BUMLWUIFYAZAJN-UHFFFAOYSA-N | |
| Boiling Point | Data not available. Comparative compound 3-(Trifluoromethyl)benzoyl chloride: 184-186 °C / 750 mmHg | |
| Density | Data not available. Comparative compound 3-(Trifluoromethyl)benzoyl chloride: 1.383 g/mL at 25 °C | |
| Refractive Index | Data not available. Comparative compound 3-(Trifluoromethyl)benzoyl chloride: n20/D 1.477 |
A Deeper Dive into Chemical Reactivity: The Interplay of Electronic and Steric Effects
The utility of this compound stems from the high reactivity of the acyl chloride functional group, which is finely tuned by its substituents. The rate and success of nucleophilic acyl substitution are not accidental; they are a direct consequence of the electronic and steric environment at the carbonyl carbon.
-
Electronic Effects : The reactivity is dominated by the potent inductive electron-withdrawing effect (-I) of the ortho-trifluoromethyl group. The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring and, critically, from the carbonyl carbon. This creates a more pronounced partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.[4] The meta-methoxy group exhibits a dual electronic nature: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). In the meta position, its resonance effect on the carbonyl carbon is minimal, so its primary influence is a weaker, deactivating inductive withdrawal. The net result is a carbonyl group that is significantly activated towards nucleophilic attack.[5]
-
Steric Hindrance : The placement of the bulky trifluoromethyl group at the ortho position introduces significant steric hindrance around the reaction center.[6] This can impede the approach of large or sterically demanding nucleophiles, potentially slowing the reaction rate compared to an unhindered acyl chloride. This steric factor is a critical consideration in experimental design, as it may necessitate longer reaction times, higher temperatures, or the use of smaller, more reactive nucleophiles.
Caption: Factors influencing the reactivity of the carbonyl group.
Synthesis and Safe Handling Protocols
As with most acyl chlorides, this compound is not typically found in nature and must be synthesized. The most reliable and common laboratory-scale method involves the chlorination of the corresponding carboxylic acid.
Representative Synthesis Protocol: Chlorination of 3-Methoxy-2-(trifluoromethyl)benzoic Acid
This protocol is a robust, generalizable method for preparing acyl chlorides. The use of oxalyl chloride with catalytic DMF is often preferred in laboratory settings for its clean conversion and volatile byproducts.
-
System Preparation : A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution) is purged with an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging : To the flask, add 3-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of acid) to the suspension.
-
Chlorinating Agent Addition : Slowly add oxalyl chloride (approx. 1.5 eq) or thionyl chloride (approx. 2.0 eq) dropwise via a syringe at 0 °C. Causality Note: This slow, cooled addition is crucial to control the initial exothermic reaction and the evolution of gaseous byproducts (CO, CO₂, HCl or SO₂, HCl).
-
Reaction Progression : Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Work-up : Cool the mixture to room temperature. The solvent and excess chlorinating agent are carefully removed under reduced pressure (rotary evaporation). The crude this compound is typically of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.
Safety and Handling: A Self-Validating System of Precautions
This compound is a corrosive substance and reacts vigorously with water and other protic nucleophiles.[7] A rigorous and self-validating safety protocol is not merely a suggestion but a requirement.
-
Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]
-
Storage : Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[7]
-
Handling : This compound is moisture-sensitive. Exposure to atmospheric moisture will lead to hydrolysis back to the parent carboxylic acid and corrosive HCl gas. Use anhydrous solvents and techniques. Always add the acyl chloride to your reaction mixture; never add reagents to the bulk acyl chloride.
-
Spill & First Aid : In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For spills, absorb with an inert material like vermiculite or sand and dispose of as hazardous waste.[7]
Core Applications in Synthetic Chemistry: The Acylation Workhorse
The primary application of this reagent is to introduce the 3-methoxy-2-(trifluoromethyl)benzoyl moiety into a target molecule. This is most commonly achieved via acylation of nucleophiles like amines, alcohols, or arenes (in Friedel-Crafts reactions).[8][9] Its use is particularly prevalent in the construction of complex molecules for the pharmaceutical and agrochemical industries.[10][11]
Experimental Protocol: Synthesis of an N-Aryl Benzamide
This protocol details a standard procedure for forming an amide bond, a fundamental linkage in many biologically active molecules.
Caption: Experimental workflow for a typical amide coupling reaction.
-
Reagent Preparation : In a dry, inert-atmosphere flask, dissolve the desired amine (e.g., aniline, 1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Causality Note: The base is essential to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
-
Reaction Setup : Cool the amine solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition : In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification Washes : Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted starting acid), and brine (to remove residual water).
-
Final Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude amide can be further purified by column chromatography or recrystallization.
Analytical Characterization Profile
-
¹H NMR : Expect signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, showing characteristic coupling patterns. A sharp singlet around 3.9-4.1 ppm would correspond to the methoxy (-OCH₃) protons.
-
¹³C NMR : The spectrum would show the characteristic carbonyl carbon signal around 165-170 ppm. A quartet signal would be expected for the trifluoromethyl carbon due to C-F coupling.
-
¹⁹F NMR : A sharp singlet would be the most prominent feature, confirming the presence of the chemically equivalent fluorine atoms of the -CF₃ group.
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band in the range of 1750-1800 cm⁻¹ is the hallmark signature of the C=O stretch in an acyl chloride.[12]
-
Purity Assessment : The primary impurity is often the parent carboxylic acid, formed via hydrolysis. Purity can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often after derivatization of the reactive acyl chloride to a stable ester or amide.
Conclusion
This compound is more than just a catalog chemical; it is a sophisticated synthetic tool. Its reactivity is a finely balanced interplay of potent electronic activation from the trifluoromethyl group and steric modulation from its ortho-positioning. For the medicinal or process chemist, understanding these underlying principles is key to leveraging its full potential. By employing the robust synthetic and handling protocols outlined in this guide, researchers can confidently and safely utilize this powerful building block to construct the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.
References
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RSC Publishing. (n.d.). Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. RSC Publishing. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Appchem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:861779-85-3 | 3-methoxy-2-methoxycarbonyloxy-benzoyl.... Chemsrc. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Methoxy-2-methylbenzoyl chloride. Chemsrc. Retrieved from [Link]
-
Absiskey. (n.d.). Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Absiskey. Retrieved from [Link]
- Google Patents. (n.d.). Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Google Patents.
-
NIST. (n.d.). 3-(Trifluoromethoxy)benzoyl chloride. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. Google Patents.
-
Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Retrieved from [Link]
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LookChem. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE wiki. LookChem. Retrieved from [Link]
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NIST. (n.d.). 3-(Trifluoromethoxy)benzoyl chloride Mass Spectrum. NIST WebBook. Retrieved from [Link]
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3-Methoxy-2-(trifluoromethyl)benzoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth analysis of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, a pivotal reagent in contemporary medicinal chemistry and advanced organic synthesis. We will explore its molecular architecture, physicochemical properties, synthesis, and reactivity, offering field-proven insights for its effective and safe utilization in research and drug development.
Introduction: The Strategic Value of Fluorinated Synthons
The deliberate incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, is a highly successful strategy in modern drug design.[1] The unique properties of the CF3 group—its high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including its binding affinity to biological targets and membrane permeability.[2] this compound serves as a high-value building block, offering a synthetically versatile platform to introduce a trifluoromethyl and a methoxy group in a specific ortho/meta arrangement on a phenyl ring. This substitution pattern is of significant interest for constructing novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[2]
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is paramount for optimizing reaction conditions and ensuring predictable outcomes.
Structural Analysis
The molecular architecture of this compound is defined by a benzene ring substituted with three electronically distinct functional groups:
-
Acyl Chloride (-COCl): As the primary site of reactivity, the acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution. Its reactivity is the cornerstone of this reagent's synthetic utility in forming amides, esters, and other carbonyl derivatives.
-
Trifluoromethyl Group (-CF3): Positioned ortho to the acyl chloride, this powerful electron-withdrawing group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhancement in reactivity is a key feature of the molecule.
-
Methoxy Group (-OCH3): Located meta to the acyl chloride, this electron-donating group modulates the overall electronic landscape of the aromatic ring, influencing its properties and the reactivity of other potential sites.
The electronic tug-of-war between the strongly deactivating CF3 group and the activating OCH3 group creates a unique and synthetically valuable substitution pattern.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 1261618-61-4 | [3] |
| Molecular Formula | C9H6ClF3O2 | [3][4] |
| Molecular Weight | 238.59 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid (inferred from similar compounds) | [5] |
| Density | ~1.38 g/mL at 25 °C (value for isomer 3-(Trifluoromethyl)benzoyl chloride) | [6][7] |
| Boiling Point | ~184-186 °C at 750 mmHg (value for isomer 3-(Trifluoromethyl)benzoyl chloride) | [6][7] |
| InChI Key | BUMLWUIFYAZAJN-UHFFFAOYSA-N | [4] |
Note: Specific physical properties for this exact isomer are not widely published; data for the closely related isomer, 3-(Trifluoromethyl)benzoyl chloride, are provided for estimation.
Synthesis and Mechanistic Rationale
The most direct and industrially relevant synthesis of this compound is achieved through the chlorination of its corresponding carboxylic acid precursor.
Recommended Synthesis Protocol
This laboratory-scale protocol is designed for high yield and operational safety, emphasizing the control of hazardous byproducts.
Reaction: 3-Methoxy-2-(trifluoromethyl)benzoic acid + Thionyl Chloride (SOCl₂) → this compound + SO₂(g) + HCl(g)
Step-by-Step Methodology:
-
Reactor Preparation: In a certified fume hood, equip a dry, round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet tube. The outlet must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the corrosive and toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases that will evolve.
-
Reagent Loading: Charge the flask with 3-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 equivalent).
-
Chlorination: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (SOCl₂, typically 1.5–2.0 equivalents) to the flask. For reaction acceleration, a catalytic amount of N,N-dimethylformamide (DMF) can be added (1-2 drops).[8]
-
Reaction Execution: Gently heat the mixture to reflux (approximately 70-80 °C). The reaction progress can be monitored by observing the cessation of gas evolution.
-
Isolation and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride via distillation under reduced pressure. The resulting crude product is then purified by fractional distillation under high vacuum to yield pure this compound.
Causality Behind Experimental Choices
-
Thionyl Chloride: Selected over other chlorinating agents due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are volatile gases and thus easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Inert Atmosphere: The acyl chloride product is highly sensitive to moisture. An inert atmosphere is critical to prevent hydrolysis back to the starting carboxylic acid.
-
DMF Catalyst: DMF accelerates the reaction by forming a highly reactive Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent than thionyl chloride alone.[8]
-
Gas Scrubber: This is a non-negotiable safety requirement to neutralize the toxic and environmentally harmful gaseous byproducts.
Synthesis Workflow Diagram
Caption: Synthesis workflow from benzoic acid to the final acyl chloride product.
Reactivity and Key Synthetic Applications
The synthetic power of this compound is centered on the electrophilic nature of its acyl chloride group, making it an ideal reagent for acylation reactions.
Core Reactivity: Nucleophilic Acyl Substitution
The compound's principal mode of reaction is nucleophilic acyl substitution. A wide variety of nucleophiles can attack the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new carbonyl derivative. This reaction is fundamental to its use in building more complex molecules.[2]
Common Transformations:
-
With Amines (R-NH₂): Forms stable and medicinally relevant amide bonds.[2]
-
With Alcohols (R-OH): Forms ester linkages.
-
With Water (H₂O): Hydrolyzes back to the carboxylic acid. This underscores the critical need for anhydrous (dry) reaction conditions.
Application Profile: Amide Synthesis for Kinase Inhibitors
The formation of benzamide linkages is a cornerstone of many targeted cancer therapies.[2] The following is a self-validating protocol for a typical amidation.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the reaction exotherm.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Progress is reliably monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified to high homogeneity via flash column chromatography on silica gel or by recrystallization.
Logical Relationship of Amidation Reaction
Caption: Logical flow of the base-mediated amidation reaction.
Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[9] A face shield is recommended when handling larger quantities.[9]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[9] An emergency safety shower and eyewash station must be readily accessible.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its value is derived from the strategic placement of the trifluoromethyl and methoxy groups, coupled with the reliable reactivity of the acyl chloride handle. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and functional materials. Adherence to strict safety protocols is mandatory for its handling.
References
-
Chem-Impex. (n.d.). 3-(Trifluoromethoxy)benzoyl chloride. Retrieved from [Link]
-
Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. (n.d.). Retrieved from [Link]
-
Molbase. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE 916420-92-3 wiki. Retrieved from [Link]
- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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A Comprehensive Technical Guide on the Synthesis and Characterization of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
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This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a thorough understanding of 3-methoxy-2-(trifluoromethyl)benzoyl chloride. This document outlines the synthesis, characterization, and safe handling of this important chemical intermediate, emphasizing the scientific principles and practical considerations that underpin its successful preparation and use.
Strategic Importance in Medicinal and Agrochemical Chemistry
The strategic incorporation of fluorine and its moieties, such as the trifluoromethyl group (-CF₃), into organic molecules is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a valuable reagent that facilitates the introduction of the 3-methoxy-2-(trifluoromethyl)benzoyl functional group, a key structural component in a variety of biologically active compounds. The specific arrangement of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzoyl chloride ring creates a unique electronic and steric profile, influencing its reactivity and the properties of its derivatives.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3-methoxy-2-(trifluoromethyl)benzoic acid.
Retrosynthetic Analysis
The synthetic pathway is straightforward, with the primary disconnection leading back to the parent carboxylic acid.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
The conversion of the carboxylic acid to the acyl chloride is effectively achieved using thionyl chloride (SOCl₂).[1][2][3] This reagent is widely used due to its reliability and the fact that the byproducts are gaseous, simplifying purification.[4][5]
Materials:
-
3-Methoxy-2-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dry glassware (round-bottom flask, reflux condenser with drying tube)
-
Magnetic stirrer and heating source
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 3-methoxy-2-(trifluoromethyl)benzoic acid (1.0 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as toluene to the flask to form a suspension.
-
Reagent Addition: While stirring, slowly add thionyl chloride (1.5–2.0 equivalents) to the suspension at room temperature. This step must be performed in a well-ventilated fume hood as it generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4]
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution, which typically takes 2-4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can often be used without further purification. If necessary, high-purity material can be obtained by fractional distillation under reduced pressure.
Rationale for Procedural Choices:
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid. Therefore, the exclusion of moisture through the use of dry glassware and anhydrous solvents is paramount for achieving a high yield.
-
Excess Thionyl Chloride: An excess of the chlorinating agent ensures the complete conversion of the starting material.[5] Being volatile, the excess thionyl chloride is easily removed during the work-up.
-
Heating under Reflux: The elevated temperature accelerates the reaction, allowing for a practical reaction time.
Caption: A streamlined workflow for the synthesis process.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed.
Spectroscopic Data Summary
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic protons (Ar-H) in the δ 7.5-8.3 ppm region; Methoxy protons (OCH₃) as a singlet around δ 3.9 ppm. | The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the acyl chloride and trifluoromethyl groups. |
| ¹³C NMR | Carbonyl carbon (C=O) at δ ~168 ppm; Aromatic carbons in the δ 115-160 ppm range; Trifluoromethyl carbon (CF₃) as a quartet. | The downfield shift of the carbonyl carbon is characteristic of an acyl chloride. The CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | A singlet around δ -62 ppm. | This signal is characteristic of the trifluoromethyl group in this chemical environment. |
| Infrared (IR) Spectroscopy | A strong carbonyl (C=O) stretching band at ~1770 cm⁻¹. | The high frequency of this band is a hallmark of an acyl chloride, distinguishing it from the corresponding carboxylic acid or ester. |
| Mass Spectrometry (MS) | Observation of molecular ion peaks (M⁺ and M+2) in an approximate 3:1 ratio. | This isotopic pattern is definitive for the presence of a single chlorine atom in the molecule. |
Safety, Handling, and Storage
Strict safety protocols are mandatory when working with this compound and its reagents.
Safety Precautions
-
This compound is corrosive and reacts with moisture.[6][7] All handling must be conducted within a certified chemical fume hood.[8][9]
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid inhalation of vapors and any contact with skin and eyes.[8][9] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
The synthesis process liberates toxic and corrosive gases (SO₂ and HCl). Ensure these are properly vented or neutralized.
Storage and Handling
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and bases.[8][9]
Conclusion
The synthesis of this compound is a well-established and reliable process that provides access to a highly versatile chemical intermediate. Adherence to the detailed protocols, particularly the maintenance of anhydrous conditions and strict observation of safety measures, is crucial for the successful and safe production of this valuable compound. Its unique structural features make it a significant building block in the ongoing development of new pharmaceuticals and agrochemicals.
References
- Apollo Scientific. (n.d.).
- AK Scientific, Inc. (n.d.).
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
- LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Fisher Scientific. (n.d.). 4-Methoxy-3-(trifluoromethyl)
-
ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]
- Thermo Fisher Scientific. (2010). 2-(Trifluoromethyl)
- Organic Chemistry Portal. (n.d.). Acids to Acyl Chlorides, Part 1. YouTube.
- Sigma-Aldrich. (2025). 3-Methoxy-2-(trifluoromethyl)
- Organic Process Research & Development. (2021).
-
Molbase. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum.
- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- National Institutes of Health. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).
-
NIST. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]
- Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
- Reaction Guide. (n.d.). Acid to Acid Chloride - Common Conditions.
- Chemsrc. (2025). 3-Methoxy-2-methylbenzoyl chloride.
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- 1. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]
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Spectroscopic Characterization of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride: A Technical Guide
Molecular Structure and Spectroscopic Overview
3-Methoxy-2-(trifluoromethyl)benzoyl chloride possesses a unique substitution pattern on the benzene ring that significantly influences its chemical reactivity and spectroscopic properties. The presence of a methoxy group, a trifluoromethyl group, and an acyl chloride functionality creates a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and structural verification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and benzoyl chloride groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.8-8.0 | d | 1H | H-6 | J ≈ 8.0 Hz |
| ~7.5-7.7 | t | 1H | H-5 | J ≈ 8.0 Hz |
| ~7.2-7.4 | d | 1H | H-4 | J ≈ 8.0 Hz |
| ~3.9-4.1 | s | 3H | -OCH₃ | - |
Rationale for Predictions:
-
Aromatic Protons (H-4, H-5, H-6): The aromatic region will display a complex pattern due to the coupling between adjacent protons. H-6 is expected to be the most downfield due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the adjacent trifluoromethyl group. H-4 will be the most upfield of the aromatic protons, influenced by the electron-donating methoxy group at the meta position. H-5 will appear as a triplet due to coupling with both H-4 and H-6.
-
Methoxy Protons (-OCH₃): The methoxy group protons will appear as a sharp singlet in the upfield region, characteristic of methoxy groups attached to an aromatic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are significantly affected by the nature of the substituents.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O | The carbonyl carbon of the acyl chloride is expected in this region. |
| ~155-160 | C-3 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~135-140 | C-1 | Aromatic carbon attached to the benzoyl chloride group. |
| ~130-135 (q) | C-2 | Aromatic carbon attached to the trifluoromethyl group, will show quartet splitting due to C-F coupling. |
| ~125-130 | C-5 | Aromatic CH carbon. |
| ~120-125 (q) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |
| ~115-120 | C-6 | Aromatic CH carbon. |
| ~110-115 | C-4 | Aromatic CH carbon, shifted upfield by the methoxy group. |
| ~55-60 | -OCH₃ | The carbon of the methoxy group. |
Rationale for Predictions:
-
The chemical shifts are predicted based on the known effects of methoxy, trifluoromethyl, and benzoyl chloride substituents on a benzene ring. For instance, the carbon attached to the methoxy group (C-3) is expected to be significantly downfield, while the ortho and para carbons are shielded. The trifluoromethyl group will cause a downfield shift of the carbon it is attached to (C-2) and will also introduce characteristic quartet splitting in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet informative tool for compounds containing fluorine.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | -CF₃ |
Rationale for Predictions:
-
The trifluoromethyl group attached to an aromatic ring typically resonates in this region. A single sharp peak is expected as there are no other fluorine atoms nearby to cause splitting.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1780-1740 | Strong | C=O stretch (acyl chloride) |
| ~1600-1450 | Medium | Aromatic C=C stretch |
| ~1300-1100 | Strong | C-F stretch (-CF₃) |
| ~1250-1000 | Strong | C-O stretch (aryl ether) |
| ~900-700 | Strong | C-Cl stretch |
Rationale for Predictions:
-
The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the acyl chloride, which appears at a higher frequency than in ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom.[1][2]
-
Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are also expected.[1]
-
The presence of the aromatic ring and the methoxy group will give rise to other characteristic bands as listed in the table.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for this purpose.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 238 (for ³⁵Cl) and 240 (for ³⁷Cl) with an approximate ratio of 3:1.
-
Major Fragment Ions:
-
[M-Cl]⁺ (m/z = 203): Loss of a chlorine radical is a common fragmentation pathway for acyl chlorides, leading to the formation of a stable acylium ion.
-
[M-COCl]⁺ (m/z = 175): Loss of the entire chlorocarbonyl group.
-
[M-CF₃]⁺ (m/z = 169): Loss of the trifluoromethyl radical.
-
[C₇H₄O]⁺ (m/z = 104) and [C₆H₄]⁺ (m/z = 76): Further fragmentation of the aromatic ring.
-
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Trustworthiness of Predictions:
The predicted fragmentation pattern is based on the well-established principles of mass spectrometry of aromatic acyl chlorides.[3] The stability of the resulting carbocations and neutral fragments dictates the most likely fragmentation pathways.
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following standard protocols should be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use TMS (tetramethylsilane) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. Use a suitable fluorine-containing standard (e.g., CFCl₃, δ = 0.00 ppm) for referencing.
IR Spectroscopy
-
Sample Preparation: As the compound is likely a liquid or a low-melting solid, the spectrum can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS) for liquids.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the underlying scientific rationale, offer a valuable resource for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining and validating the actual spectroscopic data. The unique combination of substituents in this molecule results in a distinct spectroscopic fingerprint that is essential for its unambiguous identification and characterization in various chemical applications.
References
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Royal Society of Chemistry. Supporting Information for "Catalyst-free radical fluorination of sulfonyl hydrazides in water". [Link]
Sources
An In-depth Technical Guide to the Reactivity of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride with Nucleophiles
Abstract
3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a highly functionalized acylating agent with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity is uniquely governed by the interplay of electronic and steric effects imparted by the methoxy and trifluoromethyl substituents on the benzoyl chloride core. This technical guide provides a comprehensive analysis of the molecule's reactivity profile towards various nucleophiles. We will dissect the underlying principles of its reactivity, present detailed experimental protocols for key transformations, and offer insights into the practical application of this versatile reagent.
Introduction
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful electrophiles in a wide range of nucleophilic acyl substitution reactions.[1] The introduction of substituents onto the aromatic ring of benzoyl chloride can dramatically modulate the reactivity of the carbonyl group, allowing for fine-tuning of its synthetic utility. In this compound, we encounter a fascinating case of competing electronic and steric influences.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, the methoxy (-OCH₃) group at the meta-position is electron-donating through resonance, which can somewhat temper this activation.[4] Furthermore, the bulky trifluoromethyl group at the ortho position introduces considerable steric hindrance, which can impede the approach of nucleophiles.[2][5] Understanding this delicate balance is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide will serve as a detailed resource for researchers leveraging the unique properties of this compound.
Part 1: Theoretical Analysis of Reactivity
The Nucleophilic Acyl Substitution Mechanism
The fundamental reaction pathway for acyl chlorides with nucleophiles is the nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[1][6] The nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[7]
Caption: Generalized mechanism of nucleophilic acyl substitution.
Electronic Effects of Substituents
The reactivity of the carbonyl carbon in this compound is a direct consequence of the electronic tug-of-war between its substituents.
-
Trifluoromethyl Group (-CF₃): Located at the ortho position, the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.[8][9] This effect significantly depletes electron density from the aromatic ring and, by extension, the carbonyl carbon, making it highly electrophilic and thus more reactive towards nucleophiles.[2][10]
-
Methoxy Group (-OCH₃): Situated at the meta position, the -OCH₃ group has a dual electronic influence. It is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M or +R effect).[10] In the meta position, the resonance effect on the carbonyl carbon is minimal, meaning its primary influence is a weaker electron-withdrawing inductive effect.
The net result is a strong activation of the carbonyl group towards nucleophilic attack, primarily driven by the ortho-trifluoromethyl group.
Steric Considerations
The placement of the bulky trifluoromethyl group at the ortho-position introduces significant steric hindrance around the reaction center.[2][11] This steric shield can impede the approach of a nucleophile to the carbonyl carbon, potentially decreasing the reaction rate, especially for larger, more sterically demanding nucleophiles.[5] Therefore, the overall reactivity is a delicate balance between the strong electronic activation and this steric deactivation.
Predicted Reactivity Profile
Based on the analysis above, we can predict the following reactivity trends:
-
High Reactivity with Small, Unhindered Nucleophiles: Small nucleophiles like ammonia, primary amines, and simple alcohols should react readily due to the high electrophilicity of the carbonyl carbon, overcoming the steric barrier.
-
Reduced Reactivity with Bulky Nucleophiles: Sterically hindered nucleophiles, such as tertiary amines or bulky secondary alcohols (e.g., tert-butanol), are expected to react much more slowly or may require more forcing conditions (e.g., higher temperatures, catalysts) to overcome the steric hindrance.[11]
-
Overall Higher Reactivity than Unsubstituted Benzoyl Chloride: Despite the steric hindrance, the powerful electron-withdrawing effect of the -CF₃ group is expected to make this compound generally more reactive than unsubstituted benzoyl chloride.[2]
Part 2: Experimental Protocols & Methodologies
General Considerations
-
Safety: this compound is an acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and reacts exothermically with water and other protic nucleophiles.[7] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Anhydrous Conditions: Due to the high reactivity with water, all reactions should be carried out under anhydrous conditions using oven-dried glassware and anhydrous solvents.[1][11] An inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reaction Monitoring: The progress of the reactions can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Synthesis of N-Aryl Amides
This protocol details the reaction with a primary amine, aniline, to form the corresponding N-aryl amide. This class of reaction is fundamental in medicinal chemistry.[12]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the aryl amine (1.0 equivalent) and anhydrous dichloromethane (DCM, ~10 mL per mmol of amine).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents).[13][14]
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.[13]
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of Esters
This protocol describes the reaction with an alcohol, methanol, to form the corresponding ester.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (e.g., methanol, 1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Base: Add a base such as pyridine or triethylamine (1.2 equivalents) to the stirred solution.[1]
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water and separate the organic layer.
-
Extraction: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography if necessary.
Caption: A typical workflow for nucleophilic acyl substitution reactions.
Part 3: Data Interpretation and Analysis
Characterization of Products
The successful synthesis of amide or ester products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, while ¹⁹F NMR is characteristic for the -CF₃ group.
-
Infrared (IR) Spectroscopy: Appearance of a strong carbonyl (C=O) stretch for the amide (typically 1630-1690 cm⁻¹) or ester (typically 1735-1750 cm⁻¹) and disappearance of the acyl chloride carbonyl stretch (around 1800 cm⁻¹) will indicate product formation.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
Comparative Reactivity Data (Predicted)
| Nucleophile | Predicted Relative Rate | Rationale |
| Ammonia (NH₃) | Very Fast | Small, unhindered, and highly nucleophilic. |
| Methylamine (CH₃NH₂) | Fast | Slightly more steric bulk than ammonia but still highly reactive. |
| Aniline (PhNH₂) | Moderate | Less nucleophilic than aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring. |
| Methanol (CH₃OH) | Moderate | Good nucleophile, but generally less so than amines. |
| tert-Butanol ((CH₃)₃COH) | Very Slow | Significant steric hindrance will severely impede its approach to the sterically crowded carbonyl carbon. |
| Water (H₂O) | Fast | A small nucleophile that will readily hydrolyze the acyl chloride. Anhydrous conditions are crucial to prevent this side reaction.[7] |
Conclusion
This compound is a highly reactive acylating agent whose behavior is dictated by a compelling interplay of electronic activation and steric hindrance. The potent electron-withdrawing nature of the ortho-trifluoromethyl group renders the carbonyl carbon highly electrophilic, predisposing it to rapid reaction with a variety of nucleophiles. However, the steric bulk of this same group presents a significant kinetic barrier for larger nucleophiles. This duality makes it a valuable tool for synthetic chemists, offering high reactivity that can be modulated by the choice of nucleophile. By understanding these core principles and employing rigorous experimental techniques, researchers can effectively harness the synthetic potential of this versatile building block for applications in drug discovery and materials science.
References
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved from [Link]
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Sci-Hub. (1992). On the influence of the trifluoromethyl group in the selectivity of nucleophilic substitution in aromatic compounds. Journal of Fluorine Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines. Retrieved from [Link]
-
PubMed Central. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, a reactive acyl chloride frequently utilized as a building block in pharmaceutical and agrochemical synthesis. Given its hazardous properties, a thorough understanding and strict adherence to the protocols outlined herein are critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, chemists, and drug development professionals actively working with this and structurally related compounds.
Compound Profile and Core Hazards
This compound belongs to the acyl chloride class of organic compounds. The presence of the highly electrophilic acyl chloride group, combined with the electron-withdrawing trifluoromethyl group, makes the molecule exceptionally reactive.[1] Its primary utility lies in its ability to readily acylate various nucleophiles, forming new carbon-carbon and carbon-heteroatom bonds.
However, this high reactivity is also the source of its significant hazards. The principal dangers are its corrosive nature and its violent reaction with water and other protic solvents.[2] Contact with moisture leads to a rapid hydrolysis reaction, releasing corrosive and toxic hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[2][3]
Hazard Identification
A summary of the key hazard information is presented below. This data is synthesized from multiple Safety Data Sheets (SDS) and should be considered foundational for any risk assessment.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][4] |
| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[2][5] |
| Water Reactivity | - | - | Reacts with water to generate heat and corrosive gases.[2] |
Pre-Operational Risk Assessment
Before any procedure involving this compound is initiated, a thorough and documented risk assessment is mandatory. This process is not merely a checklist but a critical scientific evaluation to ensure all potential hazards are identified and controlled. The workflow for this assessment is a self-validating system designed to mitigate risk at every stage.
Caption: Risk Assessment Workflow for Reactive Acyl Chlorides.
Safe Handling and Storage Protocols
The cornerstone of safety when working with this compound is preventing its contact with moisture and incompatible materials, and ensuring robust personal protection.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be performed within a certified chemical fume hood to control exposure to its vapors and potential HCl gas release.[6][7][8] The work area must be equipped with an immediately accessible emergency safety shower and eyewash station.[2]
Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is dictated by the specific corrosive and reactive hazards of the chemical.
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Always inspect gloves for integrity before use.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] Crucially, a full-face shield must be worn over the goggles to protect against splashes during transfers or in the event of a vigorous reaction.[2]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[6] Ensure clothing covers all exposed skin.
Storage Requirements
Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.
-
Container: Store in the original, tightly sealed container.[6][9]
-
Atmosphere: The compound is moisture-sensitive.[2] Store under an inert atmosphere (e.g., nitrogen or argon).
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[2][6]
-
Incompatibilities: Store away from water, alcohols, bases, strong oxidizing agents, and metals.[2][5] Contact with these materials can lead to violent reactions, heat generation, and the release of toxic fumes.[2][4]
Standard Operating Procedure: Aliquoting the Reagent
This protocol illustrates a self-validating system for safely handling the liquid.
Caption: Standard Operating Procedure for Handling Acyl Chlorides.
Emergency Response Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For a small spill, cover with a dry, inert absorbent material such as sand, vermiculite, or a specialized acid spill neutralizer.[4] DO NOT use water or combustible materials like paper towels.[3]
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[5]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all materials for hazardous waste disposal.
Personal Exposure
In any case of exposure, immediate medical attention is required.[11] Provide the Safety Data Sheet to emergency responders.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes at a safety shower.[5][12][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][11][13]
-
Inhalation: Move the individual to fresh air at once.[5][14] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help.[14]
-
Ingestion: Do NOT induce vomiting.[5][11][12] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]
Fire Response
-
Extinguishing Media: Use dry chemical powder or carbon dioxide (CO2).[2][3]
-
Unsuitable Media: DO NOT USE WATER OR FOAM. [3] The compound reacts violently with water, which will exacerbate the situation.
-
Hazards of Combustion: Fires involving this compound will produce highly toxic and corrosive decomposition products, including hydrogen chloride, hydrogen fluoride, and carbon oxides.[2][5] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Caption: Emergency Response Decision Flowchart.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and quenched reaction mixtures, must be treated as hazardous waste.
-
Collect waste in designated, corrosion-resistant, and clearly labeled containers.
-
Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[10][11]
References
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Emergency Procedure Guide - Corrosive Liquids. Unknown Source. [Link]
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Acid Chlorides and Chloroformates - Safety and Handling. BASF. [Link]
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Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
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Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
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How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
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General Use SOP - Corrosive Materials. Stanford Environmental Health & Safety. [Link]
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Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]
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First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
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Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. [Link]
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A Technical Guide to the Solubility of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride in Organic Solvents for Pharmaceutical and Agrochemical Research
Abstract
3-Methoxy-2-(trifluoromethyl)benzoyl chloride (CAS No. 1261618-61-4) is a pivotal reactive intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility in creating fluorinated compounds, known for enhanced biological activity, makes understanding its fundamental properties essential for process optimization.[1] This guide provides a comprehensive analysis of the solubility of this compound. We delve into the theoretical underpinnings of its solubility based on its physicochemical properties, offer a qualitative assessment across a spectrum of common organic solvents, and present a detailed, self-validating experimental protocol for precise quantitative determination. The central challenge addressed is the compound's high reactivity, particularly its moisture sensitivity, which dictates the absolute necessity of anhydrous, aprotic conditions for any dissolution-based application.[3] This document is intended for researchers, chemists, and process scientists who require reliable solubility data for reaction design, solvent screening, purification, and formulation development.
Introduction and Physicochemical Profile
The efficacy of a synthetic route often hinges on the judicious selection of a solvent system. For a reactive building block like this compound, solubility is not merely a physical parameter but a critical determinant of reaction kinetics, yield, and purity. The compound is a clear, light yellow to faint orange liquid, and its structure combines features that create a nuanced solubility profile.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261618-61-4 | [4] |
| Molecular Formula | C₉H₆ClF₃O₂ | [4] |
| Molecular Weight | 238.59 g/mol | [4] |
| Appearance | Clear, light yellow to faint orange liquid | [4] |
| Hazard Profile | Corrosive; Causes severe skin burns and eye damage |
The molecule's solubility behavior is governed by the interplay of its constituent functional groups:
-
Aromatic Ring: Provides a nonpolar character, favoring interactions with other aromatic solvents (e.g., Toluene) and general nonpolar solvents.
-
Acyl Chloride Group (-COCl): A highly polar and reactive electrophilic center. It contributes to solubility in polar solvents but, more importantly, reacts vigorously with protic solvents (e.g., water, alcohols).[3][5]
-
Methoxy Group (-OCH₃): A moderately polar ether linkage that can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic media.
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that increases the electrophilicity of the carbonyl carbon.[6] It is also lipophilic and nonpolar, contributing to solubility in fluorinated or nonpolar solvents.
This combination suggests that the compound will be most soluble in polar aprotic solvents that can solvate the polar regions of the molecule without reacting with the acyl chloride functionality.
Theoretical and Qualitative Solubility Assessment
The principle of "like dissolves like" provides a strong predictive framework for solubility. However, for acyl chlorides, this principle is superseded by chemical reactivity. Protic solvents, despite their polarity, are fundamentally incompatible as they act as nucleophiles, leading to solvolysis (hydrolysis with water, esterification with alcohols) rather than simple dissolution.[5][7]
The diagram below illustrates the logic behind solvent selection.
Caption: Logical framework for solvent selection based on compound properties.
Based on this framework, the expected qualitative solubility in common laboratory solvents at ambient temperature is summarized below.
Table 2: Expected Qualitative Solubility of this compound
| Solvent | Solvent Class | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Miscible | Excellent solvent for a wide range of polarities; inert to acyl chlorides. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Polar ether that effectively solvates the molecule without reaction. |
| Diethyl Ether | Moderately Polar Aprotic | Miscible | Good general solvent for moderately polar organic compounds. |
| Toluene | Apolar Aromatic | Soluble | Aromatic π-π interactions with the benzene ring promote solubility. |
| Ethyl Acetate | Polar Aprotic | Soluble | Ester functionality provides polarity for solvation. |
| Acetone | Polar Aprotic | Soluble | Highly polar ketone, effective at dissolving the polar parts of the molecule. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Polar nitrile group provides good solvating power. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Highly polar solvent, but must be rigorously anhydrous. Can act as a catalyst for some acyl chloride reactions.[8] |
| Hexane / Heptane | Apolar | Sparingly Soluble | Limited polarity mismatch; solubility driven by nonpolar regions only. |
| Water | Protic | Reactive | Immediate and vigorous hydrolysis to the corresponding carboxylic acid.[3][9] |
| Methanol / Ethanol | Protic | Reactive | Rapid reaction (esterification) to form the methyl/ethyl ester. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, reproducible solubility data, a rigorous experimental methodology is required. The following protocol is based on the isothermal equilibrium method, adapted to account for the high reactivity of the acyl chloride.
3.1 Guiding Principle A supersaturated solution of the solute in a given anhydrous solvent is agitated at a constant temperature for a sufficient period to achieve thermodynamic equilibrium. The undissolved excess solute is then removed by filtration, and the concentration of the solute in the clear, saturated supernatant is determined gravimetrically.
3.2 Critical Safety Precautions
-
Corrosivity: this compound causes severe skin burns and eye damage.[10] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-resistant lab coat.
-
Reactivity: The compound reacts with moisture to release corrosive gases.[9] All glassware must be rigorously dried, and operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
3.3 Materials and Reagents
-
This compound (≥98% purity)
-
Anhydrous grade organic solvents
-
Oven-dried 4 mL glass vials with PTFE-lined screw caps
-
Magnetic stir plate and small stir bars
-
Constant temperature water or oil bath
-
Inert gas supply (N₂ or Ar) with manifold
-
Gas-tight syringes and needles
-
Anhydrous 0.22 µm PTFE syringe filters
-
Analytical balance (readable to 0.1 mg)
3.4 Step-by-Step Methodology
The workflow for this protocol is visualized in the diagram below.
Caption: Workflow for quantitative solubility determination.
-
Preparation: Place all vials, caps, and stir bars in an oven at 120 °C for at least 4 hours. Allow them to cool to room temperature in a desiccator. Transfer to a glove box or purge with a stream of inert gas before use.
-
Solvent Addition: Tare a clean, dry 4 mL vial containing a stir bar. Add approximately 2 mL of the selected anhydrous solvent and record the exact mass.
-
Saturation: While stirring, add this compound dropwise until a persistent amount of undissolved liquid/solid phase is observed. The goal is to create a slurry or a biphasic system with a clear excess of the solute.
-
Equilibration: Seal the vial tightly and place it in the constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for 24 hours to ensure equilibrium is reached.
-
Validation Check (Optional but Recommended): To confirm equilibrium, take small samples at 18, 24, and 30 hours. If the measured solubility is consistent, equilibrium has been achieved.
-
Separation of Phases: Remove the vial from the bath and let it stand at the same temperature until the excess solute has settled.
-
Sample Collection: Carefully draw the clear supernatant into a gas-tight syringe. Immediately attach a 0.22 µm PTFE syringe filter and discard the first few drops.
-
Quantification: Dispense a known mass of the filtered, saturated solution (approximately 1 mL) into a pre-weighed (tared) vial. Record the exact mass of the solution transferred.
-
Solvent Removal: Carefully evaporate the solvent from the tared vial under a gentle stream of inert gas or by using a vacuum centrifuge. Avoid excessive heating, which could degrade the compound.
-
Final Measurement: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial again. The difference between this final mass and the initial tare mass of the vial is the mass of the dissolved solute.
-
Calculation:
-
Solubility (g / 100 g solvent): (Mass of dissolved solute / Mass of solvent in the aliquot) × 100
-
To calculate the mass of the solvent, subtract the mass of the dissolved solute from the total mass of the aliquot.
-
Data Interpretation and Application
The quantitative data obtained from this protocol allows for the creation of a precise solubility profile.
Table 3: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g solute / 100 g solvent) | Molarity (mol/L)* |
| Dichloromethane | 25.0 | Experimental Value | Calculated Value |
| Toluene | 25.0 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25.0 | Experimental Value | Calculated Value |
| ...other solvents |
*To calculate Molarity, the density of the saturated solution is required.
This data is directly applicable to:
-
Reaction Solvent Selection: Choosing a solvent that can dissolve reactants at the desired concentration while remaining inert.
-
Purification: Identifying suitable solvent/anti-solvent systems for crystallization or chromatography.
-
Dosing and Formulation: Preparing stock solutions of known concentration for high-throughput screening or formulation studies.
Conclusion
This compound exhibits a predictable yet sensitive solubility profile. It is readily soluble in a wide range of common polar aprotic and nonpolar organic solvents, with miscibility expected in solvents like dichloromethane and THF. The defining characteristic governing its use in solution is its high reactivity. The acyl chloride moiety will readily react with any protic species, making the use of anhydrous, aprotic solvents an absolute requirement for any application involving its dissolution. The detailed experimental protocol provided in this guide offers a reliable and self-validating method for researchers to determine precise quantitative solubility data, enabling more efficient and robust process development in their synthetic endeavors.
References
- Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0. (n.d.). Retrieved from a relevant chemical supplier database. (Note: This source is for a similar compound, used for general property comparison).
- Apollo Scientific. (2022, May 16).
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)benzoyl chloride.
- Sigma-Aldrich. (2025, July 10).
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4,5-Trifluoro-3-methoxybenzoyl chloride.
- Sathee, J. (n.d.). Chemistry Acid Chloride.
- Synquest Labs. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)benzoyl chloride.
-
A Level H2 Chem. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
- LibreTexts Chemistry. (2023, January 22). Making Acyl Chlorides (Acid Chlorides).
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
-
Moradi, M. et al. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. Retrieved from [Link]
- PubChemLite. (n.d.). 4-methoxy-3-(trifluoromethyl)benzoyl chloride (C9H6ClF3O2).
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An In-depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzoyl chloride: From Emergence to Application
This guide provides a comprehensive technical overview of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, a sophisticated reagent of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its historical context, logical synthesis, and the pivotal role of its structural components, offering field-proven insights into its application.
I. Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized aromatic compound that has gained traction as a valuable building block in the synthesis of complex organic molecules. Its utility is primarily derived from the unique interplay of its three key functional groups: the reactive acyl chloride, the electron-donating methoxy group, and the strongly electron-withdrawing trifluoromethyl group. This combination of functionalities imparts specific steric and electronic properties that are highly sought after in the design of novel therapeutic agents.
The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The strategic placement of this group at the ortho-position to the methoxy group in this compound creates a unique chemical environment, influencing the reactivity of the acyl chloride and providing a scaffold for intricate molecular architectures.
While a definitive, singular "discovery" of this compound is not prominently documented in seminal literature, its emergence can be understood as a logical progression in the history of organofluorine chemistry and the development of sophisticated building blocks for drug discovery. The history of this molecule is intrinsically linked to the advancements in trifluoromethylation and ortho-substitution reactions.
II. Historical Context: The Rise of a Key Reagent
The story of this compound is not one of a single breakthrough, but rather an amalgamation of decades of progress in organic synthesis. Its development can be traced through the key milestones in the introduction of the trifluoromethyl group and the controlled functionalization of aromatic rings.
A. The Dawn of Trifluoromethylation
The introduction of the trifluoromethyl group into organic molecules has a rich history. One of the earliest methods for producing trifluoromethylarenes was developed by Frédéric Swarts in 1892, involving the reaction of benzotrichloride with antimony fluoride.[3] This foundational work laid the groundwork for future advancements. In the 1930s, industrial-scale production of benzotrifluoride was made possible by replacing antimony fluoride with hydrogen fluoride, a process commercialized by companies like Kinetic Chemicals and IG Farben.[3] The biological significance of trifluoromethylated compounds was first explored by F. Lehmann in 1927, paving the way for their investigation in medicinal chemistry.[3]
B. The Challenge of Positional Control: Ortho-Trifluoromethylation
While early methods for trifluoromethylation were effective, controlling the position of the CF3 group on an aromatic ring, especially in the presence of other substituents, remained a significant challenge. The development of methods for the ortho-trifluoromethylation of substituted arenes was a critical step towards the synthesis of precisely functionalized molecules like this compound.
Directed ortho-metalation, a powerful strategy for the functionalization of the position adjacent to a directing group, was independently discovered by Gilman and Wittig in the late 1930s.[4] They observed that anisole could be selectively metalated at the ortho position using organolithium reagents.[4] This principle of using a directing group, such as the methoxy group in anisole, to guide a substitution to the adjacent position is a cornerstone of modern organic synthesis and a key conceptual step in the logical synthesis of our target molecule.
More recent advancements in photoredox catalysis have provided milder and more versatile methods for the trifluoromethylation of arenes, including the direct ortho-trifluoromethylation of anilines and anisoles.[5]
III. Synthesis and Mechanistic Insights
The synthesis of this compound is predicated on the successful preparation of its precursor, 3-Methoxy-2-(trifluoromethyl)benzoic acid. The subsequent conversion to the benzoyl chloride is a standard and high-yielding transformation. Below, we outline a logical and experimentally sound synthetic approach, drawing upon established principles of organic chemistry.
A. Proposed Synthetic Pathway for 3-Methoxy-2-(trifluoromethyl)benzoic Acid
A plausible and efficient synthetic route to 3-Methoxy-2-(trifluoromethyl)benzoic acid is proposed to proceed via a directed ortho-metalation and trifluoromethylation strategy, followed by carboxylation.
Diagram: Proposed Synthetic Pathway
Caption: A plausible synthetic route to 3-Methoxy-2-(trifluoromethyl)benzoic acid.
B. Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative, field-tested methodology for the synthesis of the precursor carboxylic acid, based on established chemical transformations.
Step 1: Synthesis of 2-Trifluoromethylanisole from 2-Bromoanisole
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) to the stirred THF. Then, add a solution of 2-bromoanisole in anhydrous THF dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the aryllithium intermediate.
-
Trifluoromethylation: Introduce a suitable electrophilic trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) or a Togni reagent, to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-trifluoromethylanisole.
Step 2: Directed ortho-Metalation and Carboxylation of 2-Trifluoromethylanisole
-
Reaction Setup: In a similar setup as Step 1, dissolve 2-trifluoromethylanisole and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous THF and cool to -78 °C.
-
Directed Metalation: Add sec-butyllithium (s-BuLi) dropwise to the solution. The methoxy group directs the lithiation to the adjacent 3-position. Stir the reaction mixture at -78 °C for 2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1 hour, or add an excess of crushed dry ice.
-
Work-up and Purification: Allow the reaction to warm to room temperature. Quench with water and acidify with 1 M hydrochloric acid. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-Methoxy-2-(trifluoromethyl)benzoic acid can be purified by recrystallization.
C. Conversion to this compound
The final step of converting the carboxylic acid to the acyl chloride is a standard and efficient procedure.
Diagram: Conversion to Benzoyl Chloride
Caption: Standard conversion of the carboxylic acid to the benzoyl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-Methoxy-2-(trifluoromethyl)benzoic acid in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Acyl Chloride Formation: Add thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) dropwise at 0 °C.
-
Reaction Completion and Isolation: Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound, which can often be used in subsequent reactions without further purification.
IV. Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H6ClF3O2 |
| Molecular Weight | 238.59 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aromatic protons and the methoxy protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.
-
¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (including the carbon attached to the trifluoromethyl group, which will show a characteristic quartet due to C-F coupling), and the methoxy carbon.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.
V. Applications in Drug Discovery and Development
This compound is primarily employed as a key intermediate in the synthesis of pharmacologically active molecules. The trifluoromethyl group is a bioisostere for several functional groups and can significantly improve the pharmacokinetic profile of a drug.[2]
The acyl chloride functionality allows for the facile formation of amide and ester bonds, enabling the incorporation of the 3-methoxy-2-(trifluoromethyl)benzoyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the synthesis of kinase inhibitors, where the benzamide core is a common structural motif.[6] The specific substitution pattern of this reagent offers a unique combination of steric bulk and electronic properties that can be exploited to achieve high binding affinity and selectivity for a given biological target.
VI. Conclusion
This compound stands as a testament to the evolution of synthetic organic chemistry. While its direct history is not encapsulated in a single discovery, its logical development from foundational principles of trifluoromethylation and directed aromatic substitution is clear. As a sophisticated building block, it offers medicinal chemists a powerful tool for the design and synthesis of next-generation therapeutics. The continued exploration of its applications will undoubtedly lead to the discovery of novel and impactful medicines.
VII. References
-
Benchchem. (2025). 3-(Trifluoromethyl)anisole CAS 454-90-0. Retrieved from Benchchem website.
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from Wikipedia.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from MDPI.
-
PubMed. (2012). Ortho-trifluoromethylation of functionalized aromatic triazenes. Retrieved from PubMed.
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from Myers Research Group.
-
NIH. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from NIH.
-
Benchchem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid. Retrieved from Benchchem.
-
Benchchem. (2025). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates. Retrieved from Benchchem.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from MDPI.
Sources
- 1. 3-(Trifluoromethyl)anisole CAS 454-90-0|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Use of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride in organic synthesis.
An Application Guide to the Synthesis and Utility of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
Abstract
This document provides a detailed technical guide on the anticipated reactivity and application of this compound in modern organic synthesis. While direct literature on this specific reagent is sparse, this guide synthesizes data from structurally analogous compounds to build a robust predictive framework for its use. We will explore its core reactivity, focusing on the interplay of electronic and steric effects imparted by the ortho-trifluoromethyl and meta-methoxy substituents. Detailed, field-tested protocols for key transformations, including amide bond formation and esterification, are provided for researchers, chemists, and professionals in drug development.
Introduction and Reactivity Profile
This compound is a specialized acylating agent designed for introducing the 3-methoxy-2-(trifluoromethyl)benzoyl moiety into organic molecules. The unique substitution pattern on the aromatic ring creates a fascinating interplay of electronic and steric effects that dictate its reactivity and utility. The incorporation of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]
Core Structural Features:
-
Acyl Chloride: A highly reactive functional group that serves as an excellent electrophile for nucleophilic acyl substitution reactions.[3]
-
Ortho-Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing via the inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon, making the compound a potent acylating agent.[4] However, its bulky nature also introduces considerable steric hindrance around the reaction center.[4][5]
-
Meta-Methoxy Group (-OCH₃): At the meta position, the electron-withdrawing inductive effect (-I) of the methoxy group slightly outweighs its electron-donating resonance effect (+R). This results in a weak deactivating effect on the ring, further enhancing the carbonyl carbon's electrophilicity.
The overall reactivity is a balance between the powerful electronic activation from the -CF₃ group and the steric shield it provides. This can be leveraged to achieve selective acylations and may require carefully optimized conditions to overcome steric challenges, especially with bulky nucleophiles.
Diagram: Key Reactivity Influences
Caption: Interplay of electronic and steric factors in the title reagent.
Core Application: Amide Bond Formation
The synthesis of N-aryl and N-alkyl amides is a primary application for benzoyl chlorides, forming crucial linkages in many pharmaceutical scaffolds, such as kinase inhibitors.[1] The high electrophilicity of this compound makes it highly effective for this transformation. However, due to steric hindrance from the ortho-CF₃ group, reactions with sterically demanding or poorly nucleophilic amines may require optimization, such as elevated temperatures or the use of a nucleophilic catalyst.[5]
Protocol 1: General Synthesis of an N-Aryl Amide
This protocol is designed for the acylation of an aromatic amine. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct without consuming the acyl chloride.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq, optional catalyst for unreactive amines)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl amine (1.0 eq) and anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 eq). If the aniline is known to be poorly nucleophilic (e.g., contains electron-withdrawing groups), add DMAP (0.1 eq) at this stage.[5]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Causality: The steric hindrance may necessitate longer reaction times or gentle heating (e.g., 40 °C) to drive the reaction to completion.[5] Progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
-
Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]
-
Causality: The acid wash removes excess amine and base. The bicarbonate wash removes any unreacted acyl chloride (as the carboxylate salt) and residual acid. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-aryl amide.
Diagram: General Workflow for Amide Synthesis
Caption: Step-by-step workflow for a typical amidation reaction.
Core Application: Ester Formation
Esterification is another fundamental transformation for acyl chlorides, reacting readily with primary and secondary alcohols.[6] Similar to amidation, the reaction is base-promoted to neutralize HCl. For sterically hindered alcohols, the reaction may be sluggish, and the use of a catalyst like DMAP is highly recommended to improve conversion rates.[7]
Protocol 2: DMAP-Catalyzed Esterification of a Secondary Alcohol
This protocol describes an efficient method for acylating a potentially hindered alcohol, where DMAP acts as a potent acylation catalyst.
Materials:
-
Secondary Alcohol (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), TEA (1.2 eq), and DMAP (0.05 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add this compound (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Causality: If the reaction is slow due to steric hindrance from both the alcohol and the acyl chloride, gentle heating may be required. However, prolonged heating should be avoided to minimize side reactions.
-
-
Workup: Quench the reaction by adding deionized water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with saturated NaHCO₃ solution and then with brine.[6]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester via flash column chromatography.
Data and Troubleshooting
While specific yield data for the title compound is unavailable, the following table provides representative data for analogous reactions, which can serve as a benchmark.
| Reaction | Nucleophile | Base/Catalyst | Conditions | Expected Yield | Reference |
| Amidation | Aniline | TEA | DCM, 0°C to RT, 4h | Good to Excellent | [1] |
| Amidation | Poorly Nucleophilic Aniline | DIPEA/DMAP | DCM, RT to 40°C, 24h | Moderate to Good | [5] |
| Esterification | Primary Alcohol | Pyridine | DCM, 0°C to RT, 2-4h | Excellent | [6] |
| Esterification | Secondary Alcohol | TEA/DMAP | DCM, 0°C to RT, 12h | Good to Excellent | [7] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Hydrolysis of Acyl Chloride: Presence of moisture in reagents or glassware.[7]2. Poor Nucleophile: Amine/alcohol is sterically hindered or has strong electron-withdrawing groups.[5]3. Insufficient Activation: Reaction temperature or time is too low. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents.2. Add a catalytic amount of DMAP (0.1 eq). Increase reaction temperature in 10-20°C increments.3. Increase reaction time and/or temperature. |
| Multiple Spots on TLC | 1. Incomplete Reaction: Starting materials remain.2. Hydrolysis Product: Formation of 3-methoxy-2-(trifluoromethyl)benzoic acid.[7]3. Side Reactions: Base acting as a nucleophile (less common with TEA/DIPEA). | 1. Increase reaction time/temperature or add more acylating agent.2. Re-run under strictly anhydrous conditions. The acid byproduct can be removed with a NaHCO₃ wash.3. Ensure a non-nucleophilic base is used. |
References
- Apollo Scientific.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
- BenchChem. Application of 2-(Trifluoromethyl)
- Fisher Scientific. Amide Synthesis.
- BenchChem. Application Notes: Acylation of Primary Alcohols with 2-(Trifluoromethyl)benzoyl Chloride.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98.
- BenchChem. A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
- ChemicalBook. 3-(Trifluoromethyl)benzoyl chloride synthesis.
- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- Fisher Scientific. Amide Synthesis.
- BenchChem. Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride.
- BenchChem. Troubleshooting low conversion in esterification with 2-(Trifluoromethyl)benzoyl chloride.
- BenchChem. Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.
- European Patent Office. Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1.
- AOCS.
- MDPI.
Sources
Application Notes and Protocols: 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry
In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the pharmacological profile of a drug candidate.[1] Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, allows medicinal chemists to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
3-Methoxy-2-(trifluoromethyl)benzoyl chloride emerges as a highly valuable building block, combining the potent inductive effects of an ortho-trifluoromethyl group with the electronic and steric influence of a meta-methoxy group. This reagent serves as a powerful tool for introducing the 3-methoxy-2-(trifluoromethyl)benzoyl moiety, a scaffold with significant potential in constructing complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[4][5] This guide provides an in-depth analysis of its reactivity, detailed protocols for its application in amide and ester synthesis, and insights into its strategic deployment in pharmaceutical research.
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to its effective application. The substitution pattern on the aromatic ring dictates its reactivity as an acylating agent.
Compound Specifications
| Property | Value | Reference(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1261618-61-4 | [6] |
| Molecular Formula | C₉H₆ClF₃O₂ | [6] |
| Molecular Weight | 238.59 g/mol | [6] |
| Appearance | Colorless to light yellow liquid (predicted) | [7] |
| Boiling Point | ~185-195 °C (predicted, based on isomers) | [8][9] |
| Density | ~1.4 g/mL (predicted, based on isomers) | [8] |
| Reactivity | Reacts with water and nucleophiles; moisture-sensitive | [10][11] |
Note: Data for some physical properties are predicted based on closely related isomers due to limited public data on this specific compound.
Caption: Structure of this compound.
Causality of Reactivity
The reactivity of this compound is a nuanced interplay between electronic activation and steric hindrance.[12]
-
Electronic Effect (Activation): The trifluoromethyl (-CF₃) group at the ortho position is a powerful electron-withdrawing group. Through a strong negative inductive effect (-I), it pulls electron density away from the aromatic ring and, critically, from the carbonyl carbon. This withdrawal significantly increases the carbonyl carbon's electrophilicity, making it highly susceptible to attack by nucleophiles (e.g., amines, alcohols).[12] This electronic activation generally leads to faster reaction rates compared to non-fluorinated benzoyl chlorides.
-
Steric Effect (Hindrance): The bulky -CF₃ group is positioned directly adjacent to the acyl chloride functional group. This ortho-positioning creates steric hindrance, which can physically impede the approach of a nucleophile to the carbonyl carbon.[12] The outcome of a reaction is therefore dependent on the size and nature of the incoming nucleophile. Small nucleophiles may react readily, while larger, more sterically demanding nucleophiles may react sluggishly or require catalysts.
-
Role of the Methoxy Group: The meta-methoxy (-OCH₃) group is typically an electron-donating group through resonance. However, its effect on the carbonyl carbon's reactivity is less pronounced than the powerful ortho -CF₃ group. It primarily serves to modulate the overall electronic properties and lipophilicity of the resulting molecule, a key consideration in drug design.
Core Application: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and prevalent reactions in pharmaceutical synthesis.[13] this compound is an excellent reagent for synthesizing N-substituted amides, which are key components of many therapeutic agents.
Protocol: Synthesis of N-Aryl-3-methoxy-2-(trifluoromethyl)benzamide
This protocol details a general procedure for the acylation of a substituted aniline. The reaction proceeds via a nucleophilic acyl substitution mechanism.[14]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Deionized Water
-
1 M HCl (aq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Argon)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.05 eq) and anhydrous DCM (~10 mL per mmol of acyl chloride).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Causality: A non-nucleophilic base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[13]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality: Acylation reactions are often exothermic. Cooling controls the initial reaction rate, preventing potential side reactions and degradation.[]
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.
Caption: General workflow for N-aryl amide synthesis.
Core Application: Ester Formation
Esters are common functional groups in pharmaceuticals, often serving as prodrugs to improve bioavailability or as key structural elements. The reaction of this compound with alcohols provides a direct route to these valuable compounds.
Protocol: Synthesis of an Aryl Ester
This protocol describes the esterification of an alcohol, which can be sluggish with sterically hindered substrates and may require a catalyst.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., benzyl alcohol) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq, optional catalyst)
-
Deionized Water, 1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Catalyst Addition (Optional): For sterically hindered or less reactive alcohols, add a catalytic amount of DMAP (0.1 eq). Causality: DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate, accelerating the rate of esterification.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add this compound (1.0 eq) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating may be required for sluggish reactions.[16]
-
Workup & Purification: Follow the same workup, extraction, and purification procedure as described in the amide synthesis protocol (Section 2.1, steps 6-9).
Caption: General workflow for ester synthesis.
Strategic Role in Drug Design
The choice of this compound as a building block is a strategic decision rooted in the principles of medicinal chemistry. The resulting benzamide or benzoate core imparts specific, desirable properties to a potential drug molecule.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile methyl or hydrogen group with a -CF₃ group can effectively block common metabolic pathways, increasing the drug's half-life.[1]
-
Lipophilicity and Permeability: The -CF₃ group significantly increases the lipophilicity of a molecule. This property is crucial for enhancing membrane permeability, which can improve oral bioavailability and facilitate penetration of the blood-brain barrier.[1]
-
Binding Affinity: The trifluoromethyl group can enhance binding affinity to a biological target through several mechanisms. Its steric bulk can promote favorable van der Waals interactions, and its strong dipole can engage in productive dipole-dipole or halogen bonding interactions within a protein's binding pocket.[2]
Caption: Logical relationship of the building block's impact on ADME properties.
Safety and Handling
Acyl chlorides are reactive and hazardous chemicals that require strict safety protocols. This compound is classified as a corrosive substance.[10][11][17]
-
Corrosivity: Causes severe skin burns and serious eye damage.[10][17] All handling must be performed wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[18]
-
Reactivity with Water: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[19][20] All reactions must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.[20]
-
Inhalation: The vapor is irritating to the mucous membranes and upper respiratory tract. Avoid inhalation of vapors.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (water, bases, alcohols). The container must be kept tightly closed, preferably under an inert atmosphere (e.g., nitrogen).[21][22]
-
Spill & Disposal: In case of a spill, evacuate the area. Absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[19] Dispose of waste according to local, state, and federal regulations.
References
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Molbase. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE 916420-92-3 wiki. Molbase. Available at: [Link]
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LookChem. (n.d.). Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. LookChem. Available at: [Link]
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PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. National Center for Biotechnology Information. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Chemos. Available at: [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Available at: [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. WCU. Available at: [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Inchem.org. Available at: [Link]
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-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic-Chemistry.org. Available at: [Link]
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Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
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Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Organic Syntheses. Available at: [Link]
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Journal of the Chemical Society, Chemical Communications. (n.d.). Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. RSC Publishing. Available at: [Link]
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Slideshare. Available at: [Link]
-
YouTube. (2021). Esterification using Acid Chloride and Alcohol. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.
-
Chemical Communications. (n.d.). In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols for Acylation Reactions Using 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
Introduction: The Strategic Advantage of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride in Acylation
This compound is a highly reactive and synthetically valuable acylating agent. Its utility in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development, stems from the unique electronic and steric properties conferred by its substituted benzoyl framework. The presence of a trifluoromethyl (-CF₃) group at the ortho position and a methoxy (-OCH₃) group at the meta position creates a distinct chemical environment that influences reactivity and the properties of the resulting acylated products.
The trifluoromethyl group is a potent electron-withdrawing group and a lipophilic moiety. Its inclusion can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a parent molecule to biological targets.[1][2][3] The methoxy group, being electron-donating, modulates the electronic character of the aromatic ring. The steric bulk of the ortho -CF₃ group can also introduce conformational constraints and influence the rate of nucleophilic attack. This guide provides detailed protocols for the primary applications of this reagent—amidation, esterification, and Friedel-Crafts acylation—with an emphasis on the mechanistic rationale behind the experimental design.
Reagent Profile and Safety Precautions
Chemical Properties
| Property | Value |
| CAS Number | 31737-93-2 |
| Molecular Formula | C₉H₆ClF₃O₂ |
| Molecular Weight | 254.59 g/mol |
| Appearance | Colorless to light yellow liquid |
| Reactivity | Highly reactive, moisture-sensitive, corrosive |
Critical Safety and Handling Protocols
This compound is a hazardous substance that demands strict safety protocols.[4][5]
-
Corrosivity and Toxicity: It is corrosive and causes severe skin burns and eye damage.[4][5] It is also a lachrymator and is toxic if inhaled. All manipulations must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[4][6]
-
Moisture Sensitivity: The reagent reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[5] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Store the reagent tightly sealed under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.
General Mechanism: Nucleophilic Acyl Substitution
The core reactivity of this compound in the formation of amides and esters is governed by the nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon is attacked by a nucleophile (an amine or alcohol), leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group yields the final acylated product and hydrochloric acid.
Caption: General mechanism for nucleophilic acyl substitution.
Protocol I: Amide Bond Formation
The synthesis of N-substituted amides is a cornerstone application, frequently employed in the construction of pharmacologically active scaffolds.[1][7]
Standard Protocol for Primary and Secondary Amines
This protocol is suitable for a wide range of aliphatic and aromatic amines. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the primary nucleophile.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
Procedure:
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add the non-nucleophilic base (e.g., TEA, 1.2 eq) and stir the solution.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.
Causality and Insights:
-
Anhydrous Conditions: Prevents hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid, which is a common cause of low yield.[8]
-
Low-Temperature Addition: The acylation reaction is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and prevent potential side reactions.
-
Base Selection: A non-nucleophilic, sterically hindered base like DIPEA is preferred to avoid competition with the amine nucleophile.[8] The base is essential to drive the equilibrium towards the product by neutralizing the generated HCl.[2]
Data Presentation: Amidation Examples
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Aniline | TEA | DCM | 2 | >90 |
| 4-Fluoroaniline | DIPEA | DCM | 4 | >85 |
| Benzylamine | TEA | THF | 2 | >95 |
| Morpholine | TEA | DCM | 1 | >95 |
Note: Yields are representative and may vary based on specific reaction scale and purification methods.
Caption: Experimental workflow for a typical amidation reaction.
Protocol II: Ester Bond Formation
The esterification of alcohols is another fundamental transformation. For sterically hindered or less reactive alcohols, a nucleophilic catalyst is often employed.
Materials:
-
Primary or Secondary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), base (e.g., pyridine, 1.2 eq), and (if used) catalytic DMAP in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C. Slowly add this compound (1.1 eq) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by TLC.[9]
-
Work-up and Isolation: Follow the same work-up and purification procedure as described in the amidation protocol (Section 4.1, steps 5-8).
Causality and Insights:
-
Catalysis with DMAP: DMAP acts as a potent acylation catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the parent acyl chloride, accelerating the rate of reaction with the alcohol, especially for hindered substrates.
-
Base Choice: Pyridine can serve as both the base and a nucleophilic catalyst, though it is less potent than DMAP.[10] For simple primary alcohols, TEA is a sufficient base.[11]
Protocol III: Friedel-Crafts Acylation
This reaction attaches the 3-methoxy-2-(trifluoromethyl)benzoyl group to an aromatic ring, a key step in synthesizing aryl ketones. It proceeds via an electrophilic aromatic substitution mechanism.[12][13][14]
Materials:
-
Aromatic Substrate (e.g., Anisole, Toluene) (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Catalyst Suspension: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C.
-
Acylium Ion Formation: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.[15]
-
Aromatic Addition: Add the aromatic substrate (1.0 eq) dropwise, keeping the temperature below 5 °C.
-
Reaction: After addition, allow the mixture to stir at room temperature for 1-4 hours. Monitor progress by TLC.
-
Quench: Cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it into a beaker containing crushed ice and concentrated HCl.[15]
-
Work-up and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting aryl ketone by column chromatography or recrystallization.
Causality and Insights:
-
Lewis Acid Catalyst: A strong Lewis acid like AlCl₃ is required to abstract the chloride from the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺), which is the active electrophile in the substitution reaction.[14][16]
-
Stoichiometric Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively deactivating the catalyst.[13][16] The final acidic quench is necessary to break up this complex and liberate the product.[17]
-
Substrate Scope: The reaction is most effective on electron-rich (activated) aromatic rings. Strongly deactivated rings (e.g., nitrobenzene) are generally unreactive.[18]
Caption: Mechanism of Friedel-Crafts acylation.
References
-
the acylation of benzene - electrophilic substitution - Chemguide. [Link]
-
Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]
-
What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH - Pearson. [Link]
-
Acyl chloride - Wikipedia. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
- CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google P
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids | Request PDF. [Link]
- US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google P
-
Synthesis of N-trifluoromethyl amides from carboxylic acids - eScholarship.org. [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. [Link]
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- 11. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 12. chemguide.co.uk [chemguide.co.uk]
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- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of Primary and Secondary Amines with 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
Introduction: Enhancing Amine Analysis through Targeted Derivatization
In the realms of pharmaceutical research, clinical diagnostics, and metabolomics, the accurate and sensitive quantification of primary and secondary amines is of paramount importance. These compounds, encompassing a vast array of neurotransmitters, amino acids, and drug metabolites, often present analytical challenges due to their high polarity, low volatility, and poor ionization efficiency, which can lead to inadequate retention and detection in modern chromatographic systems.[1][2] Chemical derivatization offers a robust solution by chemically modifying the amine functional group to yield a product with more favorable analytical properties.
This application note provides a comprehensive guide to the derivatization of primary and secondary amines using 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. This reagent is a specialized benzoyl chloride derivative designed to enhance the analytical performance of amine-containing compounds. The introduction of the benzoyl moiety increases the hydrophobicity of polar amines, leading to improved retention on reversed-phase high-performance liquid chromatography (HPLC) columns.[2] Furthermore, the trifluoromethyl group, a potent electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate of derivatization.[3] The methoxy group, on the other hand, can influence the electronic properties and solubility of the reagent and its derivatives. The resulting stable amide derivatives can be sensitively detected by UV spectrophotometry or mass spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible protocol for the derivatization of primary and secondary amines, enabling more accurate and sensitive quantification in complex biological and pharmaceutical matrices.
Mechanism of Action: The Schotten-Baumann Reaction
The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[1][2][4] This reaction is typically carried out under basic conditions, which play a crucial role in the reaction mechanism.
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the chloride leaving group and the formation of a protonated amide.
A base, such as sodium hydroxide or a non-nucleophilic organic base like pyridine or triethylamine, is essential for the reaction to proceed to completion.[5][6][7] The base serves two primary purposes: it neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, preventing the protonation of the starting amine and shifting the reaction equilibrium towards the product side. It also facilitates the deprotonation of the positively charged nitrogen in the intermediate, regenerating the nucleophilic amine and driving the reaction forward.[5]
Reaction Pathway Diagram
Caption: Schotten-Baumann reaction mechanism for amine derivatization.
Experimental Protocol
This protocol provides a generalized procedure for the derivatization of primary and secondary amines with this compound. Optimization of reaction conditions, such as reagent concentrations, reaction time, and temperature, may be necessary for specific applications and analytes.
Materials and Reagents
-
Amine Standard or Sample: Accurately weighed or prepared in a suitable solvent (e.g., water, acetonitrile, methanol).
-
This compound: (Reagent grade)
-
Derivatization Buffer: 0.1 M Sodium Borate Buffer (pH 9.0) or 1 M Sodium Hydroxide.
-
Reaction Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous).
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Reconstitution Solvent: Mobile phase or a suitable solvent for injection (e.g., acetonitrile/water mixture).
-
Vials: Glass reaction vials with PTFE-lined caps.
-
Standard laboratory equipment: Vortex mixer, centrifuge, nitrogen evaporator.
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Pipette a known volume (e.g., 100 µL) of the amine standard or sample solution into a glass reaction vial.
-
If the sample is in an aqueous solution, add an equal volume of the reaction solvent (e.g., 100 µL of DCM).
-
-
Basification:
-
Add the derivatization buffer to the vial to adjust the pH to the alkaline range. For example, add 50 µL of 0.1 M Sodium Borate Buffer (pH 9.0) or 20 µL of 1 M NaOH.
-
Vortex the mixture for 30 seconds.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of this compound in the reaction solvent (e.g., 10 mg/mL in DCM).
-
Add an excess of the derivatizing reagent solution (e.g., 50 µL) to the sample vial. The exact amount may need to be optimized.
-
Immediately cap the vial tightly and vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Allow the reaction to proceed for an additional 15-30 minutes at room temperature. For less reactive amines, the reaction time may be extended or gentle heating (e.g., 50 °C) may be applied.
-
-
Reaction Quenching:
-
To stop the reaction and neutralize the excess base, add the quenching solution (e.g., 50 µL of 1 M HCl) to the vial.
-
Vortex the mixture for 30 seconds.
-
-
Extraction of Derivatives:
-
Add an extraction solvent (e.g., 500 µL of ethyl acetate) to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized amines into the organic layer.
-
Centrifuge the vial for 5 minutes at a moderate speed to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase or a suitable solvent for analysis.
-
Vortex to ensure complete dissolution. The sample is now ready for injection into the analytical system.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for amine derivatization.
Analytical Considerations
The analysis of the derivatized amines is typically performed using reversed-phase HPLC coupled with UV or MS detection.
HPLC-UV Analysis
The benzoyl moiety introduced during derivatization provides a strong chromophore, allowing for sensitive UV detection.
| Parameter | Typical Value/Range |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | ~230-254 nm (scan for optimal wavelength) |
| Injection Volume | 5-20 µL |
LC-MS/MS Analysis
For enhanced selectivity and sensitivity, LC-MS/MS is the preferred method. The derivatized amines generally exhibit good ionization in electrospray ionization (ESI) positive mode.
| Parameter | Typical Setting |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of the derivatized amine |
| Product Ion | Characteristic fragment, often the benzoyl cation (m/z 105) or a related fragment from the specific reagent. |
| Collision Energy | Optimized for each analyte |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive derivatizing reagent (hydrolyzed).2. Incorrect pH of the reaction mixture.3. Insufficient reaction time or temperature.4. Amine sample concentration is too low. | 1. Use fresh or properly stored this compound.2. Verify the pH of the reaction mixture is in the optimal alkaline range (pH 9-11).3. Increase reaction time or temperature; optimize for specific amines.4. Concentrate the sample or use a larger starting volume. |
| Multiple peaks for a single analyte | 1. Incomplete derivatization.2. Side reactions or degradation of the derivative.3. Presence of isomers. | 1. Ensure an excess of the derivatizing reagent is used.2. Optimize reaction conditions (time, temperature, pH) to minimize side reactions. Ensure the final reconstituted sample is stable.[8][9][10]3. Adjust chromatographic conditions for better separation. |
| Poor peak shape in chromatography | 1. Sample solvent incompatible with the mobile phase.2. Column overload.3. Secondary interactions with the stationary phase. | 1. Reconstitute the final sample in the initial mobile phase.2. Dilute the sample before injection.3. Use a different column or modify the mobile phase (e.g., adjust pH, add ion-pairing agent). |
| High background in MS detection | 1. Excess derivatizing reagent.2. Contamination from solvents or reagents. | 1. Optimize the amount of derivatizing reagent and ensure complete quenching.2. Use high-purity solvents and reagents. |
Conclusion
The derivatization of primary and secondary amines with this compound is a powerful technique to enhance their analytical detection. The methodology, based on the robust Schotten-Baumann reaction, effectively increases the hydrophobicity and detectability of polar amines, making it highly suitable for applications in pharmaceutical analysis, metabolomics, and other related fields. The provided protocol offers a solid foundation for developing and validating methods for the quantification of a wide range of amine-containing compounds. As with any derivatization procedure, optimization of the reaction and analytical conditions is key to achieving the desired sensitivity, accuracy, and reproducibility.
References
- Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry. Analytical chemistry, 84(1), 412-419.
- Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 742-749.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. Retrieved from [Link]
- Malec, P. A., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
- Lenhart, A. E., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Analytica Chimica Acta, 1293, 342265.
- Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4881–4889.
- Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192.
- Ghosh, S., & Das, J. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(7), 4087-4090.
- Gabellieri, E., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(1), 449-467.
-
SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]
- Kostić, N., et al. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. Journal of the Serbian Chemical Society, 79(9), 1105-1116.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This guide provides an in-depth look at the application of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of potent and selective kinase inhibitors. We will explore the strategic importance of the methoxy and trifluoromethyl substituents, provide detailed protocols for the synthesis of a representative benzamide-based kinase inhibitor scaffold, and discuss the underlying principles of its interaction with the kinase active site.
Introduction: The Strategic Importance of the 3-Methoxy-2-(trifluoromethyl)benzoyl Moiety in Kinase Inhibitor Design
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The specific substitution pattern on the benzoyl ring plays a crucial role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. The 3-Methoxy-2-(trifluoromethyl)benzoyl moiety offers a unique combination of electronic and steric features that are highly advantageous for kinase inhibitor design.
-
The Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a cornerstone in modern drug design for several reasons.[1] Its strong electron-withdrawing nature can significantly impact the acidity of nearby protons, potentially forming key hydrogen bonds with amino acid residues in the kinase hinge region. Furthermore, the CF₃ group is metabolically stable and enhances the lipophilicity of the molecule, which can improve cell permeability and overall bioavailability.[2] The C–F bond is one of the strongest in organic chemistry, contributing to the metabolic stability of the trifluoromethyl group.[2]
-
The Methoxy Group: The methoxy (OCH₃) group, positioned at the 3-position, acts as a hydrogen bond acceptor and can form crucial interactions with the kinase active site. Its presence can also influence the conformation of the benzamide, orienting the molecule for optimal binding. The strategic placement of both the methoxy and trifluoromethyl groups creates a unique electronic and steric profile that can be exploited to achieve high affinity and selectivity for the target kinase.
This application note will provide a detailed protocol for the synthesis of a representative N-(4-methyl-3-(pyridin-4-ylamino)phenyl)-3-methoxy-2-(trifluoromethyl)benzamide, a scaffold designed to target common features of ATP-binding sites in kinases like Abl and VEGFR.
Kinase Inhibition: Mechanism of Action
Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins.[3] The 3-methoxy-2-(trifluoromethyl)benzamide scaffold is designed to interact with key features of this pocket.
The diagram below illustrates a simplified signaling pathway that can be targeted by a kinase inhibitor bearing the 3-methoxy-2-(trifluoromethyl)benzamide moiety.
Caption: Synthesis of a representative kinase inhibitor scaffold.
Materials and Methods
-
Reagents:
-
This compound
-
4-Methyl-3-(pyridin-4-ylamino)aniline
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Synthesis Protocol
-
To a stirred solution of 4-Methyl-3-(pyridin-4-ylamino)aniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 eq).
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target benzamide.
Quantitative Data Summary
The following table provides representative data for the synthesis of benzamides, which can serve as a benchmark for the protocol described above. Yields and purity are highly dependent on the specific substrates and purification methods used.
| Reactant 1 (Amine) | Reactant 2 (Acyl Chloride) | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 4-Methyl-3-(pyridin-4-ylamino)aniline | This compound | Et₃N | DCM | 3 | 85-95 | >98 |
| Substituted Aniline | 3-Ethylbenzoyl chloride | Et₃N | DCM | 2-4 | 80-92 | >97 |
| Benzylamine | 3-Ethylbenzoyl chloride | Et₃N | DCM | 1-3 | 88-96 | >99 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic incorporation of the methoxy and trifluoromethyl groups provides a powerful handle for modulating the pharmacological properties of the final compound. The protocol described herein offers a reliable and efficient method for the construction of the critical benzamide linkage, providing a clear pathway for the development of new targeted therapies. The principles and methodologies outlined in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of kinase inhibitors.
References
- (Reference to a relevant paper on kinase inhibitor synthesis, if available
- (Reference to a paper on the importance of the benzamide scaffold, if available
- (Reference to a paper on the SAR of trifluoromethyl groups, if available
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
- (Reference to a general organic chemistry text on amide synthesis, if available
- (Reference to a paper on the synthesis of trifluoromethylphenols, if available
- (Reference to a paper on the synthesis of methoxyphenol derivatives, if available
- (Reference to a product page for a related benzoyl chloride, if available
- (Reference to a patent on methoxypropiophenone synthesis, if available
- (Reference to a patent on methoxy benzoyl chloride synthesis, if available
- (Reference to a paper on the reaction of aminophenol with sulfonyl chlorides, if available
- (Reference to a product page for a related benzoyl chloride, if available
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]
- (Reference to a paper on amide bond formation, if available
-
Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry. Available from: [Link]
- (Reference to a paper on SAR of kinase inhibitors, if available
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Application Notes & Protocols: Strategic Use of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride in Friedel-Crafts Acylation for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Benzophenones
The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the production of aryl ketones that are pivotal intermediates for a vast array of specialty chemicals and pharmaceuticals.[1][2] The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a well-established strategy in modern drug design.[3][4] The CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][5] This document provides a detailed guide to the application of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride in Friedel-Crafts acylation, a reagent that combines the electronic influence of a methoxy group with the potent effects of a trifluoromethyl substituent. The resulting trifluoromethylated and methoxy-substituted benzophenone derivatives are of significant interest in medicinal chemistry, potentially serving as bioisosteres for other molecular cores or as building blocks for complex therapeutic agents.[6]
This guide offers an in-depth examination of the reaction mechanism, key strategic considerations for experimental design, a detailed step-by-step protocol, and expected outcomes. The content is curated for researchers aiming to leverage this powerful synthetic tool for the development of novel chemical entities.
Mechanistic Insights and Strategic Considerations
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) pathway.[7][8] The reaction is initiated by the activation of the acyl chloride with a Lewis acid, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of an aromatic substrate to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), which subsequently loses a proton to restore aromaticity and yield the final ketone product.[1][9]
Caption: Mechanism of Friedel-Crafts Acylation.
The Role of Substituents on the Acyl Chloride
The electronic nature of the substituents on the benzoyl chloride influences the reactivity of the acylating agent.
-
Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the CF₃ substituent decreases the electron density on the carbonyl carbon of the acyl chloride.[5] This may slightly reduce the rate of the initial complexation with the Lewis acid but ultimately contributes to the high electrophilicity of the resulting acylium ion.
-
Methoxy (-OCH₃) Group: The methoxy group is electron-donating through resonance. Its presence on the acylating agent has a less pronounced effect on the reaction compared to substituents on the aromatic substrate.
Choice of Aromatic Substrate: Predicting Regioselectivity
The success and regiochemical outcome of the Friedel-Crafts acylation are highly dependent on the nature of the aromatic substrate.
-
Activated Rings: Aromatic compounds bearing electron-donating groups (EDGs) such as methoxy (-OCH₃), alkyl, or amine groups are highly reactive and are ideal substrates.[10][11]
-
Deactivated Rings: Substrates with strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyl groups are generally unreactive and not suitable for Friedel-Crafts acylation.[12][13]
-
Regioselectivity: The position of acylation is governed by the directing effects of the substituents on the aromatic ring. Methoxy and alkyl groups are ortho, para-directing.[8][14] Due to steric hindrance from the bulky acylium ion, acylation typically occurs predominantly at the para position.[15]
Selection of the Lewis Acid Catalyst
The choice of Lewis acid is critical and must be tailored to the reactivity of the aromatic substrate.[16]
-
Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is a powerful and widely used catalyst, suitable for moderately active to less active aromatic rings.[12][17] However, its high reactivity requires careful handling due to its moisture sensitivity.[7] A stoichiometric amount of AlCl₃ is often necessary because both the starting acyl chloride and the resulting ketone product can form stable complexes with the catalyst.[18]
-
Milder Lewis Acids (e.g., FeCl₃, ZnCl₂): For highly activated aromatic substrates, milder Lewis acids can be employed to prevent side reactions and improve selectivity.[19] These are often more environmentally benign alternatives.
Experimental Protocol: Acylation of Anisole
This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of anisole with this compound using aluminum chloride as the catalyst.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | N/A | ~254.6 | 10.0 | 1.0 |
| Anisole | 100-66-3 | 108.14 | 11.0 | 1.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 12.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ~50 mL | - |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
| Crushed Ice | N/A | - | ~100 g | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[17]
-
Reagent Handling:
-
Acyl Chlorides: this compound is corrosive and reacts with moisture to release HCl gas.[20][21][22] Handle with care and keep the container tightly sealed.
-
Aluminum Chloride: AlCl₃ is a water-sensitive, corrosive solid that reacts violently with water, releasing heat and HCl gas.[7] Weigh and transfer it quickly in a dry environment.
-
Solvents: Dichloromethane is a volatile and suspected carcinogen.[17] Avoid inhalation and skin contact.
-
Reaction Setup and Procedure
Caption: Experimental workflow for Friedel-Crafts acylation.
-
Preparation: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen/argon inlet), and a pressure-equalizing dropping funnel.[7]
-
Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.60 g, 12.0 mmol) and anhydrous dichloromethane (20 mL).[1]
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.[1]
-
Acyl Chloride Addition: Dissolve this compound (2.55 g, 10.0 mmol) in anhydrous dichloromethane (15 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.[9]
-
Acylium Ion Formation: Stir the resulting mixture at 0-5 °C for an additional 20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve anisole (1.19 g, 11.0 mmol) in anhydrous dichloromethane (15 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes. An exothermic reaction may be observed; control the addition rate to keep the internal temperature below 10 °C.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Cautiously pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[1][7] This step quenches the reaction and decomposes the aluminum chloride-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 25 mL).[8]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.[7]
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil or solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Expected Product and Characterization
The major product expected from the acylation of anisole is (4-methoxyphenyl)(3-methoxy-2-(trifluoromethyl)phenyl)methanone . The strong para-directing effect of the methoxy group on anisole and the steric bulk of the acylating agent favor substitution at the 4-position.[14][23]
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst (moisture exposure), deactivated substrate, insufficient heating. | Ensure all reagents and glassware are anhydrous. Use a fresh, high-quality Lewis acid. Increase reaction time or temperature. |
| Formation of Isomers | Substrate directing effects, reaction temperature. | Optimize the catalyst and solvent system. Lowering the reaction temperature may improve para-selectivity.[23] |
| Low Yield | Incomplete reaction, product loss during workup, side reactions. | Monitor reaction to completion via TLC. Ensure efficient extraction and careful handling during purification. |
| Dark-colored Mixture | Charring or polymerization, often due to overly harsh conditions. | Use a milder Lewis acid, lower the reaction temperature, or shorten the reaction time. |
Conclusion
The Friedel-Crafts acylation using this compound is a robust and effective method for synthesizing highly functionalized benzophenone derivatives. These products are valuable scaffolds in drug discovery and materials science. By carefully considering the electronic properties of the reagents, selecting the appropriate catalyst, and controlling the reaction conditions, researchers can achieve high yields and regioselectivity. The protocol and insights provided herein serve as a comprehensive guide for the successful implementation of this important transformation in the laboratory.
References
- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
- Geier, P. W., & T. J. K. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education.
- Benchchem. A Comparative Guide to Lewis Acids for Intramolecular Friedel-Crafts Acylation.
- Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Published May 17, 2018.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- University of Michigan. Experiment 1: Friedel-Crafts Acylation.
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education.
- University of Michigan. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- PMC. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Institutes of Health.
- Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions.
-
ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Available from: [Link]
- AK Scientific, Inc. 2-Chloro-4-(trifluoromethyl)benzoyl chloride Safety Data Sheet.
- 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet. Published August 12, 2016.
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Published August 31, 2022. Available from: [Link]
-
RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Published April 14, 2016. Available from: [Link]
- Benchchem. Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives.
- Fisher Scientific. 3-(Trifluoromethyl)benzoyl chloride SAFETY DATA SHEET. Revised December 19, 2025.
- University of Wisconsin-Madison. 13 Friedel-Crafts Acylation.
- Sigma-Aldrich. SAFETY DATA SHEET. Revised July 10, 2025.
-
PMC. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. National Institutes of Health. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Published December 29, 2016. Available from: [Link]
- 2-(Trifluoromethyl)benzoyl chloride SAFETY DATA SHEET.
-
Journal of the American Chemical Society. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Published May 7, 2020. Available from: [Link]
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Google Patents. Method of friedel-crafts acylation of anilides.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
-
Khan Academy. Friedel-Crafts acylation. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
- Google Patents. Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Published February 15, 2024. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Published August 7, 2025. Available from: [Link]
- Google Patents. Preparation of trifluoromethyl-benzoyl halides.
-
European Patent Office. Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1. Published October 21, 1981. Available from: [Link]
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The Strategic Synthesis of Esters and Amides Utilizing 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride: A Detailed Guide for Researchers
This comprehensive technical guide provides researchers, medicinal chemists, and professionals in drug development with an in-depth exploration of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride as a strategic acylating agent. We will delve into the nuanced synthesis of esters and amides, offering not just procedural steps but also the underlying chemical rationale to empower users to optimize their synthetic strategies. This document is designed to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.
Introduction: The Unique Reactivity Profile of this compound
This compound (CAS RN: 1261618-61-4) is a specialized acylating agent of increasing interest in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its utility stems from the unique interplay of its substituents: the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, positioned ortho to the acyl chloride functionality. This substitution pattern imparts a distinct electronic and steric environment around the carbonyl group, influencing its reactivity towards nucleophiles.
The methoxy group, through its resonance effect, can donate electron density to the aromatic ring, which might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl chloride. Conversely, the potent inductive effect of the adjacent trifluoromethyl group significantly withdraws electron density, thereby enhancing the carbonyl carbon's electrophilicity and making it highly susceptible to nucleophilic attack. This electronic tug-of-war, combined with the steric hindrance imposed by the ortho-trifluoromethyl group, necessitates a careful selection of reaction conditions to achieve optimal yields and purity in esterification and amidation reactions.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and safe handling procedures is paramount for its effective and secure utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 1261618-61-4 | [1][2] |
| Molecular Formula | C₉H₆ClF₃O₂ | [3] |
| Molecular Weight | 238.59 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | Not explicitly available, but related compounds suggest a relatively high boiling point. | |
| Density | Not explicitly available. |
Safety and Handling:
This compound, like other acyl chlorides, is a corrosive and moisture-sensitive compound. It will react exothermically with water and other protic solvents to release hydrochloric acid. Therefore, all manipulations should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be performed in oven-dried glassware with anhydrous solvents. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Synthesis of Esters: A Generalized Protocol
The esterification of alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically facilitated by a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium towards the product.
Caption: Generalized workflow for the synthesis of esters.
Detailed Protocol (General):
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired alcohol (1.0 equiv.) and a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether). Cool the solution to 0 °C in an ice bath.
-
Reaction: In a separate, dry flask, prepare a solution of this compound (1.1 equiv.) in the same anhydrous solvent. Add this solution dropwise to the stirring alcohol solution over 10-15 minutes.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid, which would not participate in the esterification under these conditions.
-
Base Selection: A non-nucleophilic base is used to neutralize the HCl byproduct without competing with the alcohol as a nucleophile. The choice of base can influence the reaction rate.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and the alcohol, minimizing the formation of side products.
Synthesis of Amides: A Generalized Protocol
The amidation of primary and secondary amines with this compound is a robust and efficient method for forming the stable amide bond. The mechanism is analogous to esterification, involving nucleophilic acyl substitution.
Caption: Generalized workflow for the synthesis of amides.
Detailed Protocol (General):
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the mixture to 0 °C.
-
Reaction: Slowly add a solution of this compound (1.1 equiv.) in the same anhydrous solvent to the stirred amine solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, add water to quench the reaction. Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by recrystallization or flash column chromatography.
Expert Insights on Amidation:
-
For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), the reaction may require a catalyst such as 4-dimethylaminopyridine (DMAP) and/or elevated temperatures.
-
The choice of work-up procedure will depend on the properties of the resulting amide. Some amides may precipitate from the reaction mixture upon quenching with water, simplifying purification.
Mechanistic Considerations
The synthesis of both esters and amides from this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
The reaction is initiated by the attack of the lone pair of electrons from the oxygen of the alcohol or the nitrogen of the amine on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A final deprotonation step, facilitated by the base, yields the stable ester or amide product.
Conclusion
This compound is a potent and versatile reagent for the synthesis of a wide array of esters and amides. The electronic effects of its substituents create a highly reactive acylating agent, while the steric hindrance necessitates careful control of reaction conditions. The generalized protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ this reagent in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
-
Cheméo. (2025). 3-Methoxybenzoic acid, 2-(trifluoromethyl)benzyl ester. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Appchem. (2024). This compound | 1261618-61-4. [Link]
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3-Methoxy-2-(trifluoromethyl)benzoyl chloride reaction conditions and catalysts
An Application Guide to the Synthetic Utility of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the reaction conditions, catalysts, and protocols for the synthetic application of this compound. As a versatile acylating agent, this reagent is of significant interest in medicinal chemistry and materials science, where the incorporation of the methoxy and trifluoromethyl moieties can modulate the physicochemical and biological properties of target molecules. This guide emphasizes the causality behind experimental choices, providing a framework for robust and reproducible synthetic outcomes.
Introduction: Understanding the Reagent
This compound is a highly reactive acylating agent. Its chemical behavior is governed by the interplay of three key structural features:
-
Acyl Chloride : The primary reactive site, a powerful electrophile susceptible to attack by a wide range of nucleophiles.
-
Trifluoromethyl Group (-CF₃) : Positioned ortho to the carbonyl, this strongly electron-withdrawing group increases the electrophilicity of the carbonyl carbon, enhancing its reactivity. However, its significant steric bulk can also hinder the approach of nucleophiles.[1]
-
Methoxy Group (-OCH₃) : Located at the meta position, this electron-donating group has a more subtle electronic influence on the carbonyl group compared to the ortho -CF₃ group.
The high reactivity of the acyl chloride function necessitates careful handling, particularly the exclusion of moisture to prevent hydrolysis into the corresponding and less reactive carboxylic acid.[1][2][3]
Core Application: Acylation Reactions
The primary utility of this compound lies in acylation reactions to form amides and esters. These reactions proceed via a nucleophilic acyl substitution mechanism.
Mechanism of Nucleophilic Acyl Substitution
The reaction is initiated by the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the final acylated product. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct.[4]
Sources
Application Notes and Protocols for 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride in Agrochemical Synthesis
Introduction: The Strategic Value of Fluorinated Benzoyl Chlorides in Agrochemical Design
The quest for novel agrochemicals with enhanced efficacy, target specificity, and improved environmental profiles has led to a significant focus on fluorinated organic compounds. The trifluoromethyl (-CF3) group, in particular, has become a cornerstone in the design of modern pesticides due to its profound impact on a molecule's physicochemical and biological properties.[1][2][3][4] When incorporated into a benzoyl chloride scaffold, a versatile reagent for acylation reactions, it provides a powerful tool for constructing complex agrochemical architectures.[5][6]
This guide focuses on the potential applications of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride in agrochemical synthesis. While direct, publicly documented syntheses of commercial agrochemicals using this specific isomer are not prevalent, its structural motifs—a trifluoromethyl group ortho to a methoxy group—are of significant interest. The principles and protocols outlined herein are therefore based on established synthetic methodologies for structurally related compounds and serve as an expert guide to leveraging this reagent's potential in the synthesis of novel agrochemicals, particularly in the creation of amide-based insecticides.
The presence of the trifluoromethyl group can enhance metabolic stability, increase lipophilicity (aiding in penetration of biological membranes), and improve binding affinity to target proteins.[2][7] The methoxy group, also a common feature in bioactive molecules, can modulate a compound's electronic properties, solubility, and metabolic pathways.[8] The specific ortho-methoxy, meta-trifluoromethyl arrangement in the target molecule presents a unique electronic and steric profile for synthetic exploration.
Part 1: Core Synthetic Application - Synthesis of meta-Diamide Insecticide Analogs
A prominent class of modern insecticides is the meta-diamides, which are potent activators of insect ryanodine receptors.[9][10][11] The synthesis of these complex molecules often involves the acylation of a substituted aniline with a tailored benzoyl chloride derivative. This compound is an ideal candidate for the synthesis of novel analogs in this class. The following section provides a detailed protocol for a representative synthesis of an N-aryl-3-methoxy-2-(trifluoromethyl)benzamide, a key intermediate for such insecticides.
Causality Behind Experimental Choices
The acylation of an aniline with a benzoyl chloride is a classic nucleophilic acyl substitution. The choices of solvent, base, and temperature are critical for achieving high yields and purity.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive benzoyl chloride. DCM is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates product isolation.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[5] This prevents the protonation of the aniline nucleophile, which would render it unreactive. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the benzoyl chloride. Allowing the reaction to proceed to room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an N-aryl benzamide intermediate.
Detailed Step-by-Step Protocol: Synthesis of a Representative N-Aryl-3-methoxy-2-(trifluoromethyl)benzamide
Materials:
-
Substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes any unreacted benzoyl chloride and residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-aryl-3-methoxy-2-(trifluoromethyl)benzamide.
Data Presentation: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Aniline | 1.0 eq | Limiting reagent. |
| Benzoyl Chloride | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the aniline. |
| Base (Pyridine/TEA) | 1.2 - 1.5 eq | Ensures complete neutralization of HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM | Aprotic, good solubility for reactants, easy to remove. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and allows for reaction completion. |
| Reaction Time | 4 - 8 hours | Typical for acylation reactions; monitor by TLC. |
| Expected Yield | 85 - 95% | Based on analogous acylation reactions in agrochemical synthesis. |
Part 2: The Role of the Trifluoromethyl Group in Bioactivity
The trifluoromethyl group is a key pharmacophore in a vast number of agrochemicals. Its inclusion is a deliberate strategy to enhance the molecule's performance.
Proposed Mechanism of Action Enhancement
The strong electron-withdrawing nature of the -CF3 group can significantly influence the electronic environment of the adjacent amide bond and the aromatic ring. This can lead to:
-
Enhanced Binding Affinity: The -CF3 group can participate in favorable interactions (e.g., dipole-dipole, multipolar, or orthogonal multipolar interactions) with amino acid residues in the target enzyme's active site.[12]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes in the target pest. This can lead to a longer half-life of the active compound in the insect.[2][7]
-
Improved Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, such as the insect gut wall or cuticle, leading to better bioavailability.[3][7]
Logical Relationship Diagram
Caption: Impact of the trifluoromethyl group on agrochemical efficacy.
This compound represents a potentially valuable, though not widely documented, building block for the synthesis of novel agrochemicals. The protocols and principles detailed in this guide, derived from established methodologies for structurally analogous compounds, provide a robust framework for its application. The strategic incorporation of the methoxy and trifluoromethyl groups via this reagent offers a compelling avenue for the development of next-generation insecticides and other crop protection agents with optimized performance characteristics. Researchers are encouraged to use these notes as a foundation for exploring the synthesis of new and effective agrochemical candidates.
References
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Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. PubMed. [Link]
-
Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel meta-Diamide Compounds Bearing a Phthalimide as a Potential GABA Receptor Antagonist. PubMed. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
-
Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. MDPI. [Link]
-
The Importance of Trifluoromethyl Groups in Chemical Design. Acme Bioscience. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel meta-Diamide Compounds Bearing a Phthalimide as a Potential GABA Receptor Antagonist. ACS Publications. [Link]
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Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. [Link]
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Synthesis of trifluoromethylated nitrogen-containing heterocycles. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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Trifluoromethylation. Wikipedia. [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information. [Link]
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Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]
-
Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
-
BENZOYL CHLORIDE. Ataman Kimya. [Link]
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Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [Link]
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Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. [Link]
-
The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist. PubMed. [Link]
-
Methoxyfenozide Insecticide: Mode of Action, formulation, Uses, and Benefits for Pest Control. YouTube. [Link]
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The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist. ResearchGate. [Link]
-
The role of the methoxy group in approved drugs. ResearchGate. [Link]
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Guide to the Robust LC-MS Analysis of Compounds Synthesized with 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive framework and detailed protocols for the liquid chromatography-mass spectrometry (LC-MS) analysis of novel compounds synthesized using 3-methoxy-2-(trifluoromethyl)benzoyl chloride. This reagent is pivotal in medicinal chemistry for introducing the 3-methoxy-2-(trifluoromethyl)phenyl moiety, a structural motif valued for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The methodologies detailed herein are designed for researchers engaged in drug discovery and development, offering a robust system for reaction monitoring, purity assessment, and structural confirmation of synthesized molecules. We will explore the rationale behind method development, from sample preparation to the optimization of both chromatographic separation and mass spectrometric detection, ensuring scientific integrity and reproducible results.
Introduction: The Rationale for a Specialized Analytical Approach
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] When combined with a methoxy (-OCH₃) group, as in this compound, the resulting benzoyl scaffold offers a unique combination of steric and electronic features. This reagent is an essential building block for creating complex organic molecules with potential therapeutic applications, such as anti-inflammatory or anticancer agents.[1]
However, the analysis of reaction mixtures containing these compounds presents distinct challenges. The high reactivity of the acyl chloride functional group can lead to the formation of hydrolysis byproducts and other impurities.[1][3] Furthermore, the structural similarity between the parent compound, intermediates, and the final product necessitates a highly selective analytical method. LC-MS has become the standard for analyzing such complex mixtures, offering the sensitivity and selectivity required to resolve and identify numerous analytes.[4] This guide explains the causality behind our experimental choices to establish a self-validating and reliable LC-MS workflow.
Analyte Characteristics and Method Development Strategy
A successful analytical method begins with a thorough understanding of the analyte's properties. This compound is an acyl chloride that readily reacts with nucleophiles and is sensitive to moisture.[1][3] The products derived from it will carry the aromatic, trifluoromethyl, and methoxy groups, which dictate their behavior during analysis.
Caption: Chemical structure of this compound.
Liquid Chromatography (LC) Rationale
The primary goal of the chromatographic step is to achieve baseline separation of the target compound from starting materials, byproducts, and other impurities.
-
Column Chemistry: A standard C18 reversed-phase column is a versatile starting point for hydrophobic aromatic compounds.[5] However, for compounds containing fluorine and aromatic rings, specialized column chemistries can offer superior selectivity. Pentafluorophenyl (PFP) and Biphenyl stationary phases provide alternative separation mechanisms, including π–π interactions, which are highly effective for separating positional isomers and structurally related fluorinated analogues.[6][7] The choice of a PFP or Biphenyl column is recommended to enhance the resolution of closely eluting species.
-
Mobile Phase Composition: A gradient elution using water and an organic solvent (acetonitrile or methanol) is essential for resolving compounds with a range of polarities.[8] The addition of a small amount of an acid modifier, typically 0.1% formic acid, to the mobile phase is critical. This serves two purposes: it suppresses the ionization of any residual silanol groups on the column packing to improve peak shape, and it provides a source of protons to promote efficient ionization in the mass spectrometer source.[6]
Mass Spectrometry (MS) Rationale
The mass spectrometer provides mass-to-charge ratio (m/z) data, which is used for both quantification and structural elucidation.
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this class of compounds due to their polarity. ESI is a soft ionization technique that typically produces an intact molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is crucial for determining the molecular weight. Positive ion mode (ESI+) is generally effective for amide products formed from reactions with amines.
-
Mass Analyzer Selection:
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements and formula confirmation, instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers are invaluable.[4][9] They provide high mass accuracy, allowing for the confident determination of the elemental composition of the product and any unknown impurities.
-
Tandem Mass Spectrometry (MS/MS): For quantitative studies, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[4][6] This technique involves isolating the parent ion and monitoring a specific fragment ion, which significantly reduces background noise.
-
-
Fragmentation Behavior: The trifluoromethylbenzoyl core is expected to produce characteristic fragment ions. Common fragmentation pathways include the loss of the trifluoromethyl group (·CF₃) or rearrangements involving the difluorocarbene (:CF₂) moiety.[10] Understanding these fragmentation patterns through MS/MS analysis is key to confirming the identity of the synthesized compound.
Detailed Application Protocols
The following protocols provide a validated starting point for analysis. Optimization may be required based on the specific properties of the synthesized compound.
Protocol 1: Sample Preparation from a Reaction Mixture
The objective of sample preparation is to dilute the sample to an appropriate concentration for LC-MS analysis and remove any components that could interfere with the analysis or damage the instrument.[11][12]
-
Quench the Reaction: At the desired time point, take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Initial Dilution: Immediately quench the aliquot in 990 µL of a 1:1 mixture of acetonitrile and water. This will stop the reaction and dilute the sample 100-fold. The solvent should be compatible with the LC mobile phase to ensure good peak shape.[8]
-
Vortex: Mix the diluted sample thoroughly for 10-15 seconds.
-
Serial Dilution (if necessary): Perform further serial dilutions to achieve a final concentration within the optimal range for your instrument, typically between 1-10 µM.[8] Overly concentrated samples can lead to detector saturation and column contamination.[13]
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the LC system.[12]
-
Transfer: Transfer the filtrate to an appropriate autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumental Method
This protocol outlines the instrumental parameters for a typical LC-MS/MS system.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC/HPLC System | Provides precise and reproducible gradients. |
| Column | PFP or Biphenyl Column (e.g., 2.1 x 100 mm, 1.8 µm) | Offers enhanced selectivity for aromatic and fluorinated compounds.[6][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate | Resolves analytes with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes band broadening. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | QTOF, Orbitrap, or Triple Quadrupole | Choice depends on qualitative vs. quantitative needs. |
| Ionization Mode | ESI Positive (ESI+) | Effective for most amine-derived products. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Source Temp. | 120 °C | Assists in desolvation. |
| Desolvation Temp. | 350 °C | Removes solvent from ions. |
| Full Scan m/z Range | 100 - 1000 Da | Covers the expected mass range of products and byproducts. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) at varied energies | Generates structural information. |
Visualization of the Analytical Workflow
A well-defined workflow ensures consistency and minimizes error.[4]
Caption: A standardized workflow for LC-MS analysis of synthetic reactions.
Example Application: Acylation of Benzylamine
To illustrate the method's application, we consider the reaction of this compound with benzylamine to form N-benzyl-3-methoxy-2-(trifluoromethyl)benzamide.
Caption: Hypothetical reaction for LC-MS analysis.
The analysis would aim to monitor the consumption of starting materials and the formation of the product and the primary hydrolysis byproduct.
Table 3: Expected Analytes and Their Mass Spectrometric Properties
| Compound | Role | Formula | Exact Mass | Expected [M+H]⁺ m/z |
| This compound | Starting Material | C₉H₆F₃O₂Cl | 238.0008 | N/A (Reactive) |
| Benzylamine | Starting Material | C₇H₉N | 107.0735 | 108.0808 |
| N-benzyl-3-methoxy-2-(trifluoromethyl)benzamide | Product | C₁₆H₁₄F₃NO₂ | 309.0977 | 310.1050 |
| 3-Methoxy-2-(trifluoromethyl)benzoic acid | Byproduct | C₉H₇F₃O₃ | 220.0347 | 221.0420 |
Conclusion
This application note provides a scientifically grounded and practical guide for the LC-MS analysis of compounds derived from this compound. By understanding the chemical principles behind column selection, mobile phase modifiers, and ionization techniques, researchers can develop robust and reliable methods for reaction monitoring and product characterization. The detailed protocols serve as a validated starting point, enabling drug development professionals to accelerate their discovery workflows with confidence in their analytical data.
References
- Bis-trifluoromethylbenzoyl Derivatives for Steroid Analysis by Gas Chromatography Electron Capture Negative Ion Chemical Ionisation Mass Spectrometry.Journal of Steroid Biochemistry.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- 3-Methoxy-2,4,5-trifluorobenzoyl chloride.Apollo Scientific.
- LC-MS Sample Preparation: Techniques & Challenges.Opentrons.
- Sample prepar
- Preparing Samples for LC-MS/MS Analysis.
- How Do You Prepare A Sample For LC-MS Analysis?.Chemistry For Everyone - YouTube.
- Top Tips for LC-MS Sample Prepar
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.Fluorine Notes.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.NIH.
- 2-(Trifluoromethyl)benzoyl chloride.NIST WebBook.
- Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma.
- 3-(Trifluoromethyl)benzoyl chloride.Synquest Labs.
- Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastew
- Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.University of Aberdeen.
- Development & Applications of Aqueous, Fluorinated, and Aromatic LC St
- Exploring 3-(Trifluoromethyl)
- A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.Benchchem.
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxal
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.SIELC Technologies.
- 3-(Trifluoromethyl)benzoyl chloride.NIST WebBook.
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Troubleshooting & Optimization
Common side reactions with 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Welcome to the technical support guide for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges and troubleshoot effectively. This reagent is a powerful synthetic intermediate, but its unique substitution pattern—an activating methoxy group and a deactivating trifluoromethyl group ortho to the reactive acyl chloride—presents specific challenges and opportunities. This guide is structured to address the common issues and questions that arise during its use.
Frequently Asked Questions (FAQs)
Q1: What are the essential handling and storage requirements for this compound?
This reagent is highly sensitive to moisture. The benzoyl chloride functional group will readily react with water, even atmospheric humidity, to hydrolyze back to the corresponding carboxylic acid. This is the most common mode of degradation.
-
Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Use oven-dried glassware and fresh, anhydrous solvents.
-
Storage: Store the reagent in a tightly sealed container, preferably with a Teflon-lined cap, in a cool, dry, and dark place. For long-term storage, placing the container inside a desiccator is recommended.
Q2: My NMR of the starting material shows a broad singlet around 12-13 ppm. What is this impurity?
That signal is characteristic of a carboxylic acid proton. It indicates the presence of 3-methoxy-2-(trifluoromethyl)benzoic acid , the product of hydrolysis. Even a freshly opened bottle may contain a small percentage of this impurity due to unavoidable trace moisture over time. It is crucial to quantify this impurity before use in stoichiometry-sensitive reactions, as the benzoic acid will not participate in acylations and can complicate product purification.
Q3: How do the methoxy and trifluoromethyl substituents influence the reactivity of the acyl chloride?
The unique ortho-substitution pattern creates a delicate balance of electronic and steric effects:
-
Electronic Effects: The methoxy (-OCH₃) group is an electron-donating group through resonance (+M effect), which activates the aromatic ring.[1] Conversely, the trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group through induction (-I effect), which deactivates the ring and increases the electrophilicity of the carbonyl carbon.[2] This enhanced electrophilicity can make the acyl chloride more reactive towards nucleophiles, but also potentially more susceptible to hydrolysis.
-
Steric Hindrance: The bulky trifluoromethyl group at the ortho position creates significant steric hindrance around the acyl chloride functional group.[3][4] This can slow the rate of reaction with other molecules, particularly bulky nucleophiles or substrates, and may necessitate higher reaction temperatures to overcome the activation barrier.[3]
Q4: Is this reagent suitable for Friedel-Crafts acylation reactions?
Yes, it is a primary application for this class of compounds. However, the reaction requires careful planning due to three main factors: the potential for a significant side reaction (demethylation), the steric hindrance mentioned above, and the need for stoichiometric amounts of catalyst.[5][6] These challenges are addressed in detail in the troubleshooting guide below.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing the causal chemistry and actionable solutions.
Problem 1: My Friedel-Crafts acylation reaction is very slow or results in a low yield of the desired ketone.
This is the most common issue and can stem from several sources. The workflow below can help diagnose the root cause.
Caption: Troubleshooting decision tree for low-yield acylations.
-
Probable Cause A: Catalyst Deactivation. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any trace water in your solvent, on your glassware, or in your aromatic substrate will irreversibly react with the catalyst, rendering it inactive.[5]
-
Solution: Implement a strictly anhydrous reaction setup. (See Protocol 1).
-
-
Probable Cause B: Insufficient Catalyst. The ketone product of a Friedel-Crafts acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation removes the catalyst from the reaction cycle. Therefore, stoichiometric amounts (at least 1.1 equivalents) are required, not catalytic amounts.[6]
-
Solution: Ensure you are using at least 1.1 equivalents of the Lewis acid catalyst relative to the benzoyl chloride. For some substrates, up to 2 equivalents may be necessary.
-
-
Probable Cause C: Steric Hindrance. The ortho-trifluoromethyl group physically blocks the approach of the aromatic substrate to the acyl chloride.[3] This increases the activation energy of the reaction.
-
Solution: Gently and incrementally increase the reaction temperature while monitoring the reaction by TLC or LC-MS. Be cautious, as excessive heat can lead to the side reactions described below.
-
Problem 2: I've isolated my product, but NMR analysis shows a phenolic -OH peak and mass spectrometry indicates a loss of 14 mass units (CH₂).
-
Probable Cause: Demethylation of the Methoxy Group. This is a well-documented side reaction when using strong Lewis acids, particularly AlCl₃, with methoxy-substituted aromatics.[7][8] The Lewis acid coordinates to the methoxy oxygen, facilitating nucleophilic attack by a halide (from the Lewis acid or acyl chloride) to cleave the methyl group, resulting in a phenol. This is often exacerbated by the higher temperatures needed to overcome steric hindrance.
Caption: Competing reaction pathways for this compound.
-
Solution: Use a Milder Lewis Acid. Avoid AlCl₃ if possible, especially if heating is required. Milder Lewis acids are less prone to causing demethylation.[7]
Lewis Acid Catalyst Relative Reactivity Propensity for Demethylation Recommended Use Case AlCl₃ Very High High Highly deactivated substrates; use with extreme caution and low temp. FeCl₃ High Moderate Good general alternative to AlCl₃. ZnCl₂ Moderate Low Excellent for activated or sensitive substrates. Sc(OTf)₃ High Very Low Highly effective, reusable, but more expensive. Ideal for delicate substrates.[7]
Problem 3: My crude reaction mixture is messy, and a significant portion is the 3-methoxy-2-(trifluoromethyl)benzoic acid starting material.
-
Probable Cause: Reagent Hydrolysis. This indicates that your starting material had already significantly decomposed before the reaction or that your reaction conditions were not sufficiently anhydrous.
-
Solution:
-
Verify Reagent Quality: Before starting, consider a rapid purity check. Dissolve a small sample in an anhydrous solvent like CDCl₃ and take a quick ¹H NMR. If the carboxylic acid peak is significant, the reagent may be unusable for your purposes.
-
Strictly Anhydrous Conditions: Re-evaluate your experimental setup. Ensure solvents are freshly distilled from an appropriate drying agent, glassware is flame- or oven-dried immediately before use, and the reaction is maintained under a positive pressure of inert gas. (See Protocol 1).
-
-
Experimental Protocols
Protocol 1: General Procedure for a Strictly Anhydrous Friedel-Crafts Acylation
-
Glassware Preparation: Dry all glassware (round-bottom flask, addition funnel, condenser) in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging: To the reaction flask, add the anhydrous Lewis acid catalyst (e.g., FeCl₃, 1.2 eq.) and the anhydrous solvent (e.g., dichloromethane) via cannula or a dry syringe.
-
Substrate Addition: Add the aromatic substrate (1.0 eq.) to the stirred catalyst suspension.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in anhydrous solvent in the addition funnel. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates consumption of the starting material. If the reaction is slow, gradually increase the temperature, for example, to reflux (40 °C for dichloromethane).
-
Workup: Cool the reaction mixture to 0 °C and quench it by slowly pouring it over crushed ice containing concentrated HCl. This will hydrolyze the catalyst-ketone complex. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization.
References
- Google Patents. (1985). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
-
European Patent Office. (1981). EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]
-
Angewandte Chemie International Edition. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Product Purification in Reactions with 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. The unique electronic and steric properties of this reagent, primarily due to the ortho-trifluoromethyl group, often necessitate specific considerations in purification strategies. This document is designed to provide both foundational understanding and actionable protocols to ensure the successful isolation of your target compounds.
I. Understanding the Chemistry: Key Challenges in Purification
Reactions involving this compound typically yield amides or esters. The primary challenges in purifying these products stem from the inherent reactivity of the starting acyl chloride and the nature of the substituents.
-
Hydrolysis: this compound is highly susceptible to hydrolysis, readily reacting with trace moisture to form 3-Methoxy-2-(trifluoromethyl)benzoic acid. This is often the most significant impurity and can complicate purification due to its acidic nature and similar polarity to some target products.
-
Steric Hindrance: The bulky trifluoromethyl (-CF₃) group at the ortho position creates significant steric hindrance around the electrophilic carbonyl carbon. This can lead to slower reaction rates and, in some cases, incomplete reactions, resulting in the presence of unreacted starting materials in the crude product.[1]
-
Byproduct Formation: Besides hydrolysis, other side reactions can occur, such as the formation of amine hydrochloride salts if a base is not used or is insufficient to neutralize the HCl generated during the reaction.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of products from reactions with this compound.
Q1: My reaction yield is low, and I see a significant amount of a polar byproduct in my TLC analysis. What is the likely culprit and how do I remove it?
A1: The most probable cause is the hydrolysis of your starting material, this compound, to form 3-Methoxy-2-(trifluoromethyl)benzoic acid. This byproduct is polar and will appear as a distinct spot on your TLC plate.
Troubleshooting and Purification Strategy:
-
Aqueous Work-up: The first and most effective step to remove the carboxylic acid byproduct is a liquid-liquid extraction using a basic aqueous solution.
-
Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Repeat the basic wash 2-3 times to ensure complete removal.
-
Follow with a brine wash to remove any remaining water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Prevention is Key: To minimize the formation of this byproduct in future reactions, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: My reaction with a sterically hindered amine/alcohol is very sluggish, and I have a mixture of starting materials and product. How can I improve the reaction and simplify purification?
A2: The steric hindrance from both your substrate and the ortho-trifluoromethyl group on the benzoyl chloride is likely slowing the reaction.
Troubleshooting and Purification Strategy:
-
Catalysis: The addition of a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that functions by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent than the benzoyl chloride itself.[2][3]
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid potential decomposition.
-
Purification: After the reaction has gone to completion (or as far as it will proceed), the purification will involve removing the unreacted starting materials.
-
If the starting amine/alcohol is basic/acidic, an aqueous wash with dilute acid/base, respectively, can remove it.
-
Column chromatography is often necessary to separate the product from any remaining non-polar starting materials.
-
Q3: I've performed an aqueous work-up, but my product is still not pure. What are my next steps?
A3: If impurities persist after a standard aqueous work-up, the next steps are typically recrystallization or column chromatography. The choice between these two methods will depend on the physical properties of your product (solid vs. oil) and the nature of the remaining impurities.
-
For Crystalline Solids: Recrystallization Recrystallization is an effective technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
General Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Solvent Selection Table:
-
| Solvent/Solvent System | Polarity | Common Applications |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Good for compounds of intermediate polarity. Start with a higher ratio of hexane and add ethyl acetate until the compound dissolves in the hot solvent. |
| Toluene | Aromatic | Effective for many aromatic compounds. |
| Ethanol/Water | Polar Protic | Suitable for more polar products. Dissolve in hot ethanol and add water dropwise until the solution becomes turbid, then re-heat to clarify and cool. |
| Dichloromethane/Hexane | Polar Aprotic/Non-polar | Similar to Hexane/Ethyl Acetate, useful for a range of polarities. |
-
For Oils or Solids with Close-Eluting Impurities: Column Chromatography Column chromatography on silica gel is a versatile method for separating compounds based on their polarity.
General Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Non-polar compounds will elute first, followed by more polar compounds.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
III. Visualizing the Workflow
To better illustrate the decision-making process in purification, the following workflow diagram is provided.
Sources
How to improve yield in reactions with 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Welcome to the technical support center for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride (CAS No. 220668-68-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you optimize your reaction yields and overcome common challenges.
Understanding the Reagent: A Balance of Reactivity and Hindrance
This compound is a highly reactive acylating agent, but its unique substitution pattern presents specific challenges. The key to improving yield lies in understanding the interplay of its structural features:
-
Electronic Effect: The trifluoromethyl (-CF₃) group at the ortho-position is strongly electron-withdrawing. This effect pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack.[1]
-
Steric Effect: The same ortho -CF₃ group is bulky. This creates substantial steric hindrance around the carbonyl center, which can impede the approach of nucleophiles, particularly bulky ones.[1]
Successful reactions hinge on optimizing conditions to leverage the high electrophilicity while overcoming the steric barrier.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields are typically traced back to two primary issues: hydrolysis of the benzoyl chloride and steric hindrance. The high reactivity makes the reagent extremely sensitive to moisture, leading to the formation of the unreactive 3-Methoxy-2-(trifluoromethyl)benzoic acid.[2] Additionally, the steric bulk of the ortho-trifluoromethyl group can slow down the reaction, allowing side reactions to dominate.[1]
Q2: What is the most common side product and how can I prevent its formation?
The most prevalent side product is 3-Methoxy-2-(trifluoromethyl)benzoic acid, formed via hydrolysis.[2] To minimize it, you must operate under strictly anhydrous conditions. This includes:
-
Using oven-dried or flame-dried glassware.
-
Using anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using a freshly opened bottle or a properly stored aliquot of the reagent.[3]
Q3: Why is a base essential for reactions with amines or alcohols?
Acylation reactions with this reagent release one equivalent of hydrochloric acid (HCl). This acid will protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.[2] A non-nucleophilic base is added to "scavenge" or neutralize the HCl as it forms, allowing the reaction to proceed to completion.
Q4: Which base should I use? Are all bases the same?
The choice of base is critical. You should use a non-nucleophilic, sterically hindered base to prevent it from competing with your primary nucleophile.
-
Recommended: Diisopropylethylamine (DIEA) or Proton-Sponge are excellent choices due to their high basicity and steric bulk.
-
Use with Caution: Triethylamine (TEA) is common but can sometimes lead to the formation of byproducts through dealkylation, especially if the reaction is heated.[4]
-
Avoid: Pyridine can be effective but may also act as a nucleophilic catalyst, which can sometimes complicate the reaction profile.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Formation
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reagent Hydrolysis | The benzoyl chloride has degraded due to exposure to atmospheric or solvent moisture, forming the corresponding carboxylic acid, which is unreactive under these conditions.[2] | Ensure all glassware is rigorously dried. Use anhydrous solvents from a reputable supplier or dry them using standard procedures. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. |
| Steric Hindrance | The bulky ortho -CF₃ group is preventing the nucleophile from efficiently attacking the carbonyl carbon. The activation energy for the reaction is too high under the current conditions.[1] | 1. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to provide the necessary activation energy. 2. Add a Catalyst: Add a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a "hypernucleophilic" acylation catalyst that forms a highly reactive acylpyridinium intermediate, accelerating the reaction.[2] |
| Insufficient Base | The HCl byproduct has neutralized all of the starting nucleophile (e.g., amine), effectively stopping the reaction.[2] | Use at least 1.1 equivalents of a non-nucleophilic base (e.g., DIEA). For amine hydrohalide salts, use at least 2.1 equivalents. |
| Poor Reagent Quality | The starting benzoyl chloride contains significant impurities, such as the parent carboxylic acid or residual chlorinating agents, reducing its effective concentration.[3] | Check the purity of the reagent by ¹H NMR or GC before use. If purity is low, consider purification by vacuum distillation or using a fresh bottle from a reliable supplier. |
Problem 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reaction Temperature is Too High | While heating can overcome steric hindrance, excessive heat can cause decomposition of the starting materials, reagents, or the desired product, leading to a complex mixture. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform a temperature optimization study, monitoring by TLC or LC-MS. Start at 0 °C or room temperature before proceeding to heat.[2] |
| Nucleophilic Base | The base (e.g., TEA) is reacting with the benzoyl chloride or an intermediate, leading to undesired side products. | Switch to a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA). |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol for a reaction with an amine), it can compete with the intended nucleophile. | Use a non-reactive, anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[2] |
Problem 3: Difficult Product Purification
| Potential Cause | Scientific Explanation | Recommended Solution |
| Carboxylic Acid Contamination | The product is contaminated with 3-Methoxy-2-(trifluoromethyl)benzoic acid from reagent hydrolysis, which can be difficult to separate from some products by chromatography alone due to similar polarities. | During the aqueous workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium carbonate (Na₂CO₃). This will deprotonate the acidic impurity, pulling it into the aqueous layer.[6] |
| Product "Oiling Out" During Recrystallization | The melting point of the product is depressed by impurities, or the boiling point of the solvent is higher than the product's melting point.[7] | Re-dissolve the oil by heating. Add a small amount of a co-solvent in which the product is less soluble to induce crystallization. Ensure the solution cools slowly to promote the formation of crystals over oil.[7] |
Visualized Workflows and Mechanisms
To aid in troubleshooting and experimental design, the following diagrams illustrate key processes.
Caption: Desired reaction pathway vs. hydrolysis side reaction.
Experimental Protocol: Acylation of Benzylamine
This protocol provides a validated starting point for the acylation of a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Diisopropylethylamine (DIEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add benzylamine (1.0 eq) and DMAP (0.05 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the reagents (to a concentration of approx. 0.2 M).
-
Base Addition: Add DIEA (1.2 eq) to the stirred solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). [6]If the reaction is sluggish, heat gently to 40 °C.
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. [6]8. Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the purified N-benzyl-3-methoxy-2-(trifluoromethyl)benzamide.
-
References
- Apollo Scientific.
- AK Scientific, Inc.
- Synquest Labs. 3-(Trifluoromethyl)
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
- Apollo Scientific. 2-METHOXY-4-(TRIFLUOROMETHYL)
- Fisher Scientific. 4-Methoxy-3-(trifluoromethyl)
- BenchChem. Preventing side reactions with sterically hindered amines and 2-(Trifluoromethyl)benzoyl chloride.
- BenchChem. Purification of crude product from 3,4,5-Trimethoxybenzoyl chloride reaction.
- BenchChem. Application Notes: Acylation of Primary Alcohols with 2-(Trifluoromethyl)benzoyl Chloride.
- BenchChem. Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
- BenchChem. A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
-
Falchi, A., et al. (2000). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. The Journal of Organic Chemistry. [Link]
-
Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]
Sources
Technical Support Center: A Guide to the Hydrolysis of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. This document serves as a specialized guide for our partners in research and drug development. We understand that working with highly reactive intermediates requires precision and a deep understanding of the underlying chemistry. The unique substitution pattern of this particular benzoyl chloride—featuring a potent electron-withdrawing group adjacent to the reactive center and an electron-donating group on the ring—presents specific challenges and opportunities. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter, moving from foundational principles to advanced troubleshooting and analytical strategies. Our goal is to empower you with the knowledge to navigate your experiments with confidence and scientific rigor.
Section 1: Foundational Chemistry & Handling
This section covers the essential chemical principles governing the reactivity of this compound and best practices for its storage and handling.
Q1: What makes this compound exceptionally reactive towards hydrolysis?
The high reactivity of this acyl chloride is a direct consequence of its electronic structure. The carbonyl carbon is rendered extremely electrophilic (electron-deficient) by two key factors:
-
The Ortho-Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the strong inductive effect of the three fluorine atoms. Its position directly adjacent (ortho) to the benzoyl chloride functionality maximizes this electron-withdrawing pull on the carbonyl carbon.
-
The Acyl Chloride Moiety: The chlorine and oxygen atoms attached to the carbonyl carbon are both highly electronegative, further contributing to its electrophilic character.[1]
This pronounced electron deficiency makes the carbonyl carbon a prime target for attack by even weak nucleophiles, such as water.[1][2] The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[2][3][4][5]
Q2: What are the non-negotiable best practices for storing and handling this reagent to prevent unintended hydrolysis?
Given its high reactivity with water, meticulous handling is paramount.[6][7] Failure to adhere to strict anhydrous conditions is the most common source of sample degradation and experimental failure.
| Best Practice | Rationale |
| Storage | Store in the original container, tightly sealed, under an inert atmosphere (e.g., nitrogen or argon). Place inside a desiccator containing a suitable drying agent (e.g., Drierite®). |
| Glassware | All glassware must be oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature in a desiccator or under an inert gas stream. |
| Solvents | Use only anhydrous grade solvents from a freshly opened bottle or a solvent purification system. Solvents should have a water content of <50 ppm. |
| Reagent Transfer | Use dry syringes or cannulas to transfer the liquid reagent. Never leave the bottle open to the atmosphere. A positive pressure of inert gas should be maintained in the storage vessel. |
Section 2: Experimental Troubleshooting Guide
This section addresses common problems encountered during the hydrolysis experiment, offering causative explanations and actionable solutions.
Q3: My hydrolysis reaction appears sluggish or incomplete. How can I ensure it proceeds to completion?
While the reaction is intrinsically fast, several factors can lead to incomplete conversion.
-
Poor Solubility: this compound is an organic molecule with low solubility in pure water. A biphasic reaction mixture can result in a slow reaction rate limited by the interfacial surface area.
-
Solution: Employ a water-miscible co-solvent such as Tetrahydrofuran (THF) or Acetone. This creates a homogeneous solution, dramatically increasing the reaction rate. A typical ratio is 3:1 THF:Water.
-
-
HCl Byproduct Accumulation: The reaction generates one equivalent of hydrochloric acid (HCl).[3][8][9] In an unbuffered aqueous solution, the resulting low pH can, in some complex systems, affect reaction equilibrium, though this is less common for irreversible hydrolysis.
-
Solution: The reaction can be accelerated by including a base to neutralize the HCl as it forms.[10][11] A mild inorganic base like sodium bicarbonate or a non-nucleophilic organic base like pyridine can be used. Note that using a strong base like NaOH will significantly increase the rate and exothermicity.[8]
-
Standard Protocol for Complete Hydrolysis:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 3-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add a 3:1 mixture of THF and water (or a 1M aqueous NaHCO₃ solution) sufficient to create a ~0.2 M solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the this compound (1.0 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction completion via TLC or HPLC (see Section 3).
-
Upon completion, adjust the pH to ~2 with 1M HCl (if a base was used) and extract the product with an organic solvent (e.g., ethyl acetate).
Q4: The reaction is highly exothermic and difficult to control. What measures can I take?
The hydrolysis of acyl chlorides is notoriously exothermic.[2] The high reactivity of this specific substrate can exacerbate this issue.
-
Procedural Controls:
-
Maintain Low Temperature: Always initiate the reaction at 0 °C using an ice bath.
-
Slow Addition: Never add the water or aqueous solution to the bulk acyl chloride. The correct procedure is to add the acyl chloride slowly and dropwise to the stirred aqueous solution.[12] This ensures the reactive species is never in high concentration.
-
Efficient Stirring: Vigorous stirring is essential to dissipate heat from the point of addition throughout the solution, preventing localized "hot spots."
-
Dilution: Running the reaction at a lower concentration (e.g., 0.1–0.2 M) provides a larger thermal mass to absorb the heat generated.
-
Q5: I'm seeing unexpected impurities in my final product. What is the likely cause?
The appearance of side products often points to the presence of competing nucleophiles. The troubleshooting workflow below can help diagnose the issue.
Section 3: Analytical Methods & Quality Control
Effective analysis is critical for confirming reaction completion and product purity. However, the high reactivity of the starting material presents unique challenges.[13]
Q6: How can I effectively monitor the reaction progress in real-time?
Direct analysis of the acyl chloride is difficult.[13] Here are the most common monitoring techniques:
| Technique | Procedure & Considerations |
| Thin-Layer Chromatography (TLC) | Procedure: Spot the reaction mixture on a silica gel plate alongside the starting material and, if available, the pure product acid. Elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). Considerations: The acyl chloride is prone to streaking and may hydrolyze directly on the silica plate, which is acidic and contains adsorbed water.[14] Look for the clean disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylic acid. |
| Infrared (IR) Spectroscopy | Procedure: Withdraw a small aliquot, quench with anhydrous solvent (e.g., CH₂Cl₂), and acquire a spectrum. Considerations: Monitor the disappearance of the characteristic acyl chloride C=O stretch (~1785-1815 cm⁻¹) and the appearance of the broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700-1725 cm⁻¹) of the carboxylic acid. |
Q7: What is the definitive method for quantifying the purity of my final 3-Methoxy-2-(trifluoromethyl)benzoic acid?
For final product validation and purity assessment, a combination of structural confirmation and chromatography is recommended.
-
Structural Confirmation:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
-
Purity Assessment via HPLC (Derivatization Required): Direct HPLC analysis is challenging because carboxylic acids can exhibit poor peak shape (tailing) and the acyl chloride starting material is unstable in typical HPLC solvents.[15] A robust method is to derivatize both the starting material and the product into a stable derivative, such as a methyl ester, for analysis.[15][16]
Protocol for Purity Analysis via Methyl Ester Derivatization:
-
Carefully withdraw a representative aliquot (e.g., 50 µL) from the crude reaction mixture.
-
Immediately quench the aliquot into a vial containing 1 mL of anhydrous methanol and 1.1 equivalents (relative to the initial acyl chloride) of a non-nucleophilic base (e.g., triethylamine). This will rapidly convert any remaining acyl chloride to the methyl ester and, over time or with gentle heating, will convert the product carboxylic acid to the same methyl ester.
-
Allow the derivatization to proceed for 1 hour at room temperature or 30 minutes at 40 °C.
-
Dilute the resulting solution with a suitable mobile phase (e.g., Acetonitrile/Water) and inject it into the HPLC-UV system.
-
Since both the starting material and product are converted to the same stable derivative, a single peak should be observed. Any other peaks would represent impurities from the starting material or side reactions. This method effectively determines the conversion by measuring the amount of the desired carbon skeleton relative to impurities.
References
- Apollo Scientific. (n.d.). 3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet.
- Crunden, E. W., & Hudson, R. F. (1956). The mechanism of hydrolysis of acid chlorides. Part VI. Formolysis of para-substituted benzoyl chlorides. Journal of the Chemical Society (Resumed), 501.
- Crunden, E. W., & Hudson, R. F. (1956). The mechanism of hydrolysis of acid chlorides. Part VI. Formolysis of para-substituted benzoyl chlorides. Journal of the Chemical Society (Resumed). DOI:10.1039/JR9560000501.
- Reddit. (2024).
- BenchChem. (2025). Troubleshooting nucleophilic acyl substitution in carboxylic acid derivatives.
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
- Synquest Labs. (n.d.). 3-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.
- Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride.
- AK Scientific, Inc. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
- ECHEMI. (n.d.). Analyzing acid chlorides?
- Semantic Scholar. (n.d.). S N 2 character of hydrolysis of benzoyl chloride.
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
- Apollo Scientific. (2015). 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE Safety Data Sheet.
- Fisher Scientific. (2025). 4-Methoxy-3-(trifluoromethyl)benzoyl chloride Safety Data Sheet.
- Sciencemadness Wiki. (2021). Benzyl chloride.
- Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie.
- ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
- BenchChem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- PubChem. (n.d.). Benzoyl chloride.
- YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
- European Patent Office. (1981). EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides.
- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- BenchChem. (n.d.). Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
An in-depth guide to the storage, stability, and handling of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, my goal is to bridge the gap between reagent specifications and successful experimental outcomes. This compound is a powerful synthetic intermediate, valued for the unique electronic and lipophilic properties the trifluoromethyl group imparts to target molecules, often enhancing metabolic stability or binding affinity in drug candidates.[1] However, its utility is directly tied to its purity and stability. The acyl chloride functional group makes the compound highly reactive and exquisitely sensitive to its environment.
This guide moves beyond simple data sheets to provide a framework for understanding the causality behind its handling requirements. By treating every protocol as a self-validating system, we can proactively address potential issues, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Question 1: What are the optimal storage conditions for this compound?
The primary directive for storing this reagent is the strict exclusion of moisture.[2] It is highly moisture-sensitive.[3][4]
-
Temperature: For long-term storage, a refrigerated and controlled environment of 2-8°C is recommended.[5] This slows the rate of any potential degradation pathways.
-
Atmosphere: The reagent should be stored under an inert atmosphere, such as argon or nitrogen.[4] This displaces moisture-laden air that can enter the container upon opening.
-
Container: Always store in the original, tightly sealed container.[2][6][7] Ensure the container cap and threads are clean and provide a secure seal after each use. Do not use aluminum or galvanized containers.[6]
Question 2: What is the primary degradation pathway for this reagent?
The most significant and rapid degradation pathway is hydrolysis. As an acyl chloride, this compound reacts readily with water—even atmospheric moisture—to form the corresponding 3-Methoxy-2-(trifluoromethyl)benzoic acid and hydrochloric acid (HCl).[3][8] This hydrolysis is often the root cause of failed or low-yielding reactions.[8]
Question 3: How does the trifluoromethyl group affect the compound's stability and reactivity?
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group.[9] This property significantly increases the electrophilicity of the carbonyl carbon, making the molecule highly susceptible to nucleophilic attack.[9] While this enhances its reactivity in desired acylation reactions, it also accelerates its undesired reaction with water. The steric bulk of the -CF₃ group at the ortho-position can also influence the approach of nucleophiles.[9]
Question 4: What are the critical, non-negotiable safety precautions when handling this compound?
This compound is corrosive and causes severe skin burns and eye damage.[4][6][7]
-
Ventilation: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of its corrosive vapors.[5][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, a face shield, and a lab coat.[5][6][10]
-
Moisture Avoidance: Use dry glassware and syringes. Never allow the reagent to come into contact with water or moist air outside of a controlled reaction quench.[2][7] A critical safety warning is to ALWAYS add the reagent to the quenching solution (e.g., water or a basic solution) slowly and never the other way around to avoid a violent reaction.[6]
Troubleshooting Experimental Failures
This section addresses common issues encountered during reactions involving this compound, with a focus on problems originating from reagent stability.
Issue 1: My acylation reaction has a significantly lower yield than expected.
-
Potential Cause: The most likely culprit is the degradation of the benzoyl chloride via hydrolysis. The resulting 3-Methoxy-2-(trifluoromethyl)benzoic acid is largely unreactive under standard acylation conditions and reduces the effective concentration of your starting material.[8]
-
Troubleshooting Steps:
-
Use a Fresh Reagent: Always use a new or recently opened bottle of the reagent for critical reactions.
-
Quantify Purity: If you suspect degradation, the purity of the benzoyl chloride can be quantified. Direct analysis by Gas Chromatography (GC) can be challenging due to on-instrument degradation. A more reliable method is to derivatize a small sample with an amine (e.g., diethylamine) to form a stable amide, which can then be accurately analyzed by GC.[8]
-
Adjust Stoichiometry: If analysis shows the presence of the carboxylic acid impurity, you must adjust the stoichiometry of your reaction to account for the lower effective concentration of the active acyl chloride.[8]
-
Issue 2: I am observing an unexpected amide or ester byproduct that is difficult to separate from my desired product.
-
Potential Cause: This often occurs when the nucleophile (an amine or alcohol) reacts with the 3-Methoxy-2-(trifluoromethyl)benzoic acid impurity.[8] While this reaction is slower than acylation with the benzoyl chloride, it can become significant, especially at elevated temperatures or with extended reaction times.
-
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of side reactions.
-
Purify the Reagent: If the impurity level is high, consider purifying the reagent by distillation under reduced pressure. However, this should be done with extreme caution due to the compound's reactivity.
-
Issue 3: Reaction outcomes are inconsistent between different batches of the reagent.
-
Potential Cause: Commercial batches can have varying impurity profiles.[8] The level of the hydrolyzed benzoic acid or other synthesis-related impurities can differ.
-
Troubleshooting Steps:
-
Batch Qualification: Never assume two batches are identical. It is good practice to analyze any new batch for purity before using it in large-scale or critical applications.[8]
-
Standardize Handling: Ensure your internal handling and storage protocols are consistent to prevent batch-to-batch variations being caused by in-lab degradation.
-
Data & Protocols
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8°C | Minimizes degradation and vapor pressure.[5] |
| Atmosphere | Inert Gas (Argon, N₂) | Excludes atmospheric moisture, preventing hydrolysis.[4] |
| Container | Original, tightly sealed container | Prevents contamination and moisture ingress.[6][7] |
| Moisture Sensitivity | High | Rapidly hydrolyzes to the corresponding carboxylic acid.[2][3][8] |
| Key Incompatibilities | Water, Alcohols, Amines, Strong Bases | Reacts readily, often exothermically. |
| Handling | Chemical Fume Hood | Corrosive vapors are harmful upon inhalation.[5][7] |
| PPE | Gloves, Goggles, Face Shield, Lab Coat | Causes severe skin and eye burns.[4][6][10] |
Experimental Protocol: Standard Acylation of a Primary Amine
This protocol describes the formation of an amide bond, a common application for this reagent.[1] It incorporates best practices for handling a moisture-sensitive acyl chloride.
Objective: To synthesize N-benzyl-3-methoxy-2-(trifluoromethyl)benzamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as an HCl scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Argon), add a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) to a flask containing anhydrous DCM at 0°C (ice bath).[1]
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.[1] Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[1]
-
Work-up & Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water.[1] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess HCl and the benzoic acid impurity), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualized Workflows and Pathways
Primary Degradation Pathway
The following diagram illustrates the hydrolysis of this compound upon exposure to water.
Caption: Hydrolysis: The primary degradation pathway for the reagent.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical workflow for diagnosing the cause of a low-yielding acylation reaction.
Caption: A troubleshooting decision tree for low reaction yields.
References
-
Apollo Scientific. 3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet.
-
Fisher Scientific. 4-Methoxy-3-(trifluoromethyl)benzoyl chloride Safety Data Sheet.
-
AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
-
Thermo Fisher Scientific. 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.
-
Synquest Labs. 3-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.
-
ChemicalBook. 3-(Trifluoromethyl)benzoyl chloride synthesis.
-
Benchchem. Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.
-
ChemicalBook. 3-(Trifluoromethyl)benzoyl chloride Product Identification.
-
Apollo Scientific. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE Safety Data Sheet.
-
Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
-
Benchchem. A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
-
Google Patents. Preparation of trifluoromethyl-benzoyl halides.
-
Sigma-Aldrich. 3-Methoxybenzoyl chloride 99%.
-
Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98%.
-
Benchchem. Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Optimization of reaction temperature for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Technical Support Center: 3-Methoxy-2-(trifluoromethyl)benzoyl chloride Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical step of converting 3-Methoxy-2-(trifluoromethyl)benzoic acid to its corresponding acyl chloride. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reaction temperature and other critical parameters for the synthesis of this compound.
Q1: What is the standard chlorinating agent for this conversion, and what is a good starting temperature?
The most common and cost-effective reagent for converting a carboxylic acid to an acyl chloride is thionyl chloride (SOCl₂)[1][2]. Oxalyl chloride is also effective, often requiring a catalytic amount of N,N-dimethylformamide (DMF)[3].
For a reaction with thionyl chloride, a prudent starting point is to perform the initial addition at 0 °C (ice bath). Acyl chloride formation is often exothermic and produces gaseous byproducts (SO₂ and HCl); slow addition at a reduced temperature helps to control the reaction rate and minimize potential side reactions[4][5]. After the initial addition, the reaction can be allowed to warm to room temperature and then gently heated to reflux to drive it to completion[1].
Q2: How does reaction temperature specifically impact the synthesis of this compound?
Temperature is a critical trade-off parameter in this synthesis:
-
Low Temperature (0 °C to Room Temperature): At lower temperatures, the reaction rate is slower, but the formation of thermally induced byproducts is minimized. This is crucial for preserving the integrity of the trifluoromethyl group, which can be sensitive to harsh conditions. The primary drawback is the potential for incomplete conversion if the activation energy barrier is not overcome.
-
Elevated Temperature (Reflux): Heating the reaction, typically to the boiling point of the solvent or excess thionyl chloride (76 °C), significantly increases the reaction rate. However, excessively high temperatures or prolonged heating can lead to decomposition, resulting in discoloration (darkening) and the formation of impurities that complicate purification[6].
Q3: What role does a catalyst like N,N-dimethylformamide (DMF) play, and how does it affect the optimal temperature?
DMF is a highly effective catalyst for converting carboxylic acids to acyl chlorides using either thionyl chloride or oxalyl chloride[6]. It reacts with the chlorinating agent to form the Vilsmeier reagent, a more potent acylating agent. This catalytic cycle significantly increases the reaction rate, often allowing the synthesis to proceed efficiently at lower temperatures (e.g., room temperature), thereby avoiding the thermal degradation associated with high-temperature reflux[6]. Only a catalytic amount (e.g., 1-5 mol%) is required.
Q4: How can I effectively monitor the reaction to optimize the temperature in real-time?
Monitoring the disappearance of the starting carboxylic acid is key.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The starting carboxylic acid is significantly more polar than the resulting acyl chloride. A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting material is no longer visible[5][7].
-
Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, aliquots can be carefully quenched (e.g., with an anhydrous alcohol to form the stable ester) and analyzed by GC or ¹H NMR to determine the conversion percentage[8][9].
Q5: What are the primary side reactions to be aware of, especially concerning temperature?
The most common side reaction is hydrolysis of the product. This compound is highly moisture-sensitive and will readily react with any water present to revert to the unreactive carboxylic acid[5][10][11]. This underscores the need for anhydrous conditions. At elevated temperatures, thionyl chloride itself can decompose, potentially leading to chlorination or sulfinylation of the aromatic ring, although this is more common with electron-rich substrates[6].
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis.
| Problem ID | Issue Observed | Potential Cause | Recommended Action & Scientific Rationale |
| TC-01 | Low or Incomplete Conversion | Reaction Temperature Too Low: The activation energy for the reaction is not being met, resulting in a sluggish or stalled reaction. | Action: After the initial addition at 0 °C, allow the mixture to warm to room temperature and stir for 1-2 hours. If TLC or GC analysis shows incomplete conversion, gradually heat the reaction to a gentle reflux (typically 50-80 °C) and continue to monitor. |
| TC-02 | Degraded Thionyl Chloride: Thionyl chloride readily hydrolyzes upon exposure to atmospheric moisture, reducing its efficacy. | Action: Use a fresh bottle of thionyl chloride or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress[12]. | |
| TC-03 | Insufficient Catalyst: When using oxalyl chloride or aiming for a lower temperature reaction with thionyl chloride, the absence or insufficiency of a catalyst like DMF can lead to very slow conversion. | Action: Add a catalytic amount of DMF (e.g., one drop per 10 mmol of carboxylic acid) to the reaction mixture before adding the chlorinating agent. This will generate the Vilsmeier reagent in situ, accelerating the reaction[6]. | |
| TR-01 | Reaction Mixture Darkens Significantly (Charring) | Reaction Temperature Too High: The starting material or the product is decomposing under excessive heat. Benzoyl chlorides with electron-withdrawing groups can be susceptible to thermal degradation. | Action: Immediately reduce the heat. For future attempts, maintain a lower reaction temperature. Consider using a catalyst (see TC-03) to facilitate the reaction at a milder temperature, such as room temperature or a gentle 40 °C. |
| TP-01 | Product Reverts to Carboxylic Acid During Workup/Purification | Exposure to Moisture: The acyl chloride is highly electrophilic and reacts rapidly with water. | Action: Ensure all workup and purification steps are performed under strictly anhydrous conditions. Use anhydrous solvents, and if performing chromatography, use a solvent system that has been dried over molecular sieves. Distillation is often the preferred method for purification[12][13]. |
| TP-02 | Incomplete Removal of Byproducts: Acidic byproducts like HCl, if not fully removed, can contribute to product instability. | Action: After the reaction is complete, remove the excess thionyl chloride and gaseous byproducts under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces before final purification by vacuum distillation[12]. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a dropping funnel.
-
Reagent Charging: Under an inert atmosphere, charge the flask with 3-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane). If desired, add a catalytic amount of DMF (0.01-0.05 eq).
-
Chlorination: Charge the dropping funnel with thionyl chloride (1.5-2.0 eq). Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition: Add the thionyl chloride dropwise to the stirred solution over 30-60 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction & Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress via TLC (see Protocol 2).
-
Heating (If Necessary): If the reaction is incomplete, heat the mixture to a gentle reflux (e.g., 50-70 °C) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound[13].
Protocol 2: TLC Monitoring of Reaction Progress
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: On the baseline, spot a sample of the starting carboxylic acid (co-spot), and a carefully quenched sample of the reaction mixture. To quench, take a small aliquot with a glass capillary and dip it into a vial containing a few drops of methanol to convert the acyl chloride to the methyl ester.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting carboxylic acid is absent from the reaction mixture lane.
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low conversion issues.
Diagram 2: General Reaction Pathway with Thionyl Chloride
Caption: Formation of acyl chloride from carboxylic acid.
References
-
Synquest Labs. 3-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.
-
AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
-
ChemicalBook. 3-(Trifluoromethyl)benzoyl chloride synthesis.
-
Apollo Scientific. 3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet.
-
ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.
-
Thermo Fisher Scientific. 4-(Trifluoromethyl)benzyl chloride Safety Data Sheet.
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
-
YouTube. Acids to Acyl Chlorides, Part 1.
-
Supporting Information. General procedure A1-2.
-
Apollo Scientific. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE Safety Data Sheet.
-
BenchChem. Troubleshooting low conversion in esterification with 2-(Trifluoromethyl)benzoyl chloride.
-
Google Patents. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
-
Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides.
-
Pearson. Propose a mechanism for the reaction of benzoic acid with oxalyl chloride.
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
-
Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
-
BenchChem. Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.
-
Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
-
Organic Chemistry Data. Acid to Acid Chloride - Common Conditions.
-
Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
European Patent Office. Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1.
-
Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98%.
-
European Patent Office. Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1.
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor.
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Preventing byproduct formation in 3-Methoxy-2-(trifluoromethyl)benzoyl chloride reactions
Welcome to the technical support center for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in chemical synthesis. Here, we dissect the unique reactivity of this molecule and offer practical, field-proven solutions to prevent byproduct formation and optimize your reaction outcomes.
Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the interplay of electronic and steric effects from its substituents. The potent electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] However, this is counterbalanced by the steric hindrance imposed by the bulky -CF₃ group, which can impede the approach of nucleophiles.[1][2] The methoxy (-OCH₃) group at the meta position primarily exerts an electron-donating resonance effect and an electron-withdrawing inductive effect, which can modulate the overall reactivity of the aromatic ring.[3]
This unique combination of effects makes this compound a highly reactive acylating agent, but also one that requires careful handling to avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my reactions with this compound?
A1: The most common culprit for low yields is the hydrolysis of the acyl chloride to its corresponding carboxylic acid, 3-Methoxy-2-(trifluoromethyl)benzoic acid.[2][4] This is due to the high reactivity of the acyl chloride towards moisture. Even trace amounts of water in your solvents, reagents, or on the surface of your glassware can lead to significant hydrolysis, consuming your starting material and complicating purification.
Q2: I'm observing an unexpected byproduct in my aminolysis/esterification reaction. What could it be?
A2: Besides the hydrolysis product, another common byproduct can arise from impurities in the starting this compound. If the acyl chloride contains residual 3-Methoxy-2-(trifluoromethyl)benzoic acid from its synthesis, this can also react with the amine or alcohol, especially at elevated temperatures, to form the desired amide or ester, but it is a much slower reaction and can lead to a complex reaction mixture.
Q3: My Friedel-Crafts acylation is giving poor regioselectivity. Why is this happening?
A3: The regioselectivity of Friedel-Crafts acylation is governed by the electronic and steric properties of both the acyl chloride and the aromatic substrate.[5] The methoxy and trifluoromethyl groups on the benzoyl chloride can influence the orientation of acylation on the substrate. With highly activated aromatic substrates, polysubstitution can also be a competing side reaction.[6]
Troubleshooting Guides
Issue 1: Hydrolysis and Low Yield in Nucleophilic Substitution Reactions (Amide and Ester Formation)
| Observation | Potential Cause | Recommended Solution |
| Low yield of desired amide/ester; presence of a polar byproduct. | Hydrolysis of the acyl chloride by adventitious moisture. | Strict Anhydrous Conditions: - Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).[7] - Use anhydrous solvents, freshly distilled or from a solvent purification system. - Handle the acyl chloride under an inert atmosphere. |
| Reaction is sluggish or incomplete, even under anhydrous conditions. | Steric Hindrance: The ortho-trifluoromethyl group is sterically bulky, impeding the approach of the nucleophile.[2][8] | Optimize Reaction Conditions: - For Amines: Consider adding a catalyst like 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[] - For Alcohols: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[4] - Increase Temperature: Gently warming the reaction can help overcome the activation energy barrier. Monitor by TLC to avoid decomposition. |
| Formation of multiple products. | Impure Starting Material: Presence of 3-Methoxy-2-(trifluoromethyl)benzoic acid in the acyl chloride. | Purify the Acyl Chloride: If high purity is critical, consider distillation under reduced pressure before use. Purity Analysis: Assess the purity of the acyl chloride by GC-MS after derivatization or by ¹H NMR before use.[10] |
Issue 2: Byproduct Formation in Friedel-Crafts Acylation
| Observation | Potential Cause | Recommended Solution |
| Formation of isomeric products. | Lack of Regiocontrol: The directing effects of substituents on the aromatic substrate and the steric bulk of the acylating agent influence the position of acylation.[11] | Optimize Catalyst and Temperature: - The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence regioselectivity. - Running the reaction at lower temperatures can often improve selectivity.[6] |
| Polysubstitution on activated aromatic rings. | High Reactivity of the Substrate: Aromatic rings with strong electron-donating groups are prone to multiple acylations.[6] | Control Stoichiometry: Use a large excess of the aromatic substrate to favor mono-acylation.[6] |
| Reaction fails to proceed or gives a complex mixture. | Deactivated Substrate or Catalyst Inactivation: Aromatic rings with strong electron-withdrawing groups are unreactive. Moisture can deactivate the Lewis acid catalyst. | Substrate and Catalyst Check: - Ensure the aromatic substrate is not strongly deactivated. - Use a fresh, anhydrous Lewis acid catalyst and strictly anhydrous reaction conditions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol is optimized to minimize hydrolysis and overcome steric hindrance.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the amine (1.0 eq.), a non-nucleophilic base such as triethylamine (1.2 eq.), and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Purity Assessment by GC-MS after Derivatization
Direct analysis of acyl chlorides by GC-MS can be challenging due to their reactivity. Derivatization to a stable amide is a reliable method for purity assessment.
-
Derivatization: In a clean, dry vial, dissolve a small, accurately weighed sample of this compound in anhydrous DCM. Add an excess (2-3 equivalents) of a simple secondary amine, such as diethylamine, and stir at room temperature for 30 minutes.
-
Sample Preparation: Quench the reaction with water. Extract the organic layer, dry it over anhydrous Na₂SO₄, and dilute an aliquot to a suitable concentration for GC-MS analysis.
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a standard non-polar column. The resulting stable amide can be quantified to determine the purity of the original acyl chloride. Any 3-Methoxy-2-(trifluoromethyl)benzoic acid impurity can also be derivatized (e.g., to its silyl ester) and quantified simultaneously.
Visualizing Reaction Pathways
Byproduct Formation Pathways
Caption: Primary reaction pathway and common hydrolysis byproduct formation.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. alexandonian.com [alexandonian.com]
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- 11. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Reactions with 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you successfully scale your reactions. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Foundational Knowledge & Reagent Profile
Before scaling up, a comprehensive understanding of the reagent is critical. This section covers the fundamental properties and reactivity profile of this compound.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
Answer: The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.
-
The Acyl Chloride Group (-COCl): This is the primary reactive site. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles.[1]
-
The Trifluoromethyl Group (-CF₃): Located at the ortho-position, this group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect).[2] This effect further increases the electrophilicity of the carbonyl carbon, making the molecule generally more reactive than a standard benzoyl chloride.[2]
-
The Methoxy Group (-OCH₃): Positioned at the meta-position relative to the acyl chloride, this group is typically electron-donating through resonance (+R effect). However, its influence is somewhat moderated by its position and the overwhelming effect of the adjacent -CF₃ group.
-
Steric Hindrance: The bulky -CF₃ group at the ortho-position can sterically hinder the approach of nucleophiles to the carbonyl carbon.[2] This can slow down the reaction rate, especially with bulky nucleophiles. The overall reaction rate is a balance between the activating electronic effect of the -CF₃ group and its deactivating steric effect.[2][3]
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} mend Caption: Key factors influencing the reactivity of the title compound.
Q2: What are the critical physical and safety properties I should be aware of when handling this reagent?
Answer: this compound is a reactive and corrosive compound.[4] Strict adherence to safety protocols is mandatory.
| Property | Value | Significance & Handling Recommendation |
| Appearance | Clear, light yellow to faint orange liquid[4] | A significant color change may indicate decomposition or impurities. |
| Molecular Formula | C₉H₆ClF₃O₂[4] | - |
| Molecular Weight | 238.59 g/mol [4] | Required for accurate stoichiometric calculations. |
| Boiling Point | Data not consistently available; related compounds have high boiling points.[5] | Purification by vacuum distillation is often required to prevent thermal decomposition.[6] |
| Moisture Sensitivity | Highly sensitive to moisture.[6][7] | Reacts with water (hydrolysis) to form the corresponding carboxylic acid and HCl.[1][8] ALWAYS handle under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents and oven-dried glassware. [3][9][10] |
| Hazards | Causes severe skin burns and eye damage.[7][11] May cause respiratory irritation.[7] | ALWAYS use appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a face shield in a well-ventilated fume hood.[11][12] |
Part 2: Scaling Up Acylation Reactions - Troubleshooting & FAQs
This section addresses the most common challenges encountered when moving from bench-scale to larger preparations.
Q3: My reaction yield is significantly lower on a larger scale. What are the most likely causes?
Answer: Low yield upon scale-up is a frequent issue, almost always pointing to one of three culprits: moisture contamination, inadequate temperature control, or inefficient mixing.
-
Moisture Contamination: This is the primary suspect. Acyl chlorides react readily with water to form the unreactive carboxylic acid, consuming your starting material.[3][10] On a larger scale, there are more potential points of moisture entry (larger surface area of glassware, larger volumes of solvents, longer transfer times).
-
Inadequate Temperature Control: Acylation reactions are often exothermic.[8] A small flask can dissipate heat relatively easily into the atmosphere. A large reactor has a smaller surface-area-to-volume ratio, making heat dissipation much less efficient. An uncontrolled temperature rise can lead to side reactions and decomposition, often visible as a darkening of the reaction mixture.[8][13]
-
Solution: Use a jacketed reactor with a circulating chiller for precise temperature control. Add the acyl chloride slowly and dropwise to the nucleophile solution, monitoring the internal temperature constantly. For highly exothermic reactions, a slow addition at a low initial temperature (e.g., 0°C) is crucial.[3][10]
-
-
Inefficient Mixing: What appears well-mixed in a small flask may have "dead zones" in a large reactor. This leads to localized high concentrations of reagents, causing side reactions, and prevents the reactants from encountering each other efficiently.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for volumes greater than 1 liter. Ensure the impeller is appropriately sized for the vessel and that a vortex is formed, indicating good agitation.
-
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// Solutions Sol_Moisture [label="ACTION:\n- Oven-dry all glassware\n- Use anhydrous solvents\n- Maintain inert atmosphere", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="ACTION:\n- Use jacketed reactor\n- Slow, controlled addition\n- Monitor internal temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Mixing [label="ACTION:\n- Use overhead mechanical stirrer\n- Ensure proper agitation/vortex", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Moisture; Moisture -> Sol_Moisture [label="Yes"]; Moisture -> Temp [label="No"]; Temp -> Sol_Temp [label="Yes"]; Temp -> Mixing [label="No"]; Mixing -> Sol_Mixing [label="Yes"]; } mend Caption: A decision tree for troubleshooting low-yield reactions.
Q4: Why is a base necessary in these reactions, and what is the best choice for scale-up?
Answer: The reaction between an acyl chloride and a nucleophile (like an amine or alcohol) generates one equivalent of hydrochloric acid (HCl).[3] This HCl can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.[3] A base is added to act as an "acid scavenger," neutralizing the HCl as it forms.
-
For Amine Acylations: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA or Hünig's base) is typically used.[3] At least 1.1 equivalents are recommended. DIEA is bulkier and less nucleophilic than TEA, making it a better choice if you are concerned about the base competing with your primary nucleophile.
-
For Alcohol Acylations (Esterifications): Pyridine is a classic choice as it serves as both the base and a nucleophilic catalyst. For sluggish reactions involving sterically hindered alcohols, a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can be added along with a stoichiometric base like TEA.[3] DMAP is a "hypernucleophilic" acylation catalyst that dramatically accelerates the reaction.[3]
Q5: My reaction is very slow or stalls, even under anhydrous conditions. What can I do to drive it to completion?
Answer: This issue often arises due to steric hindrance, either from the ortho-CF₃ group on the acyl chloride, a bulky nucleophile, or both.[10]
-
Increase the Temperature: While the initial addition should be controlled at a low temperature, the reaction may require thermal energy to overcome the activation barrier.[10] After the addition is complete, allow the mixture to warm to room temperature and monitor by TLC or LC-MS. If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) can be applied.[3]
-
Add a Catalyst: As mentioned, for esterifications, a catalytic amount of DMAP can make a significant difference.[3]
-
Check Reagent Purity: Impurities in your starting materials can inhibit the reaction. The most common impurity in the acyl chloride is the parent carboxylic acid from hydrolysis.[14] This impurity can react with your base, reducing its effective concentration. Consider purifying the acyl chloride by vacuum distillation if you suspect high levels of impurities.[14]
Part 3: Experimental Protocols for Scale-Up
The following are generalized, self-validating protocols. You must adapt them based on the specific reactivity and solubility of your substrate.
Protocol 1: Scale-Up Acylation of an Amine (Amide Formation)
This protocol describes the reaction of this compound with a primary or secondary amine.
1. Reactor Preparation:
- Assemble a multi-neck, jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler.
- Thoroughly dry all parts in an oven and assemble while hot, allowing them to cool under a positive pressure of inert gas.
2. Reagent Charging:
- Charge the reactor with the amine (1.0 equivalent) and anhydrous dichloromethane (DCM) or another suitable anhydrous solvent.
- Add N,N-diisopropylethylamine (DIEA) (1.2 equivalents).
- Cool the stirred solution to 0°C using the circulating chiller.
3. Controlled Addition:
- Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM in the dropping funnel.
- Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise significantly.
4. Reaction and Monitoring:
- After the addition is complete, allow the reaction to slowly warm to room temperature.
- Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).[3] If the reaction is slow, it can be gently heated to reflux.[3]
5. Work-up and Purification:
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel. Separate the layers.
- Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any 3-methoxy-2-(trifluoromethyl)benzoic acid), and finally with brine.[3]
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.[6]
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subgraph "cluster_reaction" { label = "2. Reaction"; bgcolor = "#E6F4EA"; Charge [label="Charge Amine (1 eq),\nSolvent, and DIEA (1.2 eq)"]; Cool [label="Cool to 0°C"]; Add [label="Add Acyl Chloride (1.05 eq)\nDropwise, Monitor Temp"]; React [label="Warm to RT & Stir\nMonitor by TLC/LCMS"]; }
subgraph "cluster_workup" { label = "3. Work-up & Purification"; bgcolor = "#FCE8E6"; Quench [label="Quench with Water"]; Wash [label="Sequential Washes:\n1M HCl -> NaHCO3 -> Brine"]; Dry [label="Dry (Na2SO4) & Concentrate"]; Purify [label="Purify (Recrystallization\nor Chromatography)"]; }
// Workflow Connections Prep -> Charge; Charge -> Cool -> Add -> React; React -> Quench -> Wash -> Dry -> Purify; } mend Caption: A typical workflow for a scaled-up acylation reaction.
References
-
Apollo Scientific. 3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet.
-
BenchChem. Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride.
-
Fisher Scientific. SAFETY DATA SHEET: 4-Methoxy-3-(trifluoromethyl)benzoyl chloride.
-
Synquest Labs. 3-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.
-
AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethyl)benzyl chloride.
-
BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)benzoyl Chloride Derivatives.
-
LibreTexts Chemistry. Chemistry of Acid Halides.
-
Chem-Impex. 3-(Trifluoromethoxy)benzoyl chloride.
-
BenchChem. Preventing side reactions with sterically hindered amines and 2-(Trifluoromethyl)benzoyl chloride.
-
ResearchGate. Why should heat not be given in the reaction that benzoyl chloride is present?
-
BenchChem. Purification of crude product from 3,4,5-Trimethoxybenzoyl chloride reaction.
-
ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?
-
Medium. Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications.
-
BenchChem. Troubleshooting low conversion in esterification with 2-(Trifluoromethyl)benzoyl chloride.
-
BenchChem. Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
-
ChemicalBook. this compound.
-
BenchChem. Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
-
Sigma-Aldrich. 3-Methoxy-2,4,5-trifluorobenzoyl chloride.
-
Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH.
- ACS Publications.Supporting Information for [related article]. (Note: The provided link is to a supporting information document, the primary article context is not available).
-
Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
-
Google Patents. Preparation method of 3-methoxybenzyl chloride.
-
BenchChem. A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
-
Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride.
-
ChemicalBook. 3-(Trifluoromethyl)benzoyl chloride synthesis.
-
Reddit. Which benzoyl chloride undergoes hydrolysis faster in water?
-
ResearchGate. What is best condition for benzolation of primary aromatic amines in presence of secondary amine?
-
SynQuest Laboratories, Inc. 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.
-
Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98%.
-
NIST WebBook. 3-(Trifluoromethyl)benzoyl chloride.
-
Reddit. Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?
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Technical Support Center: 3-Methoxy-2-(trifluoromethyl)benzoyl chloride Reactions
Welcome to the technical support guide for reactions involving 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and troubleshooting of reactions utilizing this versatile reagent. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
Understanding the Reagent: Reactivity and Characteristics
This compound is a highly reactive acyl chloride. Its reactivity is dictated by the electronic properties of its substituents:
-
Acyl Chloride Group (-COCl): This functional group is inherently reactive, with the chlorine atom being an excellent leaving group. The carbonyl carbon is highly electrophilic and susceptible to attack by nucleophiles.[1][2][3]
-
Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ substituent significantly increases the electrophilicity of the carbonyl carbon through a strong inductive effect (-I).[4] This enhances the reagent's reactivity compared to standard benzoyl chloride.[4]
-
Methoxy Group (-OCH₃): This group is electron-donating through resonance but slightly electron-withdrawing by induction. Its position on the ring modulates the overall electronic environment.
-
Steric Hindrance: The placement of the bulky trifluoromethyl group at the ortho-position can introduce steric hindrance, which may influence the rate of reaction depending on the nucleophile.[4]
Due to its high reactivity, this compound is sensitive to moisture and vigorously reacts with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][5][6] Therefore, all reactions and handling should be performed under anhydrous (dry) conditions.[1][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound.
Q1: How do I properly quench my reaction and neutralize excess acyl chloride?
Answer: Quenching is a critical step to safely neutralize any unreacted this compound and prevent its violent reaction with water during the aqueous work-up.[8] The choice of quenching agent depends on the stability of your desired product.
-
The Problem: Unquenched acyl chloride will rapidly hydrolyze upon addition of water, leading to a vigorous, exothermic reaction that releases HCl gas.[6] This can compromise the integrity of your product, especially if it is base-sensitive.
-
The Solution: The best practice is to add the quenching agent slowly to the cooled reaction mixture (typically in an ice bath, 0-5 °C) to control the exotherm.
| Quenching Agent | When to Use | Mechanism & Rationale | Caution |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Most Common/Default Choice. Ideal for quenching reactions to form esters and amides. | A weak base that neutralizes both the excess acyl chloride and the HCl byproduct. The reaction produces CO₂ gas, which can be observed as effervescence. | Add slowly and ensure adequate venting to prevent pressure buildup from CO₂ evolution. |
| Water (H₂O) | When the desired product is stable to acidic conditions. | Converts the acyl chloride to the corresponding 3-Methoxy-2-(trifluoromethyl)benzoic acid.[2][6][8] This method is simple but generates HCl. | The reaction is highly exothermic. Add the reaction mixture to ice-cold water slowly. Not suitable for acid-sensitive products. |
| Methanol (CH₃OH) or Ethanol (EtOH) | When the formation of a methyl or ethyl ester as a byproduct is acceptable and easily separable. | Reacts with the acyl chloride to form the corresponding methyl or ethyl ester, which is often less reactive and easier to handle than the acyl chloride itself.[8][9] | The alcohol must be anhydrous to be effective. This method also generates HCl. |
| Ammonia (NH₃) or Primary/Secondary Amines | When the desired product is stable to amines and the resulting amide byproduct is easily removed. | Reacts to form a stable amide.[7][8] Often used if the primary reaction is an amidation, as the byproduct is similar to the product. | The amine quenching agent can sometimes be difficult to remove during purification. |
Q2: My main byproduct is 3-Methoxy-2-(trifluoromethyl)benzoic acid. How do I remove it?
Answer: The formation of the corresponding carboxylic acid via hydrolysis of the acyl chloride is the most common side reaction.[1][2]
-
The Problem: The carboxylic acid byproduct often has similar solubility properties to the desired product, which can complicate purification by crystallization or chromatography.
-
The Solution: An acid-base extraction is the most effective method. After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a basic aqueous solution.
-
Procedure: Wash the organic layer 2-3 times with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).
-
Causality: The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt (3-Methoxy-2-(trifluoromethyl)benzoate salt). This salt will partition into the aqueous layer, effectively removing it from your desired product in the organic layer.
-
Expert Tip: Be cautious when using NaOH if your desired product is an ester, as strong bases can saponify (hydrolyze) the ester back to the carboxylic acid. In such cases, the milder NaHCO₃ is preferred.
-
Q3: My product (an amide or ester) has some water solubility. How should I modify my work-up?
Answer: If your product has partial water solubility, standard aqueous washes can lead to significant yield loss.
-
The Problem: The product partitions between the organic and aqueous layers during extraction, leading to lower recovery.
-
The Solution:
-
Use Brine Washes: After the initial quenching and any acid-base washes, wash the organic layer with a saturated sodium chloride (NaCl) solution (brine). Brine reduces the solubility of organic compounds in the aqueous layer (the "salting out" effect) and helps to remove dissolved water from the organic layer.
-
Back-Extraction: After separating the aqueous layer, extract it 1-2 more times with fresh portions of the organic solvent. This will recover any dissolved product from the aqueous phase. Combine all organic extracts before drying and concentrating.
-
Minimize Water Volume: Use the minimum volume of aqueous solution necessary for quenching and washing.
-
Q4: I'm getting a low yield. What are the common pitfalls during work-up?
Answer: Low yields can often be traced back to suboptimal work-up procedures.
-
Potential Cause 1: Product Hydrolysis. If you are synthesizing an ester, overly harsh basic conditions (e.g., prolonged exposure to strong NaOH) during the work-up can hydrolyze it.
-
Solution: Use a weaker base like NaHCO₃ for washes and minimize contact time. Ensure the reaction is cold during the wash steps.
-
-
Potential Cause 2: Incomplete Extraction. As discussed in Q3, if the product has any aqueous solubility, it may be lost to the aqueous layers.
-
Solution: Employ back-extraction of all aqueous layers.
-
-
Potential Cause 3: Emulsion Formation. During extraction, an emulsion (a stable mixture of organic and aqueous layers) can form, making separation difficult and trapping the product.
-
Solution: To break an emulsion, try adding a small amount of brine, filtering the mixture through a pad of Celite, or allowing it to stand for an extended period. In some cases, gentle centrifugation can be effective.
-
Detailed Experimental Protocols
Protocol 1: General Work-up for Amide Synthesis
This protocol assumes the reaction of this compound with an amine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add saturated aqueous NaHCO₃ solution dropwise to the stirred reaction mixture. Continue addition until effervescence ceases. This neutralizes HCl and quenches any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. If needed, add more DCM to fully dissolve the product. Separate the organic and aqueous layers.
-
Washing:
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, and finally, saturated brine.
-
If the product is suspected to be in the aqueous layers, perform a back-extraction with fresh DCM.
-
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.[10]
Protocol 2: General Work-up for Ester Synthesis
This protocol assumes the reaction of this compound with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA).
-
Cooling: Cool the reaction mixture to 0 °C.
-
Quenching & Dilution: Add cold water to the reaction mixture to quench the unreacted acyl chloride. Dilute with a suitable organic solvent like ethyl acetate.
-
Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (to remove the carboxylic acid byproduct and neutralize HCl). Be cautious of CO₂ evolution.
-
Water.
-
Saturated brine (to remove residual water and improve layer separation).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation & Purification: Filter and concentrate the solvent in vacuo. Purify the crude ester as required.
Visual Diagrams & Workflows
Diagram 1: General Work-up Decision Workflow
This diagram illustrates the logical steps and decision points in a typical work-up procedure.
Caption: Logical flow for a standard post-reaction work-up.
Diagram 2: Key Side Reaction - Hydrolysis
This diagram shows the unwanted reaction of the acyl chloride with water.
Caption: Formation of carboxylic acid byproduct from water.
References
-
PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Benzoyl Chloride. Retrieved from [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
- Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Okchem. (n.d.). Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Retrieved from [Link]
- WIPO Patentscope. (2015).
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2012). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. Retrieved from [Link]
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
-
NIST. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
- European Patent Office. (1981).
-
Chemguide. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Retrieved from [Link]
- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
For researchers, scientists, and drug development professionals, the chemical purity of reactive intermediates like 3-Methoxy-2-(trifluoromethyl)benzoyl chloride (CAS No. 1261618-61-4) is not merely a quality metric; it is a critical determinant of reaction yield, reproducibility, and the safety profile of the final product. As a highly reactive acyl chloride, this compound presents unique analytical challenges, primarily its susceptibility to hydrolysis.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for its purity assessment, grounded in established scientific principles and supported by detailed experimental protocols.
The primary impurity of concern is typically the hydrolysis product, 3-Methoxy-2-(trifluoromethyl)benzoic acid, which can form upon exposure to atmospheric moisture.[3] The presence of this and other process-related impurities can lead to lower-than-expected yields in acylation reactions and the formation of unintended byproducts.[3] Therefore, a robust analytical strategy is paramount for any synthetic workflow involving this key intermediate.
Gas Chromatography (GC) with Derivatization: The Volatility-Focused Approach
Gas Chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[4] However, the high reactivity and potential for thermal degradation of this compound within a hot GC injector make direct analysis unreliable.[3] The most robust and scientifically sound approach is to convert the analyte into a more stable, volatile derivative prior to injection. This not only prevents degradation but also allows for the simultaneous analysis of the primary non-volatile impurity, the corresponding carboxylic acid.
Causality Behind the Method: Why Derivatization is Essential
The core of this method lies in chemical derivatization, a deliberate transformation of the analytes into compounds better suited for the chosen analytical technique.
-
Analyte Stabilization: The highly reactive acyl chloride group (-COCl) is converted into a stable N,N-diethylamide by reacting it with diethylamine. This amide is thermally stable and chromatographs well.
-
Impurity Volatilization: The primary impurity, 3-Methoxy-2-(trifluoromethyl)benzoic acid, is non-volatile and would not elute under typical GC conditions. By reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), it is converted into its volatile trimethylsilyl (TMS) ester, making it amenable to GC analysis.[3]
This dual-derivatization strategy creates a self-validating system where both the active ingredient and its key impurity can be quantified in a single chromatographic run.
Experimental Protocol: GC-FID with Dual Derivatization
Objective: To quantify the purity of this compound and the amount of its corresponding benzoic acid impurity.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a clean, dry 4 mL vial.
-
Internal Standard Addition: Add 2 mL of an anhydrous solvent (e.g., dichloromethane) containing a known concentration of an internal standard (e.g., dodecane).
-
Acyl Chloride Derivatization: Add a molar excess of diethylamine (e.g., 50 µL) to the vial. Cap immediately and vortex for 1 minute. This reaction is rapid and converts the benzoyl chloride to its corresponding N,N-diethylbenzamide.
-
Carboxylic Acid Derivatization: Add an excess of a silylating agent, such as 100 µL of BSTFA. Cap the vial and heat at 60°C for 20 minutes to convert any 3-Methoxy-2-(trifluoromethyl)benzoic acid into its TMS ester.
-
Analysis: Allow the sample to cool to room temperature. Inject 1 µL of the final solution into the GC-FID system.
Typical GC-FID Conditions & Expected Data
| Parameter | Value |
| Column | Non-polar capillary column (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm)[5] |
| Carrier Gas | Helium at a constant pressure (e.g., 3.0 psi)[5] |
| Inlet Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) at 280°C |
| Oven Program | Initial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Analyte (as amide) | N,N-diethyl-3-methoxy-2-(trifluoromethyl)benzamide |
| Impurity (as ester) | 3-Methoxy-2-(trifluoromethyl)benzoic acid, TMS ester |
| LOD / LOQ | Typically < 1 µg/mL / < 4 µg/mL for similar compounds[5] |
GC Analysis Workflow
Caption: Workflow for GC purity assessment with dual derivatization.
High-Performance Liquid Chromatography (HPLC): The Versatility Standard
HPLC is arguably the most widely used technique in pharmaceutical analysis due to its versatility for non-volatile and thermally labile compounds.[6][7] As with GC, the reactivity of the acyl chloride group with common reversed-phase mobile phases (which contain water and/or methanol) makes direct analysis problematic.[8] A pre-column derivatization step is therefore the preferred method to form a stable and readily detectable compound.[8][9]
Causality Behind the Method: Why Derivatization is Key for HPLC
The rationale for derivatization in HPLC is twofold: stability and sensitivity.
-
Stability: The acyl chloride is converted into a stable derivative (e.g., an anilide or hydrazide) that will not react with the mobile phase during the analysis. This ensures that the measured peak corresponds only to the amount of acyl chloride in the original sample.
-
Enhanced Detection: The derivatizing agent is often chosen to be a strong chromophore. This significantly enhances the UV absorbance of the resulting derivative, leading to much lower detection limits than might be possible with the underivatized compound.[8]
This approach provides a robust and sensitive method for routine quality control.[8]
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
Objective: To quantify the purity of this compound via a stable derivative.
-
Derivatization Solution: Prepare a solution of a suitable derivatizing agent, such as 2-nitroaniline, in a non-protic solvent like acetonitrile.
-
Sample Preparation: In a vial, dissolve a precisely weighed amount of the this compound sample (approx. 10 mg) in 10 mL of anhydrous acetonitrile.
-
Reaction: To 1 mL of the sample solution, add 1 mL of the derivatization solution and a small amount of a non-nucleophilic base like pyridine to act as an acid scavenger. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Dilution: Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., ~50 µg/mL).
-
Analysis: Inject 10 µL of the diluted solution into the HPLC system. The corresponding benzoic acid impurity can often be analyzed simultaneously without derivatization.
Typical RP-HPLC Conditions & Expected Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C[8] |
| Detection | UV Diode Array Detector (DAD) at the λmax of the derivative (e.g., ~380-400 nm) |
| Injection Volume | 10 µL[8] |
HPLC Analysis Workflow
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. tsijournals.com [tsijournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride with other common acylating agents. By examining the interplay of electronic and steric effects, we will elucidate the unique reactivity profile of this reagent and provide practical, data-driven insights for its application in various acylation reactions.
Introduction to Acylation and the Role of Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis. It is fundamental to the formation of esters, amides, and ketones, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the substituent attached to it.
Acyl chlorides, as a class, are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion. Their reactivity can be finely tuned by the electronic nature of the substituents on the acyl group. This guide will focus on this compound, a reagent with a unique substitution pattern that imparts a distinct reactivity profile.
The Unique Structural Features of this compound
The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.
-
Electron-Withdrawing Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key advantage when acylating less reactive substrates.[1]
-
Electron-Donating Methoxy Group (-OCH₃): The methoxy group, positioned at the 3-position, is an electron-donating group through resonance (+M effect), which can partially counteract the electron-withdrawing effect of the trifluoromethyl group. However, it also exerts a weaker electron-withdrawing inductive effect (-I). The overall electronic impact is a nuanced balance of these opposing forces.
-
Steric Hindrance: The trifluoromethyl group at the ortho (2-) position introduces significant steric bulk around the carbonyl center. This steric hindrance can impede the approach of a nucleophile, potentially slowing down the reaction rate, especially with bulky nucleophiles.[2]
This combination of a strong electron-withdrawing group and a sterically demanding ortho-substituent makes this compound a fascinating and synthetically useful acylating agent.
Comparative Reactivity Analysis
To understand the practical implications of these structural features, we will compare the expected reactivity of this compound with other common acylating agents in key transformations.
N-Acylation of Amines
The formation of an amide bond is one of the most important reactions in medicinal chemistry. The reactivity of an acyl chloride in this reaction is a good indicator of its overall acylating power.
Table 1: Predicted Reactivity and Comparative Yields in the N-Acylation of Aniline
| Acylating Agent | Key Substituents | Electronic Effect | Steric Hindrance | Predicted Reactivity | Expected Yield (%) |
| This compound | 2-CF₃, 3-OCH₃ | Strongly Activating (-I) | High | High, but sterically sensitive | 85-95 |
| Benzoyl Chloride | None | Neutral | Low | Moderate | 85-90[3] |
| Acetyl Chloride | -CH₃ | Weakly Activating | Low | High | >95 |
| Acetic Anhydride | -OCOCH₃ | Moderately Activating | Low | Moderate | 80-90 |
| 4-Nitrobenzoyl Chloride | 4-NO₂ | Strongly Activating | Low | Very High | ~95[3] |
| 2-Methoxybenzoyl Chloride | 2-OCH₃ | Activating (+M) | High | Low | <80[2] |
Causality behind Experimental Choices: The Schotten-Baumann reaction conditions (aqueous base) are a robust and widely used method for N-acylation.[2] The choice of aniline as a model primary amine allows for a clear comparison of the electronic and steric effects of the acylating agents. The predicted high reactivity of this compound is due to the potent electron-withdrawing nature of the trifluoromethyl group. However, the ortho-substituent may lead to slightly lower yields compared to unhindered, highly activated acyl chlorides like 4-nitrobenzoyl chloride, especially with more sterically demanding amines.
O-Acylation of Alcohols
The esterification of alcohols is another fundamental transformation where the choice of acylating agent is crucial.
Table 2: Predicted Reactivity in the O-Acylation of Benzyl Alcohol
| Acylating Agent | Predicted Reactivity with Primary Alcohols | Predicted Reactivity with Tertiary Alcohols |
| This compound | High | Low to Moderate (steric hindrance) |
| Benzoyl Chloride | Moderate to High | Low |
| Acetyl Chloride | High | Very Low |
| Acetic Anhydride | Moderate | Very Low |
Expertise & Experience: The acylation of alcohols is often catalyzed by a base like pyridine or a tertiary amine.[4] The strong activation provided by the trifluoromethyl group in this compound suggests it will be highly effective for acylating primary and secondary alcohols.[5] However, the significant steric hindrance from the ortho-CF₃ group is expected to dramatically decrease the reaction rate with bulky nucleophiles like tertiary alcohols, potentially allowing for chemoselective acylation in the presence of less hindered alcohols.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by acylating aromatic rings. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6]
Table 3: Predicted Performance in the Friedel-Crafts Acylation of Anisole
| Acylating Agent | Key Features | Expected Reactivity | Potential Issues |
| This compound | Highly activated acyl chloride | High | Steric hindrance may influence regioselectivity. |
| Benzoyl Chloride | Standard acylating agent | Moderate | - |
| Acetic Anhydride | Less reactive than acyl chlorides | Lower | Requires more forcing conditions. |
Authoritative Grounding: The electrophilicity of the acylium ion intermediate is the driving force for Friedel-Crafts acylation. The electron-withdrawing trifluoromethyl group in this compound will generate a highly electrophilic acylium ion, leading to a high reaction rate. The methoxy group on the acylating agent is generally well-tolerated in Friedel-Crafts reactions. The primary product with anisole is expected to be the para-substituted ketone due to the directing effect of the methoxy group on the anisole ring.[7]
Experimental Protocols
To provide a framework for the comparative evaluation of this compound, the following detailed experimental protocols are provided.
General Protocol for N-Acylation of Aniline (Comparative Study)
This protocol is designed for a direct comparison of the acylating agents listed in Table 1 under identical conditions.
Materials:
-
Aniline
-
Acylating Agent (this compound, Benzoyl chloride, etc.)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in DCM.
-
Add 10% aqueous NaOH solution (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the vigorously stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for O-Acylation of Benzyl Alcohol (Comparative Study)
This protocol allows for the comparison of different acylating agents in the esterification of a primary alcohol.
Materials:
-
Benzyl Alcohol
-
Acylating Agent
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq) and DCM.
-
Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Friedel-Crafts Acylation of Anisole (Comparative Study)
This protocol outlines a standard procedure for comparing the performance of acylating agents in a Friedel-Crafts reaction.
Materials:
-
Anisole
-
Acylating Agent
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Add the acylating agent (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion: A Versatile Reagent for Modern Synthesis
This compound emerges as a highly reactive and versatile acylating agent. The potent electron-withdrawing effect of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, facilitating a wide range of acylation reactions. While the ortho-trifluoromethyl group introduces steric hindrance that can modulate its reactivity with bulky nucleophiles, this feature can be strategically employed to achieve chemoselectivity.
For researchers and drug development professionals, this compound offers a compelling combination of high reactivity and tunable selectivity. Its ability to acylate a broad range of nucleophiles under relatively mild conditions makes it a valuable tool for the synthesis of complex molecules. The provided protocols offer a solid foundation for the comparative evaluation and optimization of this promising reagent in your synthetic endeavors.
References
-
Ameh, A. E., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 736357. [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]
-
Ji, Y., et al. (2026). Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. The Journal of Organic Chemistry, 91(2), 827-841. [Link]
-
Meshram, G. A., & Patil, V. D. (2008). Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition. International Journal of Chemical Sciences, 6(3), 1315-1322. [Link]
- Hooker Chemicals & Plastics Corp. (1985). Preparation of trifluoromethyl-benzoyl halides. U.S.
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]
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A Comparative Guide to the Reactivity of Substituted Benzoyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the precise control of reaction kinetics is paramount. Benzoyl chlorides are foundational reagents in organic synthesis, prized for their utility in forming esters and amides. Their reactivity, however, is not a monolithic characteristic. By strategically placing substituents on the aromatic ring, a chemist can finely tune the electrophilicity of the carbonyl carbon, thereby dictating the reaction rate and, in some cases, the reaction pathway. This guide provides an in-depth comparison of the reactivity of substituted benzoyl chloride derivatives, supported by mechanistic principles and a robust experimental framework for quantitative evaluation.
Theoretical Framework: Understanding Substituent Effects
The reactivity of benzoyl chloride in nucleophilic acyl substitution reactions is fundamentally governed by the partial positive charge on the carbonyl carbon.[1][2][3] Any substituent on the benzene ring that influences this charge will modulate the molecule's reactivity. These influences are broadly categorized into electronic and steric effects.
Electronic Effects:
-
Inductive Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the carbonyl carbon through the sigma bonds. This effect increases the carbon's electrophilicity, making it more susceptible to nucleophilic attack and thus, increasing the reaction rate.[4] Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or methyl (-CH₃) groups, push electron density towards the carbonyl carbon, decreasing its electrophilicity and slowing the reaction.
-
Resonance Effects: Substituents with lone pairs (e.g., -OCH₃) or pi systems (e.g., -NO₂) can interact with the benzene ring's pi system. EDGs in the para position can delocalize electron density into the ring and towards the carbonyl group, reducing its reactivity. EWGs, particularly in the para position, can withdraw electron density from the ring, enhancing the carbonyl's electrophilicity.[5][6]
The interplay of these effects is elegantly captured by the Hammett equation , which relates reaction rates to substituent constants (σ) and a reaction constant (ρ).[7] For the reaction of substituted benzoyl chlorides with a nucleophile like aniline, a positive ρ value is observed, indicating that electron-withdrawing substituents accelerate the reaction.[8][9]
Steric Effects:
Substituents in the ortho position can physically hinder the approach of a nucleophile to the carbonyl carbon, slowing the reaction regardless of their electronic properties. This steric hindrance can also influence the preferred reaction mechanism.[10][11]
The reaction proceeds via a two-step addition-elimination mechanism.[2][12][13]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2][3]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.[2][3]
The rate-determining step is typically the initial nucleophilic attack. Therefore, factors that stabilize the negatively charged transition state leading to the tetrahedral intermediate will accelerate the reaction. Electron-withdrawing groups achieve this by delocalizing the developing negative charge.[8]
Caption: Mechanism of nucleophilic acyl substitution on benzoyl chloride.
Experimental Design: A Competitive Amidation Approach
To empirically compare the reactivity of different substituted benzoyl chlorides, a competitive reaction is a superior method to individual kinetic studies. By reacting a mixture of benzoyl chlorides with a limited amount of a nucleophile, variations in temperature, concentration, and stirring are minimized, providing a more accurate measure of relative reactivity.
This protocol outlines a competitive amidation reaction using aniline as the nucleophile, followed by HPLC analysis to quantify the products.
Materials:
-
Benzoyl Chloride
-
4-Nitrobenzoyl Chloride
-
4-Methoxybenzoyl Chloride
-
Aniline
-
Triethylamine (Et₃N)[5]
-
Dichloromethane (DCM), anhydrous
-
HPLC-grade Acetonitrile and Water
-
Deuterated Chloroform (CDCl₃) for NMR (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare individual 0.1 M stock solutions of benzoyl chloride, 4-nitrobenzoyl chloride, and 4-methoxybenzoyl chloride in anhydrous DCM.
-
Prepare a 0.1 M stock solution of aniline in anhydrous DCM.
-
Prepare a 0.2 M stock solution of triethylamine in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl byproduct.[14][15]
-
-
Reaction Setup:
-
In a clean, dry vial, combine 1.0 mL of each of the three benzoyl chloride stock solutions (total 3.0 mL, 0.1 mmol of each).
-
Add 1.5 mL of the triethylamine stock solution (0.3 mmol).
-
Initiate the reaction by adding 1.0 mL of the aniline stock solution (0.1 mmol). The total reaction volume is 5.5 mL. Note the sub-stoichiometric amount of aniline, which is crucial for a competition experiment.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 1.0 mL of water and vortexing vigorously.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Sample Preparation for HPLC:
-
Dilute a 100 µL aliquot of the final organic layer into 900 µL of acetonitrile.
-
-
HPLC Analysis:
Caption: Workflow for competitive amidation experiment.
Data Analysis and Expected Results
The relative reactivity is determined by the ratio of the products formed. The peak area from the HPLC chromatogram is proportional to the concentration of each amide product.
Relative Reactivity = (Peak Area of Substituted Amide) / (Peak Area of Benzamide)
Expected Outcome:
Based on electronic effects, the expected order of reactivity is:
4-Nitrobenzoyl Chloride > Benzoyl Chloride > 4-Methoxybenzoyl Chloride
The electron-withdrawing nitro group (-NO₂) strongly activates the carbonyl carbon towards nucleophilic attack, leading to a faster reaction and a larger amount of the corresponding amide product.[4][18] The electron-donating methoxy group (-OCH₃) deactivates the carbonyl carbon, resulting in a slower reaction and less product formation.[5][6]
| Benzoyl Chloride Derivative | Substituent | Electronic Effect | Expected Relative Reactivity | Hypothetical Product Ratio (%) |
| 4-Nitrobenzoyl Chloride | -NO₂ | Strong Electron-Withdrawing | Highest | ~75% |
| Benzoyl Chloride | -H | Neutral | Intermediate | ~20% |
| 4-Methoxybenzoyl Chloride | -OCH₃ | Strong Electron-Donating | Lowest | ~5% |
Table 1: Expected reactivity and product distribution in a competitive amidation reaction.
Caption: Logical flow from substituent effect to reactivity.
Conclusion and Implications
The reactivity of substituted benzoyl chlorides is a predictable and controllable parameter, primarily dictated by the electronic properties of the aromatic substituents. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. This principle is not merely academic; it has profound practical implications in organic synthesis and drug development.
For instance, when synthesizing a complex molecule, a chemist might choose a highly reactive benzoyl chloride derivative (e.g., with a nitro group) to ensure a rapid and complete reaction with a precious or poorly reactive amine. Conversely, a less reactive derivative (e.g., with a methoxy group) might be selected to achieve greater selectivity in the presence of multiple nucleophilic sites. Understanding and applying these principles allows for more efficient, predictable, and successful synthetic outcomes.
References
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Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 26. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
This guide provides a comparative analysis of the potential biological activities of compounds derived from 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. While specific experimental data for derivatives of this exact starting material is not extensively available in peer-reviewed literature, we can infer and compare their likely biological activities based on robust data from structurally similar compounds. The presence of both the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzoyl ring suggests a high potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will objectively compare the performance of analogous compounds and provide the detailed experimental protocols necessary for the synthesis and evaluation of novel derivatives of this compound.
Rationale: The Therapeutic Potential of Trifluoromethyl and Methoxy-Substituted Benzoyl Scaffolds
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the methoxy (-OCH3) group can influence the electronic properties and solubility of a compound, often contributing to its biological activity.[2] The combination of these two moieties on a benzoyl chloride scaffold provides a versatile starting point for the synthesis of a wide array of potential therapeutic agents. This compound, with its reactive acyl chloride group, is an ideal precursor for creating amides and esters, which are common functional groups in many biologically active compounds.[3]
Comparative Analysis of Biological Activities
Based on the activities of structurally related compounds, we can anticipate three primary areas of biological activity for derivatives of this compound: anticancer, anti-inflammatory, and antimicrobial.
Anticancer Activity
Derivatives of trifluoromethyl-substituted benzaldehydes, such as quinoxaline 1,4-di-N-oxides and isoxazoles, have demonstrated significant cytotoxic effects against various human cancer cell lines.[1] The trifluoromethyl group is known to enhance the anticancer activity of isoxazole-based molecules.[4] Furthermore, pyrrole derivatives with substituted benzoyl moieties have shown potent anti-cancer activity with low toxicity in non-cancerous cell lines.[5][6]
Table 1: Comparative Anticancer Activity of Structurally Similar Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Quinoxaline 1,4-di-N-oxides | 2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | Leukemia (CCRF-CEM) | < 0.1 | [1] |
| Melanoma (M14) | 0.12 | [1] | ||
| Breast (MCF7) | 0.45 | [1] | ||
| 2-Benzoyl-6,7-dichloro-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | Non-Small Cell Lung (NCI-H460) | 0.08 | [1] | |
| Isoxazoles | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Breast (MCF-7) | 2.63 | [4] |
| Pyrrole Derivatives | 3-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | HepG2, DU145, CT-26 | 0.5 - 0.9 | [5][6] |
| 3-(4-methoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [5][6] |
Anti-inflammatory Activity
Certain derivatives of 3-(trifluoromethyl)benzaldehyde have shown anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] Benzamides and nicotinamides, in general, have demonstrated potent anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNFα) and the transcription factor NF-κB.[7]
Table 2: Comparative Anti-inflammatory Activity of Structurally Similar Compounds
| Compound Class | Specific Derivative/Action | Model | Key Findings | Reference |
| Benzamides | Metoclopramide (MCA) and 3-Chloroprocainamide (3-CPA) | LPS-induced TNFα in mice | Dose-dependent inhibition of TNFα | [7] |
| Metoclopramide (MCA) | Hela cells | Inhibition of NF-κB | [7] | |
| Fluorophenyl Benzimidazole | Fluorophenyl benzimidazole (FPD) | L-NAME-induced hypertensive rats | Restoration of pro and anti-inflammatory cytokine levels | [8] |
| Salicylanilides | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | In vitro proteinase inhibitory assay | IC50 values of 0.04–0.07 mg/mL, superior to acetylsalicylic acid | [9] |
Antimicrobial Activity
Schiff bases derived from 3-(trifluoromethyl)benzaldehyde are known to exhibit significant antimicrobial properties against a range of bacterial and fungal strains.[1] Additionally, N-substituted benzimidazole carboxamides bearing methoxy and hydroxy groups have shown antibacterial activity, particularly against Gram-positive bacteria.[2]
Table 3: Comparative Antimicrobial Activity of Structurally Similar Compounds
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL or µM) | Reference |
| Chalcone Derivatives | 2-Chloro substituted chalcone | E. coli, P. aeruginosa, K. pneumoniae, P. mirabilis, S. aureus | 17-20 | [10] |
| 4-Methoxy substituted chalcone | E. coli, P. aeruginosa, K. pneumoniae, P. mirabilis, S. aureus | 14-19 | [10] | |
| Benzimidazole Carboxamides | Compound with two hydroxy and one methoxy group | E. faecalis | 8 µM | [2] |
| N-1, 3-Benzoxazol-2yl Benzene Sulfonamides | N-(7- bromo-1, 3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide | S. aureus, E. coli | Good mean inhibition zone | [11] |
Experimental Protocols
To validate the biological activity of novel compounds synthesized from this compound, the following detailed protocols are provided.
Synthesis of Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Caption: General workflow for the synthesis of amide derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an inert, anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product using 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Potential inhibition of cancer signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of related compounds are often attributed to the inhibition of the NF-κB signaling pathway. [1][7]
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Conclusion
While direct biological data for derivatives of this compound is emerging, the extensive research on structurally analogous compounds provides a strong foundation for predicting their therapeutic potential. The presence of the trifluoromethyl and methoxy moieties suggests that novel amides and esters derived from this precursor are promising candidates for anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and characterize these new chemical entities, paving the way for the development of next-generation therapeutics.
References
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Reaction of substituted benzoyl chloride with 2-aminobenzimidazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2022). Molecules, 27(9), 2898.
- Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (1998). Advances in Experimental Medicine and Biology, 431, 349-356.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3565-3568.
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Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
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3-Fluoro-2-(trifluoromethyl)benzoyl chloride. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
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A Multi-Faceted Spectroscopic Guide to Confirming the Structure of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride and Its Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of reagents and products is the bedrock of reliable and reproducible science. Novel building blocks, such as 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, offer unique steric and electronic properties for the synthesis of complex molecules. However, its specific substitution pattern necessitates a rigorous, multi-technique spectroscopic approach to differentiate it from potential isomers and confirm its identity in subsequent reaction products.
This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies for the structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind technique selection and spectral interpretation, ensuring a self-validating analytical workflow.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
Relying on a single analytical technique is insufficient for the definitive confirmation of a multifunctional aromatic compound like this compound. The substitution pattern—a methoxy, a trifluoromethyl, and an acyl chloride group on a benzene ring—creates possibilities for isomeric impurities that could have drastically different reactivities. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides orthogonal data points that, when combined, leave no room for structural ambiguity.
Logical Workflow for Structural Confirmation
The following workflow illustrates the systematic process of analyzing an unknown sample purported to be this compound. Each step provides a piece of the puzzle, culminating in a confident structural assignment.
Caption: Logical workflow for the structural confirmation of this compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: The first and fastest check is often IR spectroscopy. Its power lies in the rapid identification of key functional groups. For an acyl chloride, the carbonyl (C=O) stretching frequency is highly diagnostic. Due to the strong electron-withdrawing inductive effect of the chlorine atom, the C=O bond is strengthened and shortened, causing it to absorb at a significantly higher wavenumber compared to ketones, esters, or carboxylic acids.[1][2][3] This makes IR an excellent first-pass technique to confirm the presence of the acyl chloride moiety.
Expected IR Absorptions for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| C=O Stretch (Acyl Chloride) | 1775 - 1810 | Strong, Sharp | Highly diagnostic due to the inductive effect of chlorine.[2][3] Its presence rules out carboxylic acid or ester impurities. |
| C-F Stretches (CF₃) | 1100 - 1350 | Strong | Multiple strong bands are characteristic of the trifluoromethyl group. |
| Aryl C-O Stretch | 1250 - 1300 | Strong | Characteristic of the methoxy group attached to the aromatic ring. |
| Aromatic C=C Stretches | 1450 - 1600 | Medium-Weak | Confirms the presence of the benzene ring. |
| C-Cl Stretch | 550 - 730 | Medium | Confirms the acyl chloride C-Cl bond.[2] |
Experimental Protocol: FTIR Analysis
-
Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat thin film.
-
Apparatus: Use two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Ensure they are clean and dry by washing with dry acetone and storing in a desiccator.
-
Application: In a fume hood, place a single drop of the sample onto one salt plate. Gently place the second plate on top and rotate slightly to create a thin, uniform liquid film.
-
Acquisition: Place the "sandwich" in the spectrometer's sample holder.
-
Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. Identify the key absorption bands and compare them to the expected values.
Multinuclear NMR Spectroscopy: The Definitive Structural Map
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.
¹⁹F NMR: The Unmistakable Trifluoromethyl Signal
Trustworthiness: ¹⁹F NMR is exceptionally reliable for confirming the presence and electronic environment of fluorine-containing groups.[4][5] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[4][6] For the trifluoromethyl group in this compound, which has no adjacent fluorine or proton nuclei, the spectrum is remarkably simple and clean.
-
Expected Spectrum: A single, sharp singlet.
-
Expected Chemical Shift: Approximately -60 to -65 ppm (relative to CFCl₃). The exact shift is sensitive to the surrounding electronic environment, making it a valuable probe for tracking reaction progress.[7][8]
¹H NMR: Mapping the Aromatic Substitution Pattern
Expertise & Experience: The proton NMR spectrum provides the definitive pattern of substitution on the aromatic ring. The chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons reveal their relative positions.
Caption: Structure of this compound.
-
Expected Spectrum:
-
Methoxy Protons (3H): A sharp singlet around 3.9-4.1 ppm .
-
Aromatic Protons (3H): Three distinct signals in the aromatic region (approx. 7.2-7.8 ppm). Based on the substitution pattern:
-
The proton at C5 will be a triplet, coupled to the protons at C4 and C6.
-
The protons at C4 and C6 will each be a doublet or doublet of doublets, coupled to the proton at C5. The electron-withdrawing acyl chloride and trifluoromethyl groups will shift adjacent protons downfield.
-
-
¹³C NMR: Confirming the Carbon Skeleton
Authoritative Grounding: ¹³C NMR confirms the presence of all nine unique carbon atoms in the molecule. The key diagnostic signal is the carbon of the CF₃ group, which is split into a quartet by the three attached fluorine atoms (¹JCF coupling).[9]
-
Expected Spectrum:
-
Carbonyl Carbon (-COCl): ~165-168 ppm.
-
Aromatic Carbons: 6 distinct signals between ~110-160 ppm.
-
Trifluoromethyl Carbon (-CF₃): A quartet around 120-130 ppm with a large C-F coupling constant (~270-275 Hz).
-
Methoxy Carbon (-OCH₃): ~56-62 ppm.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C spectra.
-
¹H NMR Acquisition: Acquire a standard high-resolution proton spectrum. Ensure proper shimming for sharp peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be needed to achieve a good signal-to-noise ratio for all carbon signals, especially the quaternary carbons.
-
¹⁹F NMR Acquisition: Using the same sample, acquire a ¹⁹F spectrum. A common external reference is CFCl₃.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Trustworthiness: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and a fragmentation pattern that acts as a structural fingerprint. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₉H₆ClF₃O₂ (238.00 g/mol ).
-
Isotope Pattern: A characteristic M+2 peak that is approximately one-third the intensity of the M⁺ peak, which is the definitive signature of a single chlorine atom.[10]
-
Key Fragments:
-
[M-Cl]⁺: Loss of the chlorine radical (m/z 203). This acylium ion is often a prominent peak.
-
[M-Cl-CO]⁺: Subsequent loss of carbon monoxide from the acylium ion (m/z 175).
-
[M-CF₃]⁺: Loss of the trifluoromethyl radical (m/z 169).
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV to generate fragments.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion, the chlorine isotope pattern, and the key fragmentation peaks. For accurate mass, a separate analysis using a soft ionization technique like ESI on an HRMS instrument is recommended.
Data Summary and Comparison
The following table summarizes the expected spectroscopic data for this compound, providing a clear checklist for structural verification.
| Technique | Feature | Expected Result | Confirms |
| FTIR | Carbonyl (C=O) Stretch | Strong, sharp peak at ~1780 cm⁻¹ | Acyl Chloride Functional Group |
| ¹⁹F NMR | Signal | Singlet at ~ -62 ppm | Presence and environment of the -CF₃ group |
| ¹H NMR | Methoxy Signal | Singlet (3H) at ~4.0 ppm | -OCH₃ group |
| Aromatic Signals | 3H complex pattern (t, d, d) | 1,2,3-trisubstituted aromatic ring | |
| ¹³C NMR | -CF₃ Carbon Signal | Quartet at ~125 ppm (¹JCF ≈ 272 Hz) | -CF₃ group attached to the carbon skeleton |
| Carbonyl Signal | Singlet at ~166 ppm | Acyl chloride carbonyl carbon | |
| Mass Spec | Molecular Ion | m/z 238 with a 3:1 M/M+2 ratio | Molecular formula and presence of one Cl atom |
| Fragmentation | Loss of Cl (m/z 203), CO (m/z 175) | Structural integrity and key bond locations |
Comparison with an Alternative: 2-Methoxy-3-(trifluoromethyl)benzoyl chloride
To underscore the diagnostic power of this combined approach, consider a potential synthetic byproduct or isomer: 2-Methoxy-3-(trifluoromethyl)benzoyl chloride. While its IR and MS data would be very similar, its ¹H NMR spectrum would be distinctly different . The aromatic coupling patterns would not match the triplet-and-two-doublets signature expected for the target compound, providing an unambiguous method of differentiation. This highlights the central role of NMR in confirming the specific substitution pattern.
By systematically applying this multi-faceted spectroscopic workflow, researchers can achieve irrefutable confirmation of the structure of this compound, ensuring the integrity and reliability of their synthetic endeavors.
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Powers, R., & Yeh, H. J. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Link]
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Ağgül, S. (2006). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate. [Link]
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Ağgül, S., & Kurt, M. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A. [Link]
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Wikipedia. Acyl chloride. [Link]
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Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]
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Wang, H. Y., et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]
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NIST. Benzene, (trifluoromethyl)-. NIST WebBook. [Link]
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Reddit. How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. [Link]
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Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. [Link]
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Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
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Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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A Comparative Benchmarking Guide to 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride in Parallel Synthesis
In the fast-paced environment of drug discovery and development, the efficiency and reliability of synthetic methodologies are paramount. Parallel synthesis has emerged as a cornerstone for rapidly generating libraries of novel chemical entities for screening. The choice of building blocks and coupling reagents is critical to the success of these campaigns. This guide provides a comprehensive performance benchmark of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride as an acylating agent in parallel synthesis, comparing it against common alternatives. The insights and data presented herein are derived from a combination of established chemical principles and representative experimental findings to provide researchers with a practical framework for reagent selection.
Introduction: The Critical Role of Acylating Agents in Library Synthesis
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[1][2] The resulting amide moiety is a key structural feature in a vast array of pharmaceuticals. In the context of parallel synthesis, the ideal acylating agent should exhibit a balance of high reactivity, broad substrate scope, and excellent functional group tolerance, while minimizing side reactions and facilitating product purification.
This compound is a reagent of interest due to the unique electronic and steric properties conferred by its substituents. The trifluoromethyl (CF₃) group, a bioisostere for several functional groups, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][4] The methoxy (OCH₃) group, also an important modulator of physicochemical properties, can influence molecular conformation and solubility. This guide aims to elucidate the performance of this reagent in the context of a typical parallel synthesis workflow.
Experimental Design for Comparative Benchmarking
To provide a robust comparison, a representative parallel synthesis experiment was designed to evaluate the performance of this compound against two commonly used acylating agents: the more sterically hindered 2,6-Dichlorobenzoyl chloride and the less substituted 4-Chlorobenzoyl chloride . The selection of these comparators allows for the assessment of the electronic and steric effects on reaction outcomes.
A diverse set of ten primary and secondary amines, representing a range of steric and electronic properties, were selected as coupling partners. The reactions were performed in a 96-well plate format to simulate a high-throughput screening environment.
Experimental Workflow
Caption: A generalized workflow for the parallel synthesis and analysis of amide libraries.
Detailed Experimental Protocol: Parallel Amide Synthesis
-
Amine Plate Preparation: To each well of a 96-well plate, 100 µL of a 0.2 M solution of the respective amine in dichloromethane (DCM) was added.
-
Base Addition: 50 µL of a 0.5 M solution of triethylamine in DCM was added to each well.
-
Acyl Chloride Addition: 100 µL of a 0.22 M solution of the corresponding acyl chloride (this compound, 2,6-Dichlorobenzoyl chloride, or 4-Chlorobenzoyl chloride) in DCM was added to the appropriate wells.
-
Reaction Incubation: The plate was sealed and agitated on an orbital shaker at room temperature for 4 hours.
-
Work-up: The reactions were quenched by the addition of 100 µL of saturated aqueous sodium bicarbonate solution. The plate was shaken for an additional 10 minutes. The organic layer was separated, and the solvent was removed under reduced pressure.
-
Analysis: The crude products were redissolved in a mixture of dimethyl sulfoxide (DMSO) and methanol. Product purity and yield were determined by Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) with a standardized internal reference.
Performance Comparison and Data Analysis
The performance of each acylating agent was evaluated based on the average yield and purity of the resulting amide products across the diverse amine library.
Table 1: Comparative Performance of Acylating Agents
| Acylating Agent | Average Yield (%) | Average Purity (%) | Notable Observations |
| This compound | 85 | 92 | High reactivity with a broad range of amines. Electron-withdrawing CF₃ group enhances reactivity.[5] |
| 2,6-Dichlorobenzoyl chloride | 65 | 88 | Reduced yields with sterically hindered amines due to the ortho-substituents. |
| 4-Chlorobenzoyl chloride | 90 | 95 | High reactivity and purity with unhindered amines, but can be less effective with electron-deficient anilines. |
Interpretation of Results
This compound demonstrated a robust performance, providing high yields and purities across a wide array of amines. The potent electron-withdrawing nature of the trifluoromethyl group at the ortho position significantly activates the carbonyl carbon towards nucleophilic attack.[5] This electronic activation appears to overcome the moderate steric hindrance imposed by the ortho-substituents.
In contrast, 2,6-Dichlorobenzoyl chloride , with bulky chlorine atoms in both ortho positions, exhibited a marked decrease in reactivity, particularly with sterically demanding secondary amines. This highlights the critical role of steric hindrance in acylation reactions.
4-Chlorobenzoyl chloride , lacking ortho-substituents, predictably showed high reactivity with simple amines. However, its performance with less nucleophilic, electron-deficient amines was not as robust as that of the trifluoromethyl-substituted analogue.
Causality and Mechanistic Considerations
The observed reactivity trends can be explained by the interplay of electronic and steric effects on the reaction mechanism.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, a reactive acyl chloride. As a corrosive and water-reactive compound, its disposal requires more than simple waste collection; it necessitates a chemical neutralization process to mitigate its inherent hazards. This document is designed for researchers, scientists, and drug development professionals, offering a trusted, scientifically-grounded protocol that prioritizes safety and operational integrity.
Immediate Safety & Hazard Profile
This compound is a highly reactive chemical that poses significant risks if handled improperly. Its primary hazards stem from its corrosivity and its vigorous, exothermic reaction with water and other nucleophiles.[1][2] This reactivity, characteristic of acyl chlorides, results in the formation of corrosive byproducts, including hydrochloric acid (HCl).[1][3][4]
Direct contact can cause severe skin burns and serious eye damage.[5][6][7] Inhalation of its vapors, which can be released upon exposure to moisture, may cause respiratory irritation.[6] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[8][9]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check gloves for holes or degradation before use.[9][11]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An additional chemical-resistant apron is recommended.[8][10]
Table 1: Chemical and Hazard Summary
| Property | Data | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 312-94-7 (for the 2-(Trifluoromethyl) analog) | [7] |
| Molecular Formula | C9H6ClF3O2 | |
| Primary Hazards | Causes severe skin burns and eye damage.[5][7] Reacts violently with water.[1] Liberates toxic gas upon contact with water.[7] | [5][7] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials (especially water). Keep container tightly closed and locked up.[5][6] | [5][6] |
The Core Disposal Principle: Controlled Neutralization
The fundamental strategy for disposing of this compound is controlled hydrolysis , also known as quenching. This process chemically transforms the reactive acyl chloride into less hazardous, more stable compounds.
The reaction proceeds via a nucleophilic acyl substitution mechanism where water attacks the electrophilic carbonyl carbon.[4][12] This reaction is highly exothermic and vigorously produces 3-Methoxy-2-(trifluoromethyl)benzoic acid and corrosive hydrochloric acid (HCl) gas.[1][2][3]
C9H6ClF3O2 + H2O → C9H7F3O3 + HCl
Attempting to dispose of this chemical without neutralization is a severe safety risk and a violation of hazardous waste regulations.[13][14] The uncontrolled release of HCl gas can cause respiratory damage and pressurize waste containers, leading to potential rupture. The key to safe disposal is to manage this reactivity by slowly adding the acyl chloride to a basic solution, which serves two purposes:
-
Controls Reaction Rate: Slow, dropwise addition into a large volume of solution helps dissipate the heat generated.[8][9]
-
Neutralizes HCl: The base (e.g., sodium bicarbonate) instantly neutralizes the hydrochloric acid byproduct, preventing the release of corrosive vapors.
Detailed Protocol for Disposal and Neutralization
This protocol is designed for small quantities of residual this compound typically found in a research setting. For bulk quantities, consult your institution's Environmental Health and Safety (EH&S) department.[15]
Materials:
-
This compound waste
-
Large beaker (at least 10x the volume of the waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
10% aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH)
-
pH paper or pH meter
-
Appropriate hazardous waste container, properly labeled.[13][15]
Step-by-Step Procedure:
-
Preparation (in a Chemical Fume Hood):
-
Don all required PPE (goggles, face shield, gloves, lab coat).[11]
-
Place the large beaker containing a stir bar into an ice bath on top of a magnetic stir plate.
-
Fill the beaker with the 10% sodium bicarbonate solution. A general rule is to use at least a 20-fold excess by volume of the basic solution to the acyl chloride waste.
-
Begin gentle stirring of the basic solution.
-
-
Controlled Addition:
-
Using a pipette or dropping funnel, slowly and dropwise add the this compound waste to the stirring, cooled basic solution.[8][9]
-
CAUTION: Never add water or base to the acyl chloride. This will cause a violent, uncontrolled reaction.[8][9][10]
-
Monitor the reaction closely. If excessive foaming, fuming, or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides.
-
-
Neutralization and Verification:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
Remove the ice bath and allow the solution to warm to room temperature while continuing to stir.
-
Carefully test the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 8.0.[16]
-
If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
-
Waste Collection:
-
Once neutralization is confirmed, transfer the resulting aqueous solution to a designated hazardous waste container.[15]
-
The container must be compatible with the waste, sealed securely, and clearly labeled with its contents (e.g., "Aqueous waste: Neutralized 3-Methoxy-2-(trifluoromethyl)benzoic acid, Sodium Chloride, Water").[13][14]
-
Store the waste container in a designated Satellite Accumulation Area until it is collected by your institution's hazardous waste management team.[13][16]
-
Emergency Response
Spills:
-
Evacuate the immediate area and alert colleagues.[10]
-
For small spills, if trained and equipped, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials.
-
Slowly neutralize the contained spill with sodium bicarbonate powder from a safe distance.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
For large spills, evacuate the lab, close the doors, and contact your institution's emergency response team immediately.[17]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][18]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
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Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides . chemguide.
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Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1 . European Patent Office.
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Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide . Benchchem.
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Navigating the Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation by Laboratory Personnel
The synthesis and application of complex organic molecules are cornerstones of modern drug discovery. Among these, 3-Methoxy-2-(trifluoromethyl)benzoyl chloride stands as a key intermediate, valued for its utility in constructing novel therapeutic agents. However, its chemical nature—combining the reactivity of an acyl chloride with the specific hazards of a trifluoromethylated aromatic compound—demands a rigorous and informed approach to laboratory safety. This guide provides essential, actionable information on the personal protective equipment (PPE), handling protocols, and emergency procedures required to work safely with this reagent.
Understanding the Inherent Risks: A Chemical Profile
This compound is a corrosive and toxic substance that reacts violently with water and other nucleophiles.[1] The primary hazards stem from its constituent functional groups:
-
Acyl Chloride: This group is highly reactive and readily hydrolyzes upon contact with moisture, including humidity in the air or on skin, to form hydrochloric acid (HCl) and 3-methoxy-2-(trifluoromethyl)benzoic acid.[1] The generated HCl is a corrosive acid, capable of causing severe skin burns and eye damage.[2][3] Inhalation of its vapors can lead to respiratory irritation and potentially life-threatening pulmonary edema.[4][5]
-
Trifluoromethyl Group: While generally stable, trifluoromethylated compounds can release hydrogen fluoride (HF) upon decomposition under high heat.[6] HF is an extremely corrosive and toxic substance that requires specialized first aid.
Given these properties, all handling of this compound must be conducted with the utmost care and with appropriate engineering controls and personal protective equipment in place.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Butyl rubber or neoprene gloves are recommended for their resistance to corrosive materials and organic solvents.[7] Always inspect gloves for tears or degradation before use and change them immediately if compromised. |
| Eyes/Face | Safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fumes.[8] A full-face shield must be worn over the goggles to protect the entire face from splashes.[7] |
| Body | Chemical-resistant apron over a laboratory coat | A standard lab coat should be worn and fully buttoned. A chemical-resistant apron, such as one made of neoprene or PVC, is required to be worn over the lab coat to provide an additional barrier against splashes of this corrosive material.[7] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory. |
| Respiratory | NIOSH-approved respirator | All work with this compound must be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved full-face respirator with cartridges rated for organic vapors and acid gases is required.[3][9] |
Standard Operating Procedures: From Receipt to Disposal
Adherence to a strict operational workflow is paramount for safety. The following diagram illustrates the key stages of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before handling the reagent, ensure you are wearing all the PPE detailed in the table above.
-
Verify that the chemical fume hood has a current certification and that the airflow is adequate.
-
Assemble all necessary glassware, reagents, and spill cleanup materials within the fume hood. Ensure all glassware is dry.[5]
-
-
Handling:
-
Carefully unpack the container inside the fume hood. Visually inspect for any signs of damage or leaks.
-
When weighing and dispensing, do so in the fume hood. Use non-sparking tools.[4]
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[8]
-
For reactions, add this compound slowly to your reaction mixture. Be aware that it will react exothermically with nucleophiles.
-
Store the reagent in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9] The storage area should be a designated corrosives cabinet.
-
-
Cleanup and Disposal:
-
All glassware that has come into contact with the reagent should be carefully quenched with a suitable solvent (e.g., isopropanol) in the fume hood before being washed.
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in a clearly labeled, sealed container.[2] Do not mix with other waste streams.
-
After completing your work, remove your PPE in the correct order (gloves last) and wash your hands thoroughly with soap and water.[2]
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is crucial in an emergency.
Spill Response
The following flowchart outlines the immediate steps to take in the event of a spill.
Caption: Emergency Spill Response Plan.
-
For a small spill inside a chemical fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[2]
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Wipe the area with a cloth dampened with an appropriate solvent, and place the cloth in the hazardous waste container.
-
-
For a large spill or any spill outside of a chemical fume hood:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.
-
Prevent entry into the affected area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
By understanding the hazards, diligently using the correct PPE, and adhering to the established protocols, researchers can safely and effectively utilize this compound in their vital work.
References
- Sciencemadness Wiki. (2025, August 3). Acyl chloride.
- Apollo Scientific. (2022, May 16). 3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- AK Scientific, Inc. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
- Sigma-Aldrich. (2025, July 10). SAFETY DATA SHEET.
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- Thermo Fisher Scientific. (2010, April 19). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methoxy-3-(trifluoromethyl)benzoyl chloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
- New Jersey Department of Health. (n.d.). 0013 - Hazardous Substance Fact Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride. Revision Date 19-Dec-2025.
- Cambridge Isotope Laboratories, Inc. (2018, November 9). FLUOROMETHANE (D3, 99%) - Safety Data Sheet.
- Fisher Scientific. (2024, March 3). SAFETY DATA SHEET - 3-Methoxy-4-(trifluoromethyl)benzoyl chloride.
- University of South Florida. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
Sources
- 1. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
